4-Hydroxyquinoline-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQABNJYWSVSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470135 | |
| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219763-82-3 | |
| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 4-Hydroxyquinoline-6-carbonitrile
An In-depth Technical Guide to 4-Hydroxyquinoline-6-carbonitrile: A Privileged Scaffold for Advanced Research
Introduction
The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of compounds with diverse and potent biological activities.[1][2] These nitrogen-containing heterocyclic aromatics are integral to numerous natural products and synthetic drugs, demonstrating a wide pharmacological spectrum that includes anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2][3]
Within this important class, this compound (CAS No. 219763-82-3) emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its structure is uniquely characterized by the 4-hydroxyquinoline core, which exists in a critical tautomeric equilibrium with its 4-quinolone form, and a strategically placed electron-withdrawing carbonitrile group at the 6-position.[4][5] This nitrile moiety not only modulates the electronic properties of the aromatic system but also presents a versatile chemical handle for further synthetic elaboration.
This technical guide provides a comprehensive overview of this compound, synthesizing available data with expert-driven analysis. It covers the molecule's physicochemical properties, predictive spectroscopic characterization, plausible synthetic strategies, potential biological applications, and essential safety protocols. The aim is to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound as a key intermediate and bioactive scaffold in drug discovery and materials science.[6]
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of this compound is paramount for its application in a research setting. These characteristics dictate its behavior in chemical reactions, its formulation, and its interaction with biological systems.
Chemical Identity and Properties
The core attributes of this compound are summarized in the table below, compiled from chemical supplier data.[5][7]
| Property | Value | Reference |
| CAS Number | 219763-82-3 | [5][7] |
| Molecular Formula | C₁₀H₆N₂O | [5][7] |
| Molecular Weight | 170.17 g/mol | [5][7] |
| Common Synonyms | 4-HYDROXY-6-CYANOQUINOLINE, 4-oxo-1H-quinoline-6-carbonitrile, 6-CYANOQUINOLIN-4-OL | [5][7] |
| Purity | Typically ≥90% (Commercial Grade) | [7] |
| Topological Polar Surface Area (TPSA) | 56.91 Ų | [7] |
| LogP (Computed) | 1.812 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
Structural Features: The Tautomeric Equilibrium
A critical feature of the 4-hydroxyquinoline scaffold is its existence as a mixture of two tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone or 1,4-dihydro-4-oxo-quinoline).[4][8] This equilibrium is influenced by the solvent, pH, and temperature, and it profoundly impacts the molecule's reactivity and biological interactions. The keto form often predominates in many conditions and is crucial for the hydrogen bonding interactions that underpin the activity of quinolone-based drugs.
Solubility and Storage
-
Solubility : The parent compound, 4-hydroxyquinoline, is soluble in methanol.[9][10] Due to the polar nitrile group, this compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Its water solubility is likely low.
-
Storage : For long-term stability, the compound should be stored at 4°C or room temperature in a tightly sealed container, protected from light and moisture.[7]
Part 2: Spectroscopic Characterization (Predictive Analysis)
While dedicated experimental spectra for this compound are not widely published, a robust predictive analysis can be performed based on the known spectral data of its parent scaffold, 4-hydroxyquinoline, and analogous substituted quinolines.[4][11][12] This analysis is indispensable for researchers to confirm the identity and purity of the compound after synthesis or purchase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (in DMSO-d₆) are detailed below. The use of DMSO-d₆ is recommended as it can solubilize the compound and allows for the observation of exchangeable protons (NH/OH).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
|---|---|---|---|---|
| ~12.0 - 12.5 | Singlet (broad) | 1H | NH (keto) / OH (enol) | The acidic proton of the tautomeric system, similar to 4-hydroxyquinoline (~11.9 ppm).[12] |
| ~8.4 - 8.6 | Doublet (or s) | 1H | H-5 | Downfield shift due to proximity to the electron-withdrawing nitrile group. |
| ~8.1 - 8.3 | Doublet | 1H | H-7 | Deshielded by the aromatic system and influenced by the nitrile group. |
| ~7.9 - 8.1 | Doublet | 1H | H-8 | Typical aromatic proton in the quinoline system. |
| ~6.2 - 6.4 | Doublet | 1H | H-3 | Upfield shift due to conjugation with the N and O atoms.[12] |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~178 | C-4 | Carbonyl carbon of the predominant keto tautomer. |
| ~145 | C-8a | Quaternary carbon at the ring junction. |
| ~142 | C-2 | Carbon adjacent to the nitrogen atom. |
| ~135 | C-7 | Aromatic CH carbon. |
| ~128 | C-5 | Aromatic CH carbon, deshielded by the nitrile group. |
| ~125 | C-4a | Quaternary carbon at the ring junction. |
| ~120 | C-8 | Aromatic CH carbon. |
| ~118 | -C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~110 | C-6 | Quaternary carbon bearing the nitrile group. |
| ~108 | C-3 | Aromatic CH carbon, shielded by adjacent heteroatoms. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3200-2800 | N-H / O-H stretch | Broad absorption characteristic of the hydrogen-bonded NH (keto) or OH (enol) group. |
| ~2230 | -C≡N stretch | Strong, sharp absorption, highly characteristic of the nitrile group. |
| ~1640 | C=O stretch | Strong absorption from the carbonyl group of the 4-quinolone tautomer. |
| 1600-1450 | C=C & C=N stretch | Multiple bands corresponding to the aromatic quinoline ring system. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak : For Electrospray Ionization (ESI), expect to see [M+H]⁺ at m/z 171.18 or [M-H]⁻ at m/z 169.16. The high-resolution mass should correspond precisely to the molecular formula C₁₀H₆N₂O.
-
Fragmentation : Key fragmentation patterns would likely involve the loss of CO (m/z 28) and HCN (m/z 27), which are characteristic of quinolone and nitrile-containing compounds, respectively.
Protocol: Acquiring Spectroscopic Data
The following outlines a general workflow for the characterization of a synthesized or procured sample of this compound.
Part 3: Synthesis Strategies
While specific, peer-reviewed synthesis procedures for this compound are not prominently available, a logical synthetic route can be designed based on well-established methods for quinoline synthesis. The Gould-Jacobs reaction is a classic and effective approach for constructing the 4-hydroxyquinoline core.[13]
Proposed Retrosynthetic Pathway
A plausible pathway involves starting with a commercially available, appropriately substituted aniline, in this case, 4-aminobenzonitrile. This starting material contains the required nitrile group at the correct position relative to the amine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol describes a two-step synthesis based on the Gould-Jacobs reaction.
Step 1: Synthesis of Diethyl 2-((4-cyanophenylamino)methylene)malonate
-
Reactant Setup : In a 250 mL round-bottom flask, combine 4-aminobenzonitrile (e.g., 11.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (21.6 g, 0.1 mol).
-
Reaction : Heat the mixture gently with stirring at 100-110°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. Ethanol is evolved as a byproduct.
-
Workup : Allow the reaction mixture to cool to room temperature. The product, a solid, should crystallize upon cooling. If it remains an oil, triturate with hexane or petroleum ether to induce crystallization.
-
Purification : Collect the solid product by vacuum filtration, wash with cold ethanol or hexane, and dry under vacuum. The intermediate can be used in the next step without further purification if it is of sufficient purity.
Causality: This step is a condensation reaction where the nucleophilic amine of 4-aminobenzonitrile attacks the electrophilic carbon of DEEM, followed by the elimination of ethanol to form a stable vinylogous amide intermediate.
Step 2: Thermal Cyclization to this compound
-
Reaction Setup : Place the intermediate from Step 1 into a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether (e.g., 100 mL) in a flask equipped with a mechanical stirrer and a reflux condenser.[14]
-
Cyclization : Heat the stirred mixture to a high temperature (typically 240-250°C). The cyclization reaction is usually rapid at this temperature and is accompanied by the elimination of another molecule of ethanol. Maintain the temperature for 15-30 minutes.[14]
-
Workup : Allow the mixture to cool to below 100°C. The product will precipitate from the solvent. Add petroleum ether or hexane to facilitate complete precipitation.
-
Isolation : Collect the crude solid by vacuum filtration and wash thoroughly with petroleum ether or hexane to remove the high-boiling solvent.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid, ethanol, or DMF/water. Treatment with activated carbon may be necessary to remove colored impurities.[14]
Causality: This is an intramolecular electrophilic aromatic substitution (a thermal electrocyclization). The enamine system attacks the benzene ring, leading to ring closure. The high temperature provides the necessary activation energy for this cyclization and subsequent aromatization via ethanol elimination.
Part 4: Biological Activity and Therapeutic Potential
The true value of this compound lies in its potential as a scaffold for drug discovery. While direct biological data on this specific molecule is limited, its structural components suggest several promising avenues for investigation.
-
Antimicrobial and Antimalarial Agents : The 4-hydroxyquinoline core is fundamental to many antimicrobial compounds.[15][16] The addition of the nitrile group at the 6-position could enhance this activity or confer selectivity. This position is analogous to the substitution pattern in some fluoroquinolone antibiotics, suggesting potential as a building block for novel antibacterial agents.[17] One supplier explicitly notes its use as an intermediate for antimalarial and antibacterial drugs.[6]
-
Anticancer Activity : Numerous quinoline derivatives, including those with carbonitrile functionalities, have demonstrated potent antiproliferative activity against various cancer cell lines.[2][18] The nitrile group can act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets like kinases or other enzymes implicated in cancer progression.
-
Neuroprotective Agents : The parent 4-hydroxyquinoline scaffold is related to kynurenic acid, an endogenous metabolite with neuroprotective properties.[17] While the 6-carbonitrile derivative is distinct, it could serve as a starting point for developing modulators of neurological pathways. A commercial vendor has categorized the compound under "Antiparkinson Agents," though this claim requires further validation.[5]
-
Fluorescent Probes and Materials Science : The conjugated, electron-rich quinoline system combined with the electron-withdrawing nitrile group creates a molecule with potential for fluorescence. This makes it a candidate for developing chemical sensors or probes for detecting metal ions or other analytes.[6]
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related quinoline compounds provide a strong basis for establishing safe laboratory practices. The following guidelines are derived from the SDS for compounds like 8-Hydroxyquinoline and other analogs.[19][20]
Potential Hazards:
-
Acute Toxicity : May be toxic if swallowed.
-
Skin Sensitization : May cause an allergic skin reaction upon contact.[19]
-
Eye Damage : Risk of serious eye damage.
-
Reproductive Toxicity : May damage fertility or the unborn child.[19]
-
Environmental Hazard : May be very toxic to aquatic life with long-lasting effects.
Recommended Safety Protocols:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[19] Ensure that an eyewash station and safety shower are readily accessible.[20]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use safety glasses with side shields or chemical goggles.
-
Lab Coat : A standard lab coat is required.
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.[21]
-
-
Handling : Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[21]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep locked up or in an area accessible only to authorized personnel.
-
Disposal : Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.[22]
Conclusion
This compound represents a molecule of considerable potential, bridging the gap between foundational chemical synthesis and applied drug discovery. Its structure, built upon the pharmacologically validated 4-hydroxyquinoline core and enhanced by a versatile 6-carbonitrile group, offers a rich platform for synthetic diversification. While comprehensive experimental data remains to be fully elucidated in public literature, predictive spectroscopic analysis and established synthetic routes provide a clear and reliable framework for researchers. The potential applications, ranging from oncology and infectious diseases to materials science, underscore its importance as a valuable building block. By adhering to rigorous safety protocols, scientists can effectively harness the capabilities of this compound to drive innovation and advance the development of novel therapeutic agents and functional materials.
References
-
PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-6-methylquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Retrieved from [Link]
-
Szatmári, I., Arany, A., Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5689. [Link]
-
ResearchGate. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Retrieved from [Link]
-
ChemRxiv. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]
-
Chatzopoulou, M., & Hadjipavlou-Litina, D. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 24(3), 2821. [Link]
-
Career Henan Chemical Co. (n.d.). 4-Hydroxyquinoline CAS-no-611-36-9. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Retrieved from [Link]
-
Szatmári, I., Arany, A., Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5689. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
-
Reynolds, G. A., & Hauser, C. R. (1951). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. [Link]
-
ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Al-Ghorbani, M., Alowa, A. A., Shater, A. F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6296. [Link]
-
Chad's Prep. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound [myskinrecipes.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxyquinoline CAS-no-611-36-9 - Career Henan Chemical Co. [coreychem.com]
- 10. 4-Hydroxyquinoline, 98% | Fisher Scientific [fishersci.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. nbinno.com [nbinno.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. mmbio.byu.edu [mmbio.byu.edu]
- 21. fishersci.com [fishersci.com]
- 22. aksci.com [aksci.com]
4-Hydroxyquinoline-6-carbonitrile structure and properties
An In-depth Technical Guide to 4-Hydroxyquinoline-6-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, and predicted spectroscopic profile. A robust, step-by-step synthetic protocol based on the Gould-Jacobs reaction is presented, alongside a discussion of its potential biological activities rooted in the well-established pharmacology of the quinoline scaffold. This guide is intended to serve as a foundational resource for researchers investigating this molecule for applications in drug discovery, particularly as an intermediate for antimalarial, antibacterial, and kinase inhibitor agents, or in the development of novel organic materials.
Molecular Identity and Structure
This compound is a derivative of quinoline, characterized by a hydroxyl group at the 4-position and a nitrile group at the 6-position. This substitution pattern creates a molecule with unique electronic properties, lending itself to diverse chemical reactions and biological interactions. The presence of both a hydrogen bond donor (hydroxyl) and an electron-withdrawing group (nitrile) on the quinoline core makes it a valuable scaffold in medicinal chemistry.
The compound exists in tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the more stable keto form (4(1H)-quinolone). For clarity and consistency with IUPAC nomenclature, it is often referred to by its hydroxyquinoline name.
Key Identifiers:
-
Chemical Name: this compound
-
IUPAC Name: 4-oxo-1,4-dihydroquinoline-6-carbonitrile
-
CAS Number: 219763-82-3
-
Molecular Formula: C₁₀H₆N₂O
-
SMILES: N#Cc1ccc2c(c1)c(O)ccn2
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below, compiled from various chemical suppliers and computational models, provides a snapshot of this compound's key characteristics.
| Property | Value | Source |
| Molecular Weight | 170.17 g/mol | ChemScene[1] |
| Exact Mass | 170.048012819 | Echemi[2] |
| LogP | 1.81 (Predicted) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 56.91 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Spectroscopic Profile for Structural Elucidation
As direct experimental spectra for this compound are not widely published, the following data is predicted based on the known spectra of 4-hydroxyquinoline and the expected influence of the 6-cyano substituent. These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-withdrawing nitrile group will cause a downfield shift for protons on the benzene ring, particularly H-5 and H-7. The proton of the hydroxyl group (or N-H in the keto tautomer) will likely appear as a broad singlet at a very downfield chemical shift (>11 ppm) in a solvent like DMSO-d₆.
-
H-2: ~8.2 ppm (doublet)
-
H-3: ~6.2 ppm (doublet)
-
H-5: ~8.4 ppm (doublet)
-
H-7: ~7.9 ppm (doublet of doublets)
-
H-8: ~7.7 ppm (doublet)
-
OH/NH: >11.0 ppm (broad singlet)
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by the C=O carbon of the quinolone tautomer appearing significantly downfield (~175-180 ppm). The nitrile carbon will have a characteristic shift around 118-120 ppm.
-
C=O (C-4): ~177 ppm
-
C-CN (C-6): ~138 ppm
-
CN: ~119 ppm
-
Aromatic Carbons: ~110-145 ppm
-
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
-
O-H/N-H stretch: A broad band in the range of 3200-3400 cm⁻¹ corresponding to the hydroxyl or N-H group.
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹. The nitrile stretch is a highly characteristic and reliable indicator of this functional group.[3]
-
C=O stretch: A strong, sharp peak between 1640-1660 cm⁻¹ for the ketone in the quinolone tautomer.
-
C=C and C=N stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic quinoline ring system.[4]
Predicted Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 170.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₆N₂O.
-
Key Fragments: Fragmentation may involve the loss of CO (m/z = 142) and HCN (m/z = 143), which are common fragmentation pathways for quinolones and nitriles, respectively.
Synthesis and Workflow
The synthesis of 4-hydroxyquinolines is well-established, with the Gould-Jacobs reaction being a primary and highly effective method.[5][6] This reaction involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved by starting with 4-aminobenzonitrile.
Caption: Proposed synthesis of this compound via the Gould-Jacobs reaction.
Detailed Experimental Protocol: Gould-Jacobs Synthesis
Objective: To synthesize this compound from 4-aminobenzonitrile.
Step 1: Condensation
-
In a round-bottom flask, combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
Upon completion, cool the mixture. The intermediate, diethyl 2-(((4-cyanophenyl)amino)methylene)malonate, may crystallize upon cooling or can be used directly in the next step after removing any volatile byproducts under vacuum.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a reflux condenser.
-
Heat the mixture to approximately 250°C. The high temperature is necessary to drive the intramolecular cyclization.[7]
-
Maintain this temperature for 30-60 minutes. The product, ethyl 6-cyano-4-hydroxyquinoline-3-carboxylate, will often precipitate from the hot solution.
-
Cool the reaction mixture and dilute with an inert solvent like hexane to fully precipitate the product.
-
Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.
Step 3: Hydrolysis (Saponification)
-
Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.
-
Cool the solution to room temperature and filter if necessary to remove any insoluble impurities.
-
Slowly acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid intermediate will precipitate out.
-
Collect the solid by vacuum filtration and wash with cold water.
Step 4: Decarboxylation
-
Place the dry 6-cyano-4-hydroxyquinoline-3-carboxylic acid in a flask.
-
Heat the solid carefully above its melting point (typically >250°C) until gas evolution (CO₂) ceases. This step can also be performed in a high-boiling solvent.
-
Cool the mixture. The resulting solid is the crude final product, this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to obtain the pure compound.
Biological Activity and Potential Applications
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[8][9] Derivatives are known to possess a wide array of pharmacological properties including antibacterial, anticancer, anti-inflammatory, and antimalarial activities.[10][11]
Anticancer Potential: Many quinoline derivatives function as kinase inhibitors .[12] The 4-anilinoquinoline-3-carbonitrile class, which is structurally related to the target molecule, has been specifically developed as potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[13] The 4-hydroxy (or 4-oxo) group and the aromatic system are key for binding within the ATP pocket of many kinases. The nitrile group at the 6-position can serve as a hydrogen bond acceptor or a point for further chemical modification to enhance selectivity and potency. The antiproliferative activity of cyano-substituted quinolines against various cancer cell lines has been documented.[1][14]
Antimicrobial Activity: The 4-quinolone core is famously the basis for the quinolone class of antibiotics. While most antibiotics in this class have a carboxylic acid at the 3-position, the underlying scaffold is known to interfere with bacterial DNA gyrase. The 4-hydroxyquinoline moiety itself has demonstrated growth-inhibitory effects against various bacteria.
Other Applications: The compound is also listed as a potential intermediate for antiparkinson agents .[2] In materials science, its fluorescent properties and the presence of coordinating atoms (N, O, and nitrile) make it a candidate for the development of fluorescent sensors and organic electronic materials.[15]
Workflow for Biological Screening
The following workflow outlines a logical progression for evaluating the biological potential of this compound.
Caption: A logical workflow for the biological evaluation of this compound.
References
-
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). PubMed Central. Retrieved from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Conrad-Limpach Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Retrieved from [Link]
-
Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). (2021). Human Metabolome Database. Retrieved from [Link]
-
1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0004077). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2021). MDPI. Retrieved from [Link]
-
Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PubMed Central. Retrieved from [Link]
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2013). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Novel Cyano Quinoline Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors. (2012). Semantic Scholar. Retrieved from [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (2016). NASA. Retrieved from [Link]
-
Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (2013). ResearchGate. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Retrieved from [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved from [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. Retrieved from [Link]
-
Biological Activities of Quinoline Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved from [Link]
-
Significant 1H and 13C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. (2024). ResearchGate. Retrieved from [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. Retrieved from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). MDPI. Retrieved from [Link]
-
FTIR spectrum of quinoline derivative. (2022). ResearchGate. Retrieved from [Link]
-
FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (2022). ResearchGate. Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. Retrieved from [Link]
- Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.
-
4-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. Retrieved from [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound [myskinrecipes.com]
The Emerging Therapeutic Potential of 4-Hydroxyquinoline-6-carbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 4-hydroxyquinolines have garnered significant interest due to their potent anticancer, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth exploration of a specific, yet underexplored, derivative: 4-Hydroxyquinoline-6-carbonitrile. While direct literature on this compound is nascent, this paper will synthesize data from closely related analogues to project its biological activities, propose mechanisms of action, and provide detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline core is a recurring motif in a variety of pharmacologically active compounds.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, ranging from anticancer to antimicrobial agents.[3][4] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of different substituents can significantly impact the compound's target specificity, potency, and pharmacokinetic profile.
The focus of this guide, this compound, introduces a nitrile group at the 6-position of the quinoline ring. The carbonitrile moiety is a valuable functional group in medicinal chemistry, known for its ability to participate in hydrogen bonding, act as a bioisostere for other functional groups, and contribute to metabolic stability. Its electron-withdrawing nature can also influence the overall electronic properties of the quinoline ring system, potentially modulating its interaction with biological targets.
This guide will provide a comprehensive overview of the projected biological activities of this compound, drawing upon the established knowledge of related quinoline derivatives. We will delve into its potential as both an anticancer and antimicrobial agent, propose plausible mechanisms of action, and provide detailed, actionable protocols for its synthesis and biological evaluation.
Proposed Synthesis of this compound
The synthesis of 4-hydroxyquinolines is well-established, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most common methods.[5] For the synthesis of this compound, a plausible approach would be a modification of the Conrad-Limpach reaction, starting from 4-aminobenzonitrile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of a this compound derivative.
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline-6-carbonitrile
This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines.[6]
-
Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzonitrile (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess ethyl acetoacetate under reduced pressure to yield the crude enamine intermediate.
-
-
Thermal Cyclization:
-
In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat a high-boiling point solvent such as Dowtherm A to reflux (approximately 250 °C).[6]
-
Slowly add the crude enamine intermediate to the refluxing solvent via the dropping funnel.
-
Continue refluxing for 15-30 minutes after the addition is complete.
-
Allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Add petroleum ether to the cooled mixture to further precipitate the solid.
-
Collect the solid by vacuum filtration and wash with petroleum ether.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Projected Biological Activity
Based on the extensive research on substituted quinolines, this compound is anticipated to exhibit significant biological activity, particularly in the realms of oncology and infectious diseases.
Anticancer Potential
Numerous 4-hydroxyquinoline and quinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1][2][7] The anticancer effects are often attributed to the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Hypothesized Mechanism of Anticancer Action:
The anticancer activity of quinoline derivatives has been linked to several mechanisms, including:
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell signaling and survival, such as Abl kinase and PDK1.[8][9]
-
Tubulin Polymerization Inhibition: Some quinoline analogues have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]
-
Induction of Apoptosis: 4-substituted quinolines have been reported to induce caspase-dependent apoptosis associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
The presence of the electron-withdrawing nitrile group at the 6-position of this compound could enhance its binding affinity to specific enzymatic targets, potentially leading to potent and selective anticancer activity.
Caption: Hypothesized anticancer mechanisms of this compound.
Antimicrobial Activity
The quinoline scaffold is the backbone of several important antimicrobial drugs.[4] Derivatives of 4-hydroxy-2-quinolone have shown promising activity against both bacteria and fungi.[3]
Hypothesized Mechanism of Antimicrobial Action:
The antimicrobial action of quinolines is often attributed to the inhibition of essential bacterial enzymes. For instance, the well-known fluoroquinolone antibiotics target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. While the exact mechanism for 4-hydroxyquinolines is not as well-defined, it is plausible that they interfere with similar essential cellular processes in microorganisms. The nitrile group in this compound could play a role in enhancing its antimicrobial potency and spectrum.
Experimental Evaluation of Biological Activity
To validate the projected biological activities of this compound, a series of in vitro assays are recommended.
Anticancer Activity Evaluation
Experimental Workflow:
Caption: Workflow for evaluating the anticancer activity of the target compound.
Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations.
-
Replace the media in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Antimicrobial Activity Evaluation
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus flavus) in appropriate broth media overnight.
-
Dilute the microbial cultures to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in a 96-well microtiter plate using appropriate broth media.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
While direct experimental data on this compound is limited, the wealth of information on related quinoline derivatives strongly suggests its potential as a valuable lead compound in drug discovery. Its projected anticancer and antimicrobial activities, coupled with a straightforward synthetic route, make it an attractive candidate for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Elucidating its precise mechanisms of action and conducting structure-activity relationship studies with further derivatives will be crucial in optimizing its therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective treatments for cancer and infectious diseases.
References
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). NIH. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2023). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2021). MDPI. [Link]
-
Quinoline antimalarials: mechanisms of action and resistance. (1997). PubMed. [Link]
-
Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (2013). ResearchGate. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]
- Preparation of 4-hydroxyquinoline compounds. (1951).
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. [Link]
-
The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. [Link]
-
Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]
-
2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]
-
Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. (2018). PubMed. [Link]
-
Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. (2002). PubMed. [Link]
-
Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022). YouTube. [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). MDPI. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2023). NIH. [Link]
-
Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Human Metabolome Database. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). MDPI. [Link]
Sources
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 4-Hydroxyquinoline-6-carbonitrile as a Privileged Scaffold in Kinase Inhibition: A Technical Guide
Preamble: The Quinoline Scaffold in Modern Drug Discovery
To the discerning researcher in drug development, the quinoline ring system is a familiar and welcome sight. Its rigid, bicyclic aromatic structure provides a versatile and "privileged" scaffold, capable of being decorated with a multitude of functional groups to precisely interact with a wide array of biological targets.[1] Historically prominent in antimalarial drugs like chloroquine, the quinoline framework has demonstrated a remarkable plasticity, leading to the development of agents with antibacterial, anti-inflammatory, and potent anticancer properties.[2][3][4] This guide delves into the core mechanistic principles of a specific, highly promising derivative: 4-Hydroxyquinoline-6-carbonitrile . While this exact molecule often serves as a foundational intermediate, its core structure is central to a new class of potent and selective kinase inhibitors, making an in-depth understanding of its mechanism of action critical for future drug design and development.
Core Mechanism of Action: Targeting the Transcriptional Machinery via CDK8/19 Inhibition
The primary mechanism of action for compounds built upon the this compound scaffold is the inhibition of the Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[5][6] This is a departure from classical cytotoxic agents and represents a sophisticated approach to cancer therapy by modulating the transcriptional output of cancer cells.
The Role of the Mediator Complex and CDK8/19
In eukaryotic cells, gene transcription by RNA polymerase II is a tightly regulated process. The Mediator complex is a crucial multiprotein assembly that acts as a bridge, conveying regulatory signals from transcription factors to the RNA polymerase II machinery.[6] The CDK8/19 kinases are enzymatic components of a regulatory module that transiently associates with this core Mediator complex. Unlike other CDKs that regulate the cell cycle, CDK8 and CDK19 are transcriptional kinases; they phosphorylate various components of the transcriptional apparatus, including transcription factors and RNA polymerase II itself, thereby influencing the expression of specific gene programs.[7] In many cancers, the activity of the CDK8/19 module is dysregulated, leading to the aberrant expression of genes that drive proliferation, survival, and metastasis.
The Quinoline-6-Carbonitrile Scaffold: A Key to Selectivity and Potency
Structure-based drug design has identified the quinoline-6-carbonitrile scaffold as exceptionally well-suited for targeting the ATP-binding pocket of CDK8.[6]
-
Expertise & Experience: The choice of this scaffold is not arbitrary. The nitrogen atom at position 1 (N-1) of the quinoline ring is critical, as it forms a conserved hydrogen bond with the amide backbone of amino acids in the "hinge region" of the kinase (specifically, the NH group of an Alanine residue).[6] This interaction is a common anchoring point for many kinase inhibitors and provides a strong foundation for binding. The 6-carbonitrile group is not merely a passive substituent; it serves to optimize binding within the active site and has been shown to be a key feature in potent 6-nitrile analogs developed as highly specific kinase inhibitors.[6][8] This strategic placement distinguishes these compounds from, for example, 4-aminoquinolines where a 7-chloro group is optimal for antimalarial activity.[2][9]
The diagram below illustrates the central role of CDK8/19 in transcriptional regulation and the inhibitory action of this compound-based compounds.
Caption: Figure 1: Inhibition of the CDK8/19-Mediator Complex.
Broader Mechanistic Context: A Scaffold for Diverse Kinase Inhibition
The versatility of the quinoline core means that derivatives can be tailored to inhibit other critical kinase families, depending on the substitution patterns. This highlights the importance of the 4-hydroxy and 6-carbonitrile moieties for CDK8/19 specificity. Other quinoline-based inhibitors have been developed to target:
-
PI3K/Akt/mTOR Pathway: Certain quinoline derivatives act as potent inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), central regulators of cell growth and survival.[4][10]
-
Receptor Tyrosine Kinases (RTKs): The 4-anilinoquinoline-3-carbonitrile class was specifically designed to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many epithelial cancers.[10]
-
Dehydrogenase Enzymes: Early research into 4-hydroxyquinoline-3-carboxylic acids revealed their ability to inhibit cellular respiration by targeting mitochondrial malate dehydrogenase.[11]
The table below summarizes the inhibitory activities of various quinoline scaffolds against different kinase targets, providing a comparative landscape.
| Quinoline Scaffold | Primary Target(s) | Example/Reference Compound | Typical IC50 Range | Reference |
| Quinoline-6-carbonitrile | CDK8/19 | Senexin C | Low nM | [5][6] |
| 4-Anilinoquinoline-3-carbonitrile | EGFR | - | nM | [10] |
| 6-Sulfonamide Pyridinyl Quinoline | PI3K / mTOR | Omipalisib (GSK2126458) | Low nM | [10] |
| Tricyclic 4-Quinolone-6-nitrile | GSK-3β | - | pM to low nM | [8] |
| 4-Hydroxyquinoline-3-carboxylic acid | Dehydrogenase Enzymes | - | µM | [11] |
Experimental Protocols for Mechanistic Validation
To rigorously validate the mechanism of action of a novel this compound derivative, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to confirm target engagement and cellular effects.
Primary Target Engagement: In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the test compound against recombinant CDK8 and CDK19 kinases.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is the industry standard.
-
Reagents: Recombinant CDK8/CycC and CDK19/CycC, fluorescently labeled ATP-competitive tracer, Europium-labeled anti-tag antibody, test compound.
-
Procedure: a. Serially dilute the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). b. In a 384-well plate, combine the kinase, fluorescent tracer, and diluted test compound. c. Incubate for 1 hour at room temperature to allow binding to reach equilibrium. d. Add the Europium-labeled antibody. e. Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for FRET and 615 nm for Europium).
-
Data Analysis: The TR-FRET ratio is calculated. Inhibition is observed as a decrease in the FRET signal. IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic model.
-
-
Trustworthiness: This assay directly measures the displacement of a known ATP-site ligand from the kinase, providing direct evidence of target binding. Running the assay against a panel of other kinases is crucial to establish selectivity.
Cellular Target Engagement: Phospho-STAT1 Assay
-
Objective: To confirm that the compound inhibits CDK8/19 kinase activity within a cellular context. CDK8 is a known regulator of STAT1 phosphorylation on Ser727 in response to interferon-gamma (IFNγ).
-
Methodology: Western Blotting or a high-content imaging assay.
-
Cell Line: A responsive cell line, such as the human colon cancer line HCT116.
-
Procedure: a. Plate cells and allow them to adhere overnight. b. Pre-treat cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with IFNγ (e.g., 50 ng/mL) for 30 minutes. d. Lyse the cells and collect protein lysates. e. Perform SDS-PAGE and transfer proteins to a PVDF membrane. f. Probe the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 (as a loading control). g. Use fluorescently- or HRP-conjugated secondary antibodies for detection.
-
Data Analysis: Quantify band intensities. A potent inhibitor should show a dose-dependent decrease in the ratio of phospho-STAT1 to total STAT1.
-
-
Expertise & Experience: This is a critical downstream pharmacodynamic (PD) marker. Observing inhibition of a known substrate's phosphorylation in a cellular system provides strong evidence that the compound is cell-permeable and engages its intended target to produce a biological effect.
The workflow for validating a candidate inhibitor is depicted below.
Caption: Figure 2: A self-validating workflow for inhibitor characterization.
Conclusion and Future Directions
The this compound scaffold represents a cornerstone for the development of a new generation of targeted anticancer therapeutics. Its primary mechanism of action, through the potent and selective inhibition of the transcriptional kinases CDK8 and CDK19, offers a compelling strategy for treating cancers dependent on aberrant gene regulation. The structure-activity relationships established for this class of compounds provide a clear roadmap for medicinal chemists to further optimize potency, selectivity, and pharmacokinetic properties. The experimental workflows detailed herein offer a robust framework for validating new chemical entities based on this privileged structure, ensuring that only the most promising candidates advance toward clinical development. As our understanding of the transcriptional dependencies of various cancers deepens, the therapeutic potential of modulating the Mediator complex with precisely designed quinoline-6-carbonitrile inhibitors will undoubtedly continue to grow.
References
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. BenchChem.
- Pharmacy 180. (n.d.).
-
PubMed. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. National Library of Medicine. [Link]
- American Chemical Society. (2021). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor.
- ResearchGate. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).
- ResearchGate. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics | Request PDF.
- BenchChem. (2025). 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
-
LookChem. (n.d.). Cas 219763-82-3,4-HYDROXY-6-CYANOQUINOLINE. LookChem. [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
- PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
-
PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. National Library of Medicine. [Link]
- BenchChem. (n.d.). 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. BenchChem.
- YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
-
MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
- BenchChem. (n.d.). 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6. BenchChem.
-
PubMed. (2020). The activities of drug inactive ingredients on biological targets. National Library of Medicine. [Link]
-
PubMed. (2012). 6-Position optimization of tricyclic 4-quinolone-based inhibitors of glycogen synthase kinase-3β: discovery of nitrile derivatives with picomolar potency. National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. nbinno.com [nbinno.com]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-Position optimization of tricyclic 4-quinolone-based inhibitors of glycogen synthase kinase-3β: discovery of nitrile derivatives with picomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of substituted 4-hydroxyquinolines
An In-depth Technical Guide to the Discovery of Substituted 4-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxyquinoline motif is a quintessential "privileged structure" in medicinal chemistry, forming the heterocyclic core of a vast number of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive exploration of the , charting the course from foundational synthetic methodologies established in the late 19th century to their modern applications in drug development. We will dissect the core chemical principles behind seminal synthetic reactions, elucidate key structure-activity relationships, and detail the mechanisms of action that confer potent biological activities, including antimalarial, antibacterial, and anticancer effects. This document serves as a technical resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to support researchers in this dynamic field.
Introduction: The Emergence of a Privileged Scaffold
The quinoline scaffold was first isolated from coal tar in the 1830s, but the targeted synthesis of its derivatives unlocked its immense potential in medicinal chemistry.[2] Among these, the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with its 4-quinolone form, has proven exceptionally versatile.[3][4] This versatility arises from the core's ability to act as a rigid scaffold, presenting substituents in a well-defined three-dimensional space, and its capacity to engage in crucial hydrogen bonding and π-stacking interactions with biological targets.
The discovery of this class of compounds was not a single event but an evolution, driven by the need for new therapeutics. A serendipitous discovery during the synthesis of the antimalarial drug chloroquine, a 4-aminoquinoline, yielded a 3-carboxyl-substituted 4-hydroxyquinoline byproduct with antibacterial properties.[5][6] This finding spurred further investigation and ultimately led to the development of the entire class of fluoroquinolone antibiotics.[5][6] From antimalarials like endochin to quorum sensing modulators in pathogenic bacteria, the 4-hydroxyquinoline core is a testament to the power of heterocyclic chemistry in addressing critical medical needs.[4][7]
Foundational Synthetic Methodologies
The synthesis of the 4-hydroxyquinoline ring system is dominated by a few classical, yet powerful, cyclization reactions. These methods, developed over a century ago, remain fundamental to the field.
The Conrad-Limpach Synthesis
Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction is one of the most direct routes to 4-hydroxyquinolines.[8][9][10] The synthesis involves the condensation of an aniline with a β-ketoester.[8] The reaction proceeds in two key stages:
-
Initial Condensation: At lower temperatures (typically room temperature to ~140°C), the aniline reacts with the keto group of the β-ketoester to form a β-anilinoacrylate (an enamine) intermediate, which is a Schiff base.[8][10]
-
Thermal Cyclization: The crucial ring-closing step requires high temperatures, often around 250°C.[8][9] This thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclic reaction that breaks the aromaticity of the aniline ring to form the new heterocyclic ring.[8] The reaction concludes with the elimination of an alcohol molecule to yield the final 4-hydroxyquinoline product.[8]
The choice of solvent is critical for achieving high yields; early experiments without a solvent gave poor results, whereas using a high-boiling inert solvent like mineral oil or diphenyl ether can raise yields to over 95%.[8][11][12]
Workflow & Mechanism of the Conrad-Limpach Synthesis
The diagram below outlines the general mechanism, highlighting the key intermediates and the critical thermal cyclization step.
Caption: Mechanism of the Conrad-Limpach Synthesis.
The Knorr Quinoline Synthesis
First described by Ludwig Knorr in 1886, this synthesis traditionally produces 2-hydroxyquinolines from the cyclization of β-ketoanilides using a strong acid like sulfuric acid.[13][14][15] However, the reaction conditions can be manipulated to favor the formation of 4-hydroxyquinolines as a competing product.[13] Studies have shown that using a smaller amount of acid (like polyphosphoric acid) favors the 4-hydroxyquinoline isomer, whereas a large excess of acid promotes the formation of the 2-hydroxyquinoline.[13][16] This selectivity is dictated by the nature of the cationic intermediate formed under the specific acidic conditions.[13]
The Camps Cyclization
The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone, which occurs in the presence of a base (e.g., sodium hydroxide) to yield either 2-hydroxy- or 4-hydroxyquinolines.[3][17][18] The product distribution depends heavily on the structure of the starting material and the reaction conditions.[3] This method provides a versatile route for synthesizing substituted quinolones from readily prepared acylaminoacetophenones.[18]
Biological Significance and Therapeutic Applications
The 4-hydroxyquinoline scaffold is a cornerstone of numerous biologically active compounds, targeting a wide range of pathogens and disease pathways.
Antimalarial Activity
The urgent need for synthetic antimalarials during World War II dramatically accelerated quinoline research.[19] While 4-aminoquinolines like chloroquine became frontline drugs, related 4-hydroxyquinolines also demonstrated significant activity. A key example is endochin , a 4-hydroxyquinoline analog known since the 1940s to be active against avian malaria.[4] Although it proved ineffective in humans, endochin targets the parasite's cytochrome bc₁ complex, a different mechanism from chloroquine, making it a valuable lead for overcoming drug resistance.[4] Modern drug discovery programs continue to explore quinoline-4-carboxamides and other derivatives for multistage antimalarial activity.[20][21]
Antibacterial and Quorum Sensing Inhibition
Many pathogenic bacteria coordinate their virulence through a cell-to-cell communication system known as quorum sensing (QS). The opportunistic pathogen Pseudomonas aeruginosa utilizes a family of signals called 4-hydroxy-2-alkylquinolines (HAQs).[7][22][23] Key molecules in this system include:
-
4-hydroxy-2-heptylquinoline (HHQ): Acts as a precursor and intercellular messenger molecule.[7][23]
-
3,4-dihydroxy-2-heptylquinoline (PQS): The "Pseudomonas Quinolone Signal," a potent QS signal derived from HHQ.[7][22]
-
4-hydroxy-2-heptylquinoline-N-oxide (HQNO): A potent inhibitor of cytochrome systems with antimicrobial activity against other bacteria.[24]
The biosynthesis of these HAQs begins with anthranilic acid and involves enzymes encoded by the pqsA-E operon.[7][22][25] Understanding this pathway provides a clear target for developing novel antivirulence drugs that disrupt bacterial communication without exerting direct bactericidal pressure, potentially slowing the development of resistance.
Bacterial Quorum Sensing Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Knorr Quinoline Synthesis [drugfuture.com]
- 15. synarchive.com [synarchive.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. researchgate.net [researchgate.net]
The Therapeutic Landscape of 4-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
The 4-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of natural products and synthetic molecules with significant pharmacological activities.[1] This technical guide provides an in-depth exploration of 4-hydroxyquinoline derivatives, elucidating their synthesis, multifaceted therapeutic potential, and the intricate structure-activity relationships that govern their biological effects. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with recent advancements to inspire and inform the next generation of therapeutic innovation.
The Core Moiety: Synthesis and Chemical Reactivity
The synthetic accessibility of the 4-hydroxyquinoline core is a key factor driving its exploration in drug discovery. The most prevalent and versatile methods for constructing this scaffold are the Conrad-Limpach and Gould-Jacobs reactions.[1]
The Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters.[1][2] In a typical protocol, an aniline is reacted with a β-ketoester at elevated temperatures, leading to the formation of a β-anilinoacrylate intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline.
The Gould-Jacobs reaction , on the other hand, utilizes the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate (EMME).[1][3] The resulting intermediate is subsequently cyclized at high temperatures, often in a high-boiling point solvent like diphenyl ether, to form the ethyl 4-hydroxyquinoline-3-carboxylate core.[1][3] This foundational structure can then be further modified to generate a library of derivatives.
Experimental Protocol: A Modified Conrad-Limpach Synthesis [2]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline and an equivalent of diethyl malonate in a suitable high-boiling solvent (e.g., toluene).
-
Condensation: Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to facilitate the initial condensation.
-
Cyclization: Increase the temperature to induce cyclization, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and add an aqueous base (e.g., NaOH solution) to precipitate the product.
-
Purification: Filter the crude product, wash with distilled water, and purify by recrystallization or column chromatography.
The reactivity of the 4-hydroxyquinoline scaffold allows for a wide range of chemical modifications. Key reaction types include the Mannich reaction for aminomethylation and the Knoevenagel condensation with aromatic aldehydes, enabling the introduction of diverse functional groups and the synthesis of complex derivatives.[2]
Therapeutic Potential: A Multifaceted Pharmacophore
The 4-hydroxyquinoline core is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[2][4] These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
4-Hydroxyquinoline derivatives have emerged as promising candidates for cancer therapy, demonstrating cytotoxic effects against various cancer cell lines, including those resistant to conventional drugs.[2][5]
Mechanisms of Action:
-
Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3Kα), anaplastic lymphoma kinase (ALK), and cyclin-dependent kinase 2 (CDK2).[1][4][5]
-
Apoptosis Induction: Some compounds have been shown to induce apoptosis in cancer cells through their effects on caspases, cytochrome c, and the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6]
Structure-Activity Relationship (SAR):
The substitution pattern on the quinoline ring significantly influences the anticancer activity. For instance, studies have shown that specific substitutions at the C-2, C-3, and C-7 positions can enhance cytotoxicity and selectivity towards cancer cells.[2][5]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3g | HCT116 (Colon) | Not explicitly listed, but noted as best | [5] |
| Compound 3j | MCF-7 (Breast) | Not explicitly listed, but showed 82.9% growth reduction | [7] |
| IN17 | HCT-15 (Colon) | 33.45 ± 1.79 | [8] |
| IN17 | HCC1937 (Breast) | 34.29 ± 2.68 | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Workflow for Anticancer Evaluation
Caption: Potential neuroprotective mechanisms of 4-hydroxyquinoline derivatives.
Future Perspectives and Conclusion
The 4-hydroxyquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemistry allows for the creation of large and diverse compound libraries, increasing the probability of identifying hits with desired biological activities.
Future research should focus on:
-
Multi-target Drug Design: Leveraging the diverse pharmacology of the scaffold to design single molecules that can modulate multiple targets, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders. [4]* Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability, to enhance their therapeutic potential.
-
Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms of action for promising derivatives to identify new biological targets and pathways.
References
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (n.d.). PubMed Central.
- 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. (n.d.). Benchchem.
- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). National Institutes of Health.
- 4-Hydroxyquinoline | Antibacterial. (n.d.). TargetMol.
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020, July 4). National Institutes of Health.
- 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.).
- The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. (n.d.). Journal of the American Chemical Society.
- Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. (2013, March 13).
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025, February 5). National Institutes of Health.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- 4-Hydroxyquinoline. (n.d.). Biosynth.
- 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (n.d.). ChemRxiv.
- 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. (n.d.).
- New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations. (n.d.).
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025, June 4). RSC Publishing.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). National Institutes of Health.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.
- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021, May 5). PubMed.
- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024, June 3). PubMed Central.
- 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. (n.d.). SciSpace.
- 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate.
- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (n.d.). PubMed.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Institutes of Health.
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022, October 12). National Institutes of Health.
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-oxo-1,4-dihydroquinoline-6-carbonitrile: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-oxo-1,4-dihydroquinoline-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, reactivity, and potential therapeutic applications.
Introduction: The Significance of the 4-Quinolone Scaffold
The 4-quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The introduction of a carbonitrile (cyano) group at the 6-position of the 4-oxo-1,4-dihydroquinoline core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel biological activities. This guide focuses on the synthesis, characterization, and potential utility of 4-oxo-1,4-dihydroquinoline-6-carbonitrile.
Nomenclature and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is 4-oxo-1,4-dihydroquinoline-6-carbonitrile .[5] The structure consists of a bicyclic system where a benzene ring is fused to a 4-pyridone ring, with a nitrile group substituted at the 6-position.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | 4-oxo-1,4-dihydroquinoline-6-carbonitrile |
| Chemical Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Canonical SMILES | N#Cc1ccc2c(c1)NC=C(C2=O) |
| InChI Key | (Predicted) |
| CAS Number | Not available |
Synthesis of 4-oxo-1,4-dihydroquinoline-6-carbonitrile
A plausible and widely utilized method for the synthesis of 4-oxo-1,4-dihydroquinolines is the Gould-Jacobs reaction .[6][7] This thermal cyclization method involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by intramolecular cyclization at high temperatures.[8][9]
Proposed Synthetic Pathway
The synthesis of 4-oxo-1,4-dihydroquinoline-6-carbonitrile can be envisioned to start from 4-aminobenzonitrile. The key steps are outlined below:
-
Condensation: 4-aminobenzonitrile is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((4-cyanophenylamino)methylene)malonate. This step typically proceeds via a nucleophilic substitution reaction where the amino group of the aniline attacks the electrophilic carbon of DEEM, followed by the elimination of ethanol.[10]
-
Thermal Cyclization: The intermediate is then heated to a high temperature (typically 250-260 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.[8] This induces an intramolecular 6-electron electrocyclization to form the quinoline ring system, yielding ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis (Saponification): The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.
-
Decarboxylation: The 3-carboxylic acid is then decarboxylated by heating, yielding the final product, 4-oxo-1,4-dihydroquinoline-6-carbonitrile.
Caption: Proposed Gould-Jacobs synthesis of 4-oxo-1,4-dihydroquinoline-6-carbonitrile.
Experimental Protocol (Hypothetical)
Materials:
-
4-aminobenzonitrile
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-aminobenzonitrile (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and collect the precipitated intermediate by filtration.
-
Cyclization: Add the dried intermediate to diphenyl ether in a high-temperature reaction flask equipped with a condenser. Heat the mixture to 250-260 °C for 30-60 minutes. Cool the reaction mixture and add hexane to precipitate the crude ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate. Filter and wash the solid with hexane.
-
Hydrolysis: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and reflux for 2-3 hours. Cool the solution and filter to remove any insoluble impurities. Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid. Filter the solid, wash with water, and dry.
-
Decarboxylation: Heat the 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable high-boiling point solvent (e.g., diphenyl ether) or neat under reduced pressure until carbon dioxide evolution ceases. Cool the mixture and purify the resulting 4-oxo-1,4-dihydroquinoline-6-carbonitrile by recrystallization or column chromatography.
Physicochemical Properties and Spectroscopic Data (Predicted)
The physicochemical properties of 4-oxo-1,4-dihydroquinoline-6-carbonitrile are predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Justification |
| Appearance | Off-white to pale yellow solid | Typical for 4-quinolone derivatives. |
| Melting Point | >250 °C | High melting points are characteristic of the planar, hydrogen-bonded crystal lattice of 4-quinolones. |
| Solubility | Sparingly soluble in water; soluble in DMSO and DMF | The polar nature of the quinolone core is offset by the aromatic system, leading to low aqueous solubility.[11] |
| pKa | ~6-7 (for the N-H proton) | Similar to other 4-quinolones. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of the synthesized compound.[12]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (DMSO-d₆) | δ 12.0-12.5 (s, 1H, N-H), δ 8.0-8.5 (m, 3H, aromatic), δ 7.5-7.8 (m, 1H, aromatic), δ 6.0-6.5 (d, 1H, H-3) |
| ¹³C NMR (DMSO-d₆) | δ 175-180 (C=O), δ 140-150 (aromatic C), δ 120-135 (aromatic C), δ 118-120 (C≡N), δ 105-115 (aromatic C), δ 90-100 (C-3) |
| FT-IR (KBr, cm⁻¹) | 3200-3400 (N-H stretch), 2220-2240 (C≡N stretch), 1620-1650 (C=O stretch), 1500-1600 (C=C aromatic stretch)[13] |
| Mass Spec (ESI+) | m/z 171.06 [M+H]⁺ |
Reactivity and Potential Applications
Reactivity
The reactivity of 4-oxo-1,4-dihydroquinoline-6-carbonitrile is dictated by its key functional groups: the nitrile group and the 4-quinolone core.
-
Nitrile Group: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[14] It can undergo:
-
4-Quinolone Core: The quinolone ring system can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the carbonyl and nitrile groups may deactivate the ring. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other modifications.
Caption: Key reactivity pathways for 4-oxo-1,4-dihydroquinoline-6-carbonitrile.
Potential Applications
The 4-quinolone scaffold is a cornerstone of antibacterial drug discovery, with many derivatives acting as inhibitors of bacterial DNA gyrase and topoisomerase IV.[18] The incorporation of a cyano group at the 6-position, replacing the more common fluorine atom in fluoroquinolones, presents an interesting avenue for developing novel antibacterial agents.[19]
Beyond antibacterial activity, quinoline derivatives have shown promise in several other therapeutic areas:
-
Anticancer Activity: Many quinoline derivatives have been investigated for their anticancer properties, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][3]
-
Antiviral Activity: Certain quinoline-based compounds have demonstrated activity against a range of viruses, including HIV and hepatitis C.[1]
-
Other Biological Activities: The versatility of the quinoline scaffold has led to the discovery of derivatives with antimalarial, anti-inflammatory, and neuroprotective effects.[20][21]
The unique electronic and steric properties conferred by the 6-carbonitrile group may lead to novel interactions with biological targets, making 4-oxo-1,4-dihydroquinoline-6-carbonitrile and its derivatives promising candidates for further investigation in various drug discovery programs.
Conclusion
4-oxo-1,4-dihydroquinoline-6-carbonitrile is a synthetically accessible compound with a high potential for derivatization and biological evaluation. The established Gould-Jacobs reaction provides a reliable route for its synthesis, and its physicochemical properties can be predicted with reasonable accuracy. The rich history of the 4-quinolone scaffold in medicinal chemistry, combined with the unique electronic nature of the nitrile substituent, makes this compound a compelling target for researchers aiming to develop novel therapeutic agents. Further studies are warranted to explore its full potential in various disease areas.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Czerwonka, D., & Dziuganowska, Z. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6595. [Link]
-
Fiveable. (n.d.). Aromatic Nitriles Definition. Fiveable. [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Biotage. [Link]
-
Al-Ghorbani, M., et al. (2019). Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. Journal of Molecular Structure, 1184, 413-424. [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]
-
Verma, V., et al. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment, 27(12), 1-8. [Link]
-
PubChem. (n.d.). Quinoline-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Nitrile. Wikipedia. [Link]
-
El-Sayed, N. N. E., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 4(1), 1-25. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Verma, V., et al. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment, 27(12), 1-8. [Link]
-
Li, G., et al. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159-163. [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]
-
Al-Ghorbani, M., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Journal of Molecular Structure, 1184, 413-424. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8683-8706. [Link]
-
ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]
-
ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
-
Bentham Science. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Current Organic Synthesis, 17(6), 436-448. [Link]
-
National Center for Biotechnology Information. (n.d.). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. PubMed Central. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22043-22066. [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthetic applications of 3‐cyano‐4‐quinolone. ResearchGate. [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
Wikipedia. (n.d.). SER-601. Wikipedia. [Link]
-
ResearchGate. (2008). The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]
-
MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442. [Link]
-
National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. ablelab.eu [ablelab.eu]
- 11. Quinoline-6-Carbonitrile: Properties, Uses, Synthesis & Safety | Expert Guide from China Manufacturer [nj-finechem.com]
- 12. Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vibrational spectra study on quinolones antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrile - Wikipedia [en.wikipedia.org]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Synthesis of novel cyano quinolone derivatives and their antibacterial activities | Semantic Scholar [semanticscholar.org]
- 20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 21. SER-601 - Wikipedia [en.wikipedia.org]
GSK690693: A Technical Guide for Researchers in Oncology and Cell Signaling
Introduction: Targeting a Central Node in Cancer Signaling
In the intricate landscape of cancer cell signaling, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway stands as a critical hub, governing a multitude of cellular processes including proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in a wide array of human tumors, making its components highly attractive targets for therapeutic intervention.[1][2] The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central player in this cascade.[1] Its activation, often triggered by mutations in upstream components like PI3K or the loss of the tumor suppressor PTEN, drives oncogenesis and can confer resistance to conventional therapies.[1]
This guide focuses on the aminofurazan-derived compound, GSK690693 (CAS Number: 219763-82-3), a potent and selective, ATP-competitive pan-Akt kinase inhibitor.[3][4][5] It effectively targets all three Akt isoforms (Akt1, Akt2, and Akt3), offering a powerful tool for researchers to probe the function of Akt signaling and evaluate its therapeutic potential in various cancer models.[3][4][5] This document will provide an in-depth overview of GSK690693, its mechanism of action, key research applications, and detailed protocols for its use in laboratory settings.
Mechanism of Action: Competitive Inhibition of a Master Regulator
GSK690693 exerts its biological effects by directly competing with ATP for binding to the kinase domain of Akt.[1][3] This competitive inhibition prevents the phosphorylation of Akt's downstream substrates, thereby attenuating the entire signaling cascade.[3][5] Crystallography and biochemical analyses have confirmed this ATP-competitive binding mode.[3] The inhibition of Akt kinase activity by GSK690693 leads to a cascade of downstream effects, ultimately culminating in the inhibition of tumor cell proliferation and the induction of apoptosis.[2][5]
Key downstream targets of Akt that are affected by GSK690693 treatment include:
-
Glycogen Synthase Kinase 3β (GSK3β): Inhibition of Akt leads to decreased phosphorylation of GSK3β at Ser9.[3]
-
Forkhead Box Protein O (FOXO) Transcription Factors (e.g., FOXO1, FOXO3): GSK690693 treatment promotes the nuclear accumulation of FOXO proteins, allowing them to activate target genes involved in cell cycle arrest and apoptosis.[2][6]
-
Proline-Rich Akt Substrate of 40 kDa (PRAS40): A key component of the mTORC1 complex, its phosphorylation by Akt is inhibited by GSK690693.[3]
-
Mammalian Target of Rapamycin (mTOR): As a downstream effector of Akt, mTOR signaling is also dampened by GSK690693.[3]
The inhibition of these and other substrates disrupts the pro-survival and pro-proliferative signals that are constitutively active in many cancer cells.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Quantitative Profile: Potency and Selectivity
GSK690693 is a low-nanomolar inhibitor of all three Akt isoforms. Its potency has been well-characterized in numerous studies.
| Target | IC50 (nM) | Reference |
| Akt1 | 2 | [3][4][6] |
| Akt2 | 13 | [3][4][6] |
| Akt3 | 9 | [3][4][6][7] |
While highly selective for Akt isoforms compared to the broader kinome, GSK690693 does exhibit some activity against other members of the AGC kinase family, including PKA and PKC isozymes.[3][6] It also shows inhibitory effects on AMPK and DAPK3 from the CAMK family, and PAK4, 5, and 6 from the STE family.[3][6] Researchers should consider these potential off-target effects when interpreting experimental results.
Research Applications and Experimental Protocols
GSK690693 is a versatile tool for a range of research applications, primarily focused on elucidating the role of Akt signaling in cancer and other diseases.
In Vitro Inhibition of Cell Proliferation and Viability
A fundamental application of GSK690693 is to assess the dependence of cancer cell lines on Akt signaling for their growth and survival.
Workflow:
Caption: Workflow for determining the IC50 of GSK690693 in cell lines.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of GSK690693 in culture medium. For all in vitro studies, a 10 mmol/L stock solution in DMSO is recommended for initial dilutions.[3]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the GSK690693 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the log concentration of GSK690693 and determine the IC50 value using non-linear regression analysis.
Analysis of Downstream Signaling Events
To confirm the on-target activity of GSK690693, it is crucial to assess the phosphorylation status of known Akt substrates.
Workflow:
Caption: Western blot workflow to analyze Akt pathway inhibition.
Detailed Protocol: Western Blotting for Phospho-Akt Substrates
-
Cell Treatment: Plate cells and treat with various concentrations of GSK690693 (e.g., 10 nM to 1 µM) for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-GSK3β (Ser9), phospho-FOXO1/3a, phospho-PRAS40, and total Akt overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
A dose-dependent decrease in the phosphorylation of Akt substrates should be observed in sensitive cell lines.[3]
In Vivo Antitumor Efficacy Studies
GSK690693 has demonstrated significant antitumor activity in various human tumor xenograft models.[3][9]
Detailed Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT474, LNCaP) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Formulate GSK690693 in an appropriate vehicle, such as 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water.[3] Administer GSK690693 intraperitoneally at a dose of 30 mg/kg daily.[9]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested to assess the in vivo inhibition of Akt signaling by Western blotting or immunohistochemistry for phospho-substrates.[10]
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion and Future Directions
GSK690693 is a well-characterized and potent pan-Akt inhibitor that serves as an invaluable tool for cancer research. Its ability to specifically target a key node in oncogenic signaling allows for the detailed investigation of the biological consequences of Akt inhibition. While its primary application has been in oncology, the central role of Akt in numerous cellular processes suggests its utility in other research areas, such as metabolism, immunology, and neurobiology. Future research may focus on combination therapies, where GSK690693 could be used to sensitize tumors to other targeted agents or conventional chemotherapy, and on the identification of predictive biomarkers to identify patient populations most likely to respond to Akt inhibition.
References
-
Heerding, D. A., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. AACR Journals. [Link]
-
National Cancer Institute. (n.d.). Definition of pan-AKT kinase inhibitor GSK690693. NCI Drug Dictionary. [Link]
-
Houghton, P. J., et al. (2010). Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer. [Link]
-
LookChem. (n.d.). Cas 219763-82-3, 4-HYDROXY-6-CYANOQUINOLINE. Lookchem.com. [Link]
-
Rhodes, D. R., et al. (2010). Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693. BMC Medical Genomics. [Link]
-
001CHEMICAL. (n.d.). CAS No. 219763-82-3, 4-Hydroxyquinoline-6-carbonitrile. 001chemical.com. [Link]
-
Altomare, D. A., et al. (2010). GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt. Molecular Cancer Therapeutics. [Link]
-
ResearchGate. (n.d.). GSK690693 inhibits cell viability and Akt signaling in primary tumor... ResearchGate. [Link]
-
Altomare, D. A., et al. (2010). GSK690693 Delays Tumor Onset and Progression in Genetically Defined Mouse Models Expressing Activated Akt. AACR Journals. [Link]
-
Altomare, D. A., et al. (2010). GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt. PubMed. [Link]
-
Jilin haofei import and export trade Co.,Ltd. (n.d.). This compound CAS NO.219763-82-3. jilinhaofei.com. [Link]
Sources
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Serine/threonine-protein kinase AKT3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxyquinoline-6-carbonitrile: A Privileged Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The 4-hydroxyquinoline core is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity allow it to serve as a high-affinity ligand for a diverse range of biological targets. This technical guide delves into the specific attributes of the 4-hydroxyquinoline-6-carbonitrile derivative, presenting it as a versatile and powerful scaffold for the development of next-generation therapeutics. We will explore its synthesis, analyze its role in targeting key disease pathways, and provide validated experimental workflows for its evaluation. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this potent chemical entity in their discovery programs.
The 4-Hydroxyquinoline Core: A Foundation of Pharmacological Diversity
In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity.[1] This promiscuity is not random; it arises from a specific combination of structural and electronic features that are repeatedly favored in nature and drug design. The quinoline scaffold is a premier example of such a structure, appearing in countless natural products and synthetic drugs.[2][3]
The 4-hydroxyquinoline moiety, which exists in a tautomeric equilibrium with its 4-quinolone form, is particularly noteworthy.[4] This tautomerism is crucial, as it provides a rich chemical environment featuring a hydrogen bond donor (the N-H in the quinolone form) and a hydrogen bond acceptor (the carbonyl oxygen), alongside a hydroxyl group that can act as both a donor and acceptor and a key metal chelator. This versatility underpins its broad biological activity, which includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][5][6]
The introduction of a carbonitrile (-C≡N) group at the 6-position further enhances the scaffold's utility. The nitrile is a potent electron-withdrawing group, a strong hydrogen bond acceptor, and a versatile synthetic handle that can be transformed into other functional groups like amines or carboxylic acids.[7][8] This makes this compound not just a biologically active core, but a strategic platform for building diverse chemical libraries.
Synthesis of the this compound Scaffold
The construction of the 4-hydroxyquinoline core is a well-established process, with classical methods remaining highly relevant and effective. Modern techniques, however, offer new avenues for rapid diversification.
Classical Synthesis: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for synthesizing the 4-hydroxyquinoline core.[9] The reaction proceeds via two key steps: the condensation of a substituted aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization. The causality behind this choice lies in its reliability and the commercial availability of a wide range of starting materials. Using 4-aminobenzonitrile as the starting aniline directly installs the required 6-carbonitrile substituent.
}
Gould-Jacobs synthesis workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 6-cyano-4-hydroxyquinoline-3-carboxylate
This protocol is a representative example based on the Gould-Jacobs methodology.[9]
-
Condensation: In a round-bottom flask equipped with a condenser, combine 4-aminobenzonitrile (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, the resulting intermediate, diethyl 2-(((4-cyanophenyl)amino)methylene)malonate, is allowed to cool. It may crystallize upon standing and can be used in the next step without further purification.
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a condenser, heat a high-boiling point solvent such as diphenyl ether to 250 °C. Add the intermediate from the previous step portion-wise to the hot solvent. Causality Note: The high temperature is required to overcome the activation energy for the 6-electron electrocyclic reaction that forms the quinoline ring. Maintain the temperature for 15-30 minutes after the addition is complete.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the solvent. Add petroleum ether to facilitate further precipitation. Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether solvent.
-
Purification: The crude ethyl 6-cyano-4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product. Subsequent hydrolysis and decarboxylation can be achieved by heating with aqueous sodium hydroxide, followed by acidification, to yield the title compound, this compound.
Modern Approaches: C–H Functionalization
While classical methods build the scaffold from acyclic precursors, modern strategies focus on the late-stage functionalization of a pre-formed core. Programmed, site-selective C-H functionalization allows for the iterative decoration of the quinoline ring at various positions.[4] This approach is powerful for creating chemical libraries for SAR studies, as it allows for the introduction of diverse substituents in a minimum number of steps, starting from a common intermediate.[4]
Medicinal Chemistry Applications and SAR Insights
The this compound scaffold is a versatile starting point for developing inhibitors against a range of therapeutic targets. The core's inherent properties, combined with the specific contributions of the 6-cyano group, drive its efficacy.
Anticancer Activity
Quinolone derivatives have been extensively investigated as anticancer agents, notably as kinase inhibitors.[2] The phosphatidylinositol 3-kinase (PI3Kα), a key node in cell growth and survival signaling, is a prominent target.[10]
-
Mechanism of Action: The 4-quinolone core can act as a hinge-binding motif, a common feature in kinase inhibitors. The N-H group and the C4-carbonyl oxygen can form critical hydrogen bonds with the amino acid backbone of the kinase hinge region.
-
Role of the 6-Carbonitrile: The nitrile group at the C6 position often extends into a solvent-exposed region or a specific sub-pocket of the ATP-binding site. Its strong dipole and ability to act as a hydrogen bond acceptor can provide a key anchoring point, significantly enhancing binding affinity and selectivity. Furthermore, its electron-withdrawing nature modulates the electronics of the entire ring system, influencing the pKa and binding properties of the core.
}
Proposed binding mode of the 4-quinolone scaffold in a kinase active site.
Quantitative Data: Representative Cytotoxic Activity
While specific data for this compound is sparse, related derivatives show potent activity. The table below illustrates the typical potency of functionalized 4-hydroxyquinolines against cancer cell lines.
| Compound | Modification | Target Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | 2-Aryl substitution | Colo 205 (Colon) | < 20 | [11],[12] |
| Derivative B | 3-Carboxamide | HCT-116 (Colon) | ~15-25 | [10] |
| Derivative C | N-phenyl substitution | PI3Kα (Enzymatic) | Sub-micromolar | [2] |
Antimicrobial and Antimalarial Activity
The quinoline scaffold is famous for its role in antimalarial drugs like chloroquine. Derivatives of 4-hydroxyquinoline are also potent antibacterial and antimalarial agents.[4][6][13]
-
Antibacterial Mechanism: The mechanism often involves the inhibition of essential bacterial processes. The planar quinoline ring can intercalate into bacterial DNA, while the 4-hydroxy group's ability to chelate divalent metal ions (e.g., Mg²⁺, Fe²⁺) can disrupt the function of metalloenzymes crucial for bacterial survival.[6][13]
-
Antimalarial Mechanism: In Plasmodium falciparum, quinoline-based drugs are thought to interfere with heme detoxification in the parasite's food vacuole. The 4-hydroxyquinoline scaffold can inhibit the polymerization of toxic heme into hemozoin, leading to parasite death. Recent studies have also shown that derivatives can be potent inhibitors of parasitic growth, even in chloroquine-resistant strains.[4]
A Validated Workflow for Biological Evaluation
To translate a synthesized compound into a viable drug lead, a systematic and self-validating evaluation process is essential. This workflow ensures that decisions are based on robust, reproducible data.
}
Systematic workflow for the biological evaluation of new derivatives.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., Colo 205) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Causality Note: This initial incubation ensures cells are in a logarithmic growth phase, making them sensitive to antiproliferative agents.
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Scientific Rationale: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that inhibits 50% of cell proliferation).
Conclusion and Future Perspectives
The this compound scaffold represents a potent and highly adaptable platform for drug discovery. Its proven ability to interact with a wide range of biological targets, combined with the synthetic tractability afforded by the 6-cyano group, makes it an exemplary privileged structure. The principles of rational drug design, guided by an understanding of its underlying structure-activity relationships, will continue to unlock its potential. Future efforts will likely focus on its incorporation into multi-target agents for complex diseases like cancer and Alzheimer's, as well as its use as a foundational element in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The continued exploration of this remarkable scaffold promises to yield new and effective medicines for years to come.
References
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. [Link]
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (n.d.). ChemRxiv. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
(PDF) Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). ResearchGate. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]
-
The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. [Link]
-
Recent advances of quinones as a privileged structure in drug discovery. (2021). PubMed. [Link]
-
8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. (2015). Semantic Scholar. [Link]
-
Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (2013). ResearchGate. [Link]
- Preparation of 4-hydroxyquinoline compounds. (1951).
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed. [Link]
-
2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. Recent advances of quinones as a privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
A Technical Guide to the Identification of Potential Biological Targets for 4-Hydroxyquinoline-6-carbonitrile
Abstract
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities. This technical guide addresses the specific, yet under-investigated molecule, 4-Hydroxyquinoline-6-carbonitrile. Lacking extensive characterization in publicly available literature, this compound presents a compelling case for a systematic and multi-faceted target identification and validation campaign. This document, intended for researchers and drug development professionals, outlines a comprehensive, logic-driven workflow. We will progress from initial in silico predictions to broad phenotypic screening and culminate in rigorous biophysical and cell-based validation assays to elucidate the biological targets of this compound, thereby paving the way for its potential therapeutic application.
Introduction: The Quinoline Scaffold and the Unexplored Potential of a Specific Derivative
Quinoline and its derivatives are heterocyclic aromatic compounds that form the core of numerous natural products and synthetic molecules. This scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of the quinoline ring system allows for substitutions that can fine-tune its interaction with a variety of biological macromolecules, making it a frequent starting point in drug discovery campaigns.[1]
Despite the broad interest in this chemical class, this compound (Figure 1) remains largely uncharacterized. Its structure, featuring a hydroxyl group at position 4 and a carbonitrile group at position 6, suggests potential for unique interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the electron-withdrawing carbonitrile group can modulate the electronic properties of the aromatic system and participate in specific polar contacts. This guide provides a robust, field-proven framework for systematically identifying the protein targets of this promising, yet enigmatic, compound.
Figure 1: Chemical Structure of this compound
Phase I: Hypothesis Generation via In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, a computational approach is essential for generating initial, testable hypotheses.[3][4] By leveraging the compound's structure, we can predict potential protein families or specific targets it is likely to interact with.[5]
Rationale and Strategy
The core principle is to use the known to predict the unknown. We will compare this compound to vast databases of compounds with known biological activities to find structural and electronic similarities that might imply similar targets.[6] This approach is both cost-effective and rapidly narrows the experimental search space.
Proposed In Silico Methodologies
-
Chemical Similarity and Substructure Searching:
-
Objective: To identify publicly known compounds with high structural similarity to this compound and to retrieve their known biological targets.
-
Tools: Databases such as PubChem, ChEMBL, and SciFinder.
-
Workflow:
-
Perform a Tanimoto-based similarity search using the SMILES string of the compound.
-
Conduct a substructure search to identify all compounds containing the this compound core.
-
Compile a list of protein targets associated with the retrieved hits. This list will likely include kinases, DNA-interacting enzymes, and various receptors, based on the general activity of quinolines.
-
-
-
Pharmacophore Modeling and Screening:
-
Objective: To create a 3D model of the essential chemical features of the compound and use it to screen for proteins with complementary binding sites.[7][8]
-
Tools: Software such as MOE (Molecular Operating Environment) or Schrödinger Suite.
-
Workflow:
-
Generate a pharmacophore model based on the key features of this compound: a hydrogen bond donor/acceptor (hydroxyl), a hydrogen bond acceptor (nitrile nitrogen and quinoline nitrogen), and an aromatic ring system.
-
Screen this pharmacophore model against a database of protein structures (e.g., the Protein Data Bank - PDB).
-
Rank the protein hits based on how well their binding pockets accommodate the pharmacophore.
-
-
-
Reverse/Inverse Docking:
-
Objective: To computationally "dock" the compound into the binding sites of a large collection of proteins to predict binding affinities.[6]
-
Tools: Docking software like AutoDock Vina or Glide, coupled with a database of protein structures.
-
Workflow:
-
Prepare the 3D structure of this compound.
-
Screen the compound against a library of druggable protein targets (e.g., the human kinome, nuclear receptors, GPCRs).
-
Analyze the docking scores and binding poses to identify high-probability interactions. Given the prevalence of quinoline derivatives as kinase inhibitors, a focused screen against the human kinome is highly recommended.[4]
-
-
Phase II: Experimental Target Identification and Validation
The hypotheses generated in silico must be rigorously tested through a tiered experimental approach. The strategy is to move from broad, phenotypic observations to specific, direct-binding assays.[9][10]
Broad Phenotypic Screening: Unveiling Cellular Activity
-
Causality: The first step is to determine if the compound has any measurable effect on whole cells and to identify biological contexts where it is most active. A broad anticancer screen is a common and effective starting point.
-
Protocol: Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tissue origins (e.g., breast, lung, colon, leukemia).
-
Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Add the compound dilutions to the cells and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's protocol. Measure absorbance or luminescence, respectively, using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
| Hypothetical Cell Line | Tissue Origin | Predicted IC₅₀ (µM) |
| MCF-7 | Breast Cancer | > 50 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 8.2 |
| K562 | Leukemia | 2.1 |
Table 1: Hypothetical cell viability data for this compound. Such a profile would suggest a potential mechanism related to hematopoietic cancers.
Target Class Deconvolution: Narrowing the Search
Based on the in silico predictions and the known pharmacology of the quinoline scaffold, we will investigate several high-probability target classes.
-
Causality: Many quinoline-based drugs are kinase inhibitors. A broad kinase screen is the most efficient way to test this hypothesis directly and identify specific kinases that bind the compound.
-
Workflow: Competition Binding Kinase Assay (e.g., KINOMEscan®)
-
Service Provider: Engage a commercial service like Eurofins Discovery (KINOMEscan®) which offers panels of hundreds of kinases.[11][12][13]
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized ligand for binding to the active site of each kinase. The amount of kinase bound to the solid support is measured, and a lower signal indicates stronger competition by the test compound.
-
Execution: Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a large panel (e.g., scanMAX® panel with >450 kinases).
-
Data Analysis: Results are typically provided as '% Control', where a lower percentage indicates stronger binding. Hits are often defined as those showing >90% inhibition. Follow-up dose-response experiments (Kd determination) should be performed for the primary hits.
-
| Kinase Target | Kinase Family | % Control at 10 µM |
| PI3Kα | Lipid Kinase | 4% |
| mTOR | PIKK | 8% |
| SRC | Tyrosine Kinase | 45% |
| ABL1 | Tyrosine Kinase | 62% |
Table 2: Hypothetical primary kinase screening results. This data would strongly suggest that the compound is a potent inhibitor of the PI3K/mTOR signaling pathway.
-
Causality: The planar aromatic structure of the quinoline ring is capable of intercalating between the base pairs of DNA, a mechanism of action for several anticancer drugs.
-
Protocol: Ethidium Bromide (EtBr) Displacement Assay
-
Principle: EtBr fluoresces brightly when intercalated into DNA. A compound that also binds to DNA will displace the EtBr, leading to a decrease in fluorescence.[14][15][16]
-
Reagents: Calf Thymus DNA (ctDNA), Ethidium Bromide, assay buffer (e.g., Tris-HCl, NaCl).
-
Procedure: a. Prepare a solution of ctDNA and EtBr in a 96-well black plate and incubate to allow for stable intercalation. b. Add serial dilutions of this compound to the wells. Include a known DNA intercalator (e.g., Doxorubicin) as a positive control and vehicle (DMSO) as a negative control. c. Incubate for 15-30 minutes at room temperature, protected from light. d. Measure fluorescence using a plate reader (e.g., Excitation: 520 nm, Emission: 595 nm).
-
Data Analysis: Calculate the percentage of fluorescence quenching relative to the negative control. A significant decrease in fluorescence indicates DNA binding.
-
Direct Target Engagement in a Cellular Context
-
Causality: It is crucial to confirm that the compound binds to its putative target inside living cells, not just in a purified, biochemical system. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[17][18][19]
-
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Principle: When a protein binds to a ligand (our compound), it becomes thermodynamically stabilized. This stabilization results in a higher melting temperature. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.[20]
-
Procedure: a. Treatment: Treat intact cells (e.g., K562, based on viability data) with this compound (e.g., at 10x IC₅₀) or vehicle control for 1-2 hours. b. Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling. c. Lysis: Lyse the cells by freeze-thaw cycles. d. Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins. e. Detection: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein (e.g., PI3Kα, identified from the kinase screen) by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to the right for the compound-treated sample compared to the vehicle control is definitive proof of target engagement in the cell.
-
Visualizations: Workflows and Pathways
Diagrams are essential for conceptualizing the complex relationships in target identification and cell signaling.
Caption: Overall workflow for target identification of this compound.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the compound.
Conclusion and Future Directions
This guide presents a logical and experimentally robust pathway for the comprehensive deconvolution of the biological targets of this compound. By integrating computational predictions with a tiered series of biochemical and cell-based assays, researchers can efficiently move from a compound of unknown function to one with validated targets and a clear mechanistic hypothesis.
Following the successful identification and validation of a primary target, such as PI3K, subsequent steps would involve:
-
Mechanism of Action Studies: Using Western blotting to confirm the inhibition of downstream pathway components (e.g., decreased phosphorylation of AKT and S6 ribosomal protein).[21]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in animal models of diseases relevant to the identified target (e.g., xenograft models of leukemia if the compound is potent against hematopoietic cell lines).
By following this structured approach, the scientific community can unlock the therapeutic potential hidden within the this compound scaffold.
References
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]
-
Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Molecules. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
In Silico Target Prediction. Creative Biolabs. [Link]
-
Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Journal of Hematology & Oncology. [Link]
-
Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]
-
Target Identification and Validation (Small Molecules). UCL. [Link]
-
Recent Advances in In Silico Target Fishing. Molecules. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
Role of DNA in Condensation and Combinative Self-Assembly. The Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 10. wjbphs.com [wjbphs.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. ambitbio.com [ambitbio.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. news-medical.net [news-medical.net]
- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Conrad-Limpach Synthesis for Substituted 4-Hydroxyquinolines
Foreword: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] From the historic antimalarial quinine to modern anticancer and antiviral drugs, the versatility of the quinoline nucleus is unparalleled.[3][4] Among its various isomeric forms, 4-hydroxyquinolines, also known as 4-quinolones, are of particular significance, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7] The HIV integrase inhibitor Elvitegravir is a prominent example of a successful drug built upon the quinolin-4-one core.[3] This guide provides an in-depth exploration of the Conrad-Limpach synthesis, a classic and reliable method for accessing this privileged scaffold.
The Conrad-Limpach Synthesis: A Strategic Overview
Discovered by Max Conrad and Leonhard Limpach in 1887, the Conrad-Limpach synthesis is a robust and versatile method for the preparation of 4-hydroxyquinolines.[8][9][10] The synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization reaction.[8][10] This two-step process offers a straightforward entry to a wide range of substituted 4-hydroxyquinolines, with the substitution pattern of the final product being dictated by the choice of the starting aniline and β-ketoester.
The elegance of the Conrad-Limpach synthesis lies in its simplicity and adaptability. However, the high temperatures required for the cyclization step have historically been a limitation.[3][8] Modern adaptations and a deeper understanding of solvent effects have significantly improved yields and expanded the scope of this venerable reaction.[3][4]
Reaction Mechanism: A Step-by-Step Elucidation
The Conrad-Limpach synthesis proceeds through a well-defined sequence of reactions. The mechanism can be dissected into two primary stages: the formation of a β-aminoacrylate intermediate and its subsequent thermal cyclization.
Stage 1: Formation of the β-Aminoacrylate (Enamine)
The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the more electrophilic keto-carbonyl of the β-ketoester. This is a kinetically controlled process that typically occurs at or below room temperature.[11] This initial adduct then dehydrates to form a Schiff base, which readily tautomerizes to the more stable β-aminoacrylate (enamine) intermediate.[8]
Stage 2: Thermal Cyclization and Aromatization
This is the rate-determining step of the synthesis and requires significant thermal energy, typically in the range of 250 °C.[8][9] The β-aminoacrylate undergoes an electrocyclic ring closure to form a transient hemiketal intermediate.[4][8] The aromaticity of the aniline ring is temporarily disrupted during this process.[4] Subsequent elimination of an alcohol molecule (from the original ester group) and tautomerization leads to the formation of the final 4-hydroxyquinoline product.[8][10] It is important to note that while often depicted as the hydroxyquinoline (enol) form, the quinolone (keto) tautomer is generally believed to predominate.[8][12]
Caption: A flowchart outlining the key steps in the synthesis of 2-methyl-4-hydroxyquinoline.
Process Optimization and Troubleshooting
The success of the Conrad-Limpach synthesis is highly dependent on careful control of reaction conditions.
4.1. Solvent Selection
The choice of solvent for the high-temperature cyclization step is critical. The solvent should be inert and have a boiling point at or above 250 °C. [3][8]While early procedures were often performed neat, this resulted in low yields. [8]The use of high-boiling solvents significantly improves the yield, often to over 90%. [8]
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
|---|---|---|---|
| Dowtherm A | 257 | Excellent heat transfer, high yields | Can be difficult to remove from the product |
| Mineral Oil | >300 | Inexpensive, readily available | Can be difficult to remove |
| Diphenyl ether | 259 | High yields | Odor, cost |
| Ethyl benzoate | 212 | Inexpensive, easily removed | Lower boiling point may require longer reaction times or be unsuitable for less reactive substrates |
A study investigating various solvents confirmed that yields generally increase with higher boiling points, with the best results obtained with solvents boiling above 250 °C. [4] 4.2. Temperature Control
The temperature of the cyclization reaction is a critical parameter. Temperatures below 240 °C often result in incomplete reaction and lower yields. Conversely, excessively high temperatures can lead to decomposition of the starting materials and product. Precise temperature control is therefore essential for optimal results.
4.3. Substituent Effects
The electronic nature of substituents on the aniline ring can influence the course of the reaction. Electron-donating groups on the aniline generally facilitate the initial condensation and cyclization, while electron-withdrawing groups can retard the reaction and may require more forcing conditions.
4.4. Common Troubleshooting Scenarios
-
Low Yield: This can be due to insufficient reaction temperature or time. Ensure the cyclization is carried out at a sufficiently high temperature and for an adequate duration. The purity of the starting materials is also crucial.
-
Product Contamination: The high-boiling solvent can be a major contaminant. Thorough washing of the crude product with a non-polar solvent like petroleum ether is essential.
-
Formation of 2-quinolone Isomer (Knorr Synthesis): Under certain conditions, particularly with acid catalysis and higher temperatures during the initial condensation, the aniline can react at the ester carbonyl of the β-ketoester, leading to the formation of a 2-hydroxyquinoline via the Knorr synthesis. [10]To favor the Conrad-Limpach pathway, the initial condensation should be carried out under milder, kinetically controlled conditions. [11]
Characterization of 4-Hydroxyquinolines
The synthesized 4-hydroxyquinolines can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The ¹H NMR spectrum of 4-hydroxyquinoline will show characteristic signals for the aromatic protons and any substituents. [13]* Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity. [14]* Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbonyl group of the quinolone tautomer and the hydroxyl group of the enol form.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 4-hydroxyquinolines is well-characterized and can be used to confirm the presence of the quinoline chromophore. [12]
Conclusion: A Timeless Synthesis for Modern Drug Discovery
The Conrad-Limpach synthesis, despite its age, remains a highly relevant and practical method for the preparation of substituted 4-hydroxyquinolines. Its operational simplicity, tolerance of a wide range of functional groups, and the medicinal importance of its products ensure its continued use in both academic and industrial research. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively leverage this classic reaction to generate diverse libraries of 4-hydroxyquinolines for drug discovery and development.
References
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
PubMed. (n.d.). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Retrieved from [Link]
-
NIH. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 14. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Friedländer Synthesis: A Versatile Approach to Bioactive Quinolines
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Friedländer Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this privileged heterocyclic system.[3][7][8] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, leading to the formation of polysubstituted quinolines.[9][10][11][12] Its operational simplicity and the ready availability of starting materials have cemented its importance in both academic research and industrial drug development.[13] This guide provides an in-depth look at the mechanistic underpinnings of the Friedländer synthesis, a detailed experimental protocol, and an overview of its modern applications.
Mechanistic Pathways of the Friedländer Synthesis
The precise mechanism of the Friedländer synthesis can vary depending on the reaction conditions, but two primary pathways are generally accepted.[7] The reaction is typically initiated by either an aldol condensation or the formation of a Schiff base.
-
Aldol Condensation Pathway: Under many basic or acidic conditions, the reaction is believed to commence with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone.[14] This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by another dehydration step, yields the quinoline product.
-
Schiff Base Formation Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enolate of the second carbonyl compound. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to afford the final quinoline derivative.[7]
The prevailing pathway is influenced by the specific substrates, catalysts, and reaction conditions employed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Purification of Crude 4-Hydroxyquinoline-6-carbonitrile: Strategies and Methodologies for High-Purity Isolation
An Application Note and Protocol Guide from the Senior Application Scientist
Abstract
4-Hydroxyquinoline-6-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of final products, and introduce confounding variables in biological assays. This guide provides a comprehensive overview and detailed protocols for the purification of crude this compound, drawing upon established chemical principles. We will explore purification by recrystallization, column chromatography, and acid-base extraction, explaining the rationale behind each method to empower researchers to achieve optimal purity for their specific applications.
Introduction: The Importance of Purity
This compound belongs to the quinolone class of compounds. It's important to recognize its tautomeric nature, existing in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms[1]. This dual character influences its solubility and reactivity. The presence of both a hydrogen bond donor (-OH) and acceptor (=O, -CN, quinoline N) makes it a relatively polar molecule.
The synthesis of quinoline derivatives, often through methods like the Skraup or Conrad-Limpach synthesis, can generate a variety of impurities[2][3]. These may include starting materials, isomers, polymeric tars, and side-products from incomplete cyclization[4]. Effective purification is therefore not merely a suggestion but a critical step to ensure the integrity of subsequent research and development.
Physicochemical Profile
Understanding the compound's properties is the first step in designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [5][6] |
| Molecular Weight | 170.17 g/mol | [5][6] |
| LogP | 1.81 | [5] |
| Topological Polar Surface Area (TPSA) | 56.91 Ų | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
The moderate LogP and significant TPSA confirm the compound's polar nature, which will guide our choice of solvents and chromatographic conditions.
Method 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, especially at scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
Rationale and Solvent Selection
The ideal recrystallization solvent will dissolve the crude this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Given the compound's polarity, polar protic solvents are excellent starting points for screening.
Recommended Solvents for Screening:
-
Ethanol[7]
-
Methanol
-
Isopropanol
-
Water[3]
-
Acetic Acid
-
Solvent Mixtures (e.g., Ethanol/Water, Methanol/Acetone[8])
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Recrystallization Troubleshooting
| Issue | Potential Cause | Solution |
| Oiling Out | Compound is insoluble below the solvent's boiling point, or the boiling point of the solvent is too high. | Add more solvent. If the issue persists, switch to a lower-boiling solvent or use a solvent pair. |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration. | Concentrate the mother liquor and attempt a second crop of crystals. Ensure filtration apparatus is pre-warmed. |
| Poor Purity | Inappropriate solvent choice; cooling was too rapid, trapping impurities. | Re-screen for a more selective solvent. Allow for slower cooling to promote selective crystal growth. |
Method 2: Flash Column Chromatography
For complex mixtures or when high purity is required from small-scale reactions, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase[9][10].
Rationale and System Selection
For a polar compound like this compound, a normal-phase chromatography setup is standard.[9]
-
Stationary Phase: Silica gel (e.g., 230-400 mesh) is the most common choice.[10][11] Expert Tip: Quinoline derivatives can be basic and may interact strongly or even decompose on acidic silica gel.[12] If streaking or poor recovery is observed, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of triethylamine (0.5-1%).
-
Mobile Phase (Eluent): A solvent system that provides a target compound Rf of ~0.25-0.35 on a TLC plate is a good starting point. For polar compounds, common eluents are mixtures of a non-polar and a polar solvent.[13]
-
Good Starting Systems:
-
Ethyl Acetate / Hexanes (e.g., starting with 20% EtOAc and increasing polarity)
-
Dichloromethane / Methanol (e.g., starting with 1% MeOH and increasing polarity)[13]
-
-
Column Chromatography Workflow
Caption: Workflow for purification via Flash Column Chromatography.
Step-by-Step Column Chromatography Protocol
-
Eluent Selection: Use TLC to find a solvent system that separates the target compound from its impurities and gives an Rf value of ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM/Methanol), adding silica, and evaporating the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in a series of test tubes or vials.
-
Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.
Method 3: Acid-Base Extraction
This powerful technique leverages the amphoteric nature of this compound—the basicity of the quinoline nitrogen and the acidity of the 4-hydroxy group—to separate it from neutral impurities.[14][15]
Rationale
By treating a solution of the crude product with an aqueous acid, the basic nitrogen is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Conversely, treatment with an aqueous base will deprotonate the acidic 4-hydroxy group, again forming a water-soluble salt that moves into the aqueous phase, leaving neutral or basic impurities in the organic layer. The choice between acid or base extraction depends on the nature of the primary impurities.
Acid-Base Extraction Workflow
Caption: Logic of purification using acid extraction.
Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it one to three times with a dilute aqueous acid (e.g., 1 M HCl). Combine the aqueous layers.
-
Isolate Impurities (Optional): The remaining organic layer contains neutral and acidic impurities and can be discarded or processed further.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution becomes basic and the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Purity Assessment
After purification, the purity of this compound should be verified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot suggests a high degree of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
HPLC: Provides quantitative data on purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.
By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently obtain high-purity this compound, ensuring the reliability and success of their downstream applications.
References
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Google Scholar.
- This compound | 219763-82-3. (n.d.). ChemScene.
- Column Chromatography: Principles, Procedure, and Applic
- Column chrom
- Elderfield, R. C. (1949). Quinoline compounds and process of making same. U.S.
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures. (n.d.).
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI.
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). MDPI.
- 4-Hydroxyquinoline. (n.d.). PubChem.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S.
- This compound. (n.d.). Echemi.
- Technical Support Center: Purification of Quinoline Deriv
- 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure.
Sources
- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. actascientific.com [actascientific.com]
- 8. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. columbia.edu [columbia.edu]
- 11. cup.edu.cn [cup.edu.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. CN105646342B - A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Comprehensive Characterization of 4-Hydroxyquinoline-6-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Rigorous Characterization
4-Hydroxyquinoline-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its quinoline core is a well-established scaffold in numerous pharmacologically active agents, exhibiting a broad spectrum of biological activities.[1][2] The incorporation of a nitrile group at the 6-position introduces a potent electron-withdrawing moiety that can modulate the electronic properties, reactivity, and binding interactions of the molecule.[4][5] Furthermore, the 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form, a critical consideration for structural elucidation and understanding its chemical behavior.[6][7][8]
Given its potential applications, a thorough and unambiguous characterization of this compound is paramount to ensure its identity, purity, and stability, which are foundational requirements for any subsequent research and development activities. This guide provides a comprehensive suite of analytical techniques and detailed protocols designed to deliver a holistic understanding of this molecule. The methodologies are grounded in established principles of analytical chemistry and are designed to be self-validating through the cross-verification of data from orthogonal techniques.
Physicochemical Properties: A Foundation for Analysis
A prerequisite for developing robust analytical methods is an understanding of the fundamental physicochemical properties of the analyte.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [9] |
| Molecular Weight | 170.17 g/mol | [9] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in methanol | [10] |
Further solubility testing in common analytical solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and various buffer systems is recommended to optimize sample preparation for chromatographic and spectroscopic analyses.
Logical Workflow for Characterization
A multi-technique approach is essential for the unambiguous characterization of a novel or synthesized compound. The following workflow ensures that both the structural integrity and the purity of this compound are thoroughly assessed.
Caption: A logical workflow for the comprehensive characterization of this compound.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally stable organic compounds.[11][12] It allows for the separation of the main compound from impurities, starting materials, and by-products.
Rationale for Method Development
The choice of a reversed-phase (RP-HPLC) method is based on the aromatic and moderately polar nature of the quinoline scaffold. A C18 column is a versatile and robust starting point. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous component with a pH modifier (like phosphoric acid or formic acid), allows for the fine-tuning of retention and peak shape.[13][14][15] The presence of the basic nitrogen in the quinoline ring necessitates an acidic mobile phase to ensure consistent protonation and avoid peak tailing. UV detection is ideal due to the strong chromophoric nature of the quinoline ring system.
Detailed Protocol: RP-HPLC-UV
Objective: To determine the purity of this compound and quantify it against a reference standard.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)
-
Reference standard of known purity
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 ACN:Water or DMSO).
-
Working Standard (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the mobile phase.
-
Sample Solution (e.g., 100 µg/mL): Prepare the sample in the same manner as the working standard.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose for aromatic compounds. |
| Mobile Phase | Gradient: 10-90% B over 15 min | To ensure elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overload. |
| Column Temp. | 30 °C | For improved reproducibility. |
| Detection | 232 nm, 317 nm, 330 nm | Wavelengths corresponding to the UV maxima of the related 4-hydroxyquinoline.[16] A DAD is recommended to assess peak purity. |
-
Data Analysis:
-
Purity Assessment: Analyze the chromatogram of the sample solution. Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Quantification (Assay): Use the peak area of the main peak in the sample and compare it to the peak area of the reference standard.
-
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is required to confirm the chemical structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.[17][18]
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The number of signals, their splitting patterns (multiplicity), and their integration values will be crucial for confirming the substitution pattern. The proton of the hydroxyl group may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The spectrum will show signals for all 10 carbon atoms in the molecule. The nitrile carbon (C≡N) is expected in the range of 110-125 ppm.[19] The carbonyl carbon of the 4-quinolone tautomer will be significantly downfield. The chemical shifts of the aromatic carbons will confirm the overall structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for quinoline derivatives due to its excellent solvating power.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation: Compare the observed chemical shifts, coupling constants, and correlations with those reported for similar quinoline structures.[6][18][20][21]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.[22][23] Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. Given the likely low volatility of this compound, LC-MS is often more suitable.
Protocol (LC-MS):
-
Instrumentation: Couple the HPLC system described in Section 1 to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode, as the quinoline nitrogen is readily protonated.
-
Data Acquisition: Acquire full scan mass spectra. The accurate mass of the protonated molecule [M+H]⁺ should be observed.
-
Interpretation: The measured mass should correspond to the calculated exact mass of C₁₀H₇N₂O⁺ (171.0553). High-resolution data can confirm the elemental composition. Fragmentation data (MS/MS) can provide further structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[24]
Expected Characteristic Absorptions:
-
C≡N Stretch: A sharp, intense absorption band in the region of 2240-2220 cm⁻¹ is expected for the aromatic nitrile.[4][5][25]
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ may be present due to the hydroxyl group of the 4-hydroxyquinoline tautomer.
-
C=O Stretch: A strong absorption in the range of 1700-1650 cm⁻¹ would indicate the presence of the 4-quinolone tautomer.
-
C=C and C=N Stretches: Multiple bands in the 1650-1450 cm⁻¹ region corresponding to the aromatic quinoline ring system.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it neat using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physical properties and thermal stability of a material.[26][27][28][29][30]
Caption: Workflow for the thermal analysis of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, identify polymorphic transitions, and assess the crystallinity of the sample.
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to a point above the expected melting temperature.
-
The endothermic peak in the thermogram corresponds to the melting point (Tₘ). The presence of other thermal events could indicate polymorphism or the presence of solvates.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the compound.
Protocol:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Monitor the change in mass as a function of temperature.
-
The temperature at which significant mass loss begins indicates the onset of thermal decomposition. This is a critical parameter for determining the compound's stability.[27]
Conclusion: A Self-Validating Approach
The application of this comprehensive suite of analytical techniques provides a robust and self-validating characterization of this compound. The chromatographic data from HPLC establishes the purity, while the orthogonal spectroscopic techniques (NMR, MS, and FT-IR) confirm the structural identity. Thermal analysis further defines its key physicochemical properties. This multi-faceted approach ensures the scientific integrity of the data, providing a solid foundation for its use in research, drug development, and quality control.
References
-
Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). News-Medical.net. [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. (n.d.). Semantic Scholar. [Link]
-
Thermal Analysis of Pharmaceuticals. (n.d.). Henven. [Link]
-
Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo. [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2012). National Institutes of Health. [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. (2025). ResearchGate. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). ResearchGate. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). National Institutes of Health. [Link]
-
4-Hydroxyquinoline. (n.d.). PubChem. [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2018). Oriental Journal of Chemistry. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). National Institutes of Health. [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1998). National Institutes of Health. [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2017). ResearchGate. [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2024). International Journal for Multidisciplinary Research. [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Impactfactor. [Link]
-
Synthesis and characterization of some quinoline based bisphenols as sensing agents. (2013). Der Pharma Chemica. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]
-
05 Notes On Nitriles IR Spectra. (n.d.). Scribd. [Link]
-
4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable. [Link]
-
Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). (2021). Human Metabolome Database. [Link]
-
Study of the composition of nitriles using IR spectroscopy. (2020). ResearchGate. [Link]
-
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. (n.d.). PubChem. [Link]
-
Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (2013). ResearchGate. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]
-
Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. (n.d.). SciSpace. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound [myskinrecipes.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scribd.com [scribd.com]
- 6. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for 4-Hydroxyquinoline (HMDB0246466) [hmdb.ca]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. scispace.com [scispace.com]
- 14. sielc.com [sielc.com]
- 15. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 28. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]
- 29. mt.com [mt.com]
- 30. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR Spectrum Analysis of 4-Hydroxyquinolines: An Application Note and Protocol
Introduction: The Significance of 4-Hydroxyquinolines and the Power of ¹H NMR
4-Hydroxyquinolines represent a crucial class of heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules with significant biological activities.[1][2] Their diverse applications in medicinal chemistry, including their roles as antibacterial, anticancer, and anti-HIV agents, necessitate precise and unambiguous structural characterization.[2][3] Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for elucidating the molecular architecture of these compounds. It provides detailed information about the number of different types of protons, their chemical environments, and their spatial relationships to neighboring protons.
A key structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and the more stable keto (4-quinolone) forms.[4][5][6] This dynamic process is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring.[4][7][8] ¹H NMR spectroscopy is particularly adept at probing this tautomerism, as the chemical shifts and coupling patterns of the protons are highly sensitive to the dominant tautomeric form.[6][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of ¹H NMR spectra of 4-hydroxyquinolines, covering everything from sample preparation to in-depth spectral interpretation.
Part I: Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
The quality of the ¹H NMR spectrum is fundamentally dependent on meticulous sample preparation.[11] The following protocol outlines the best practices for preparing 4-hydroxyquinoline samples for NMR analysis.
Materials:
-
4-Hydroxyquinoline derivative (5-10 mg)[12]
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) (0.6-0.7 mL)[13][14][15]
-
5 mm NMR tubes[16]
-
Glass Pasteur pipette[13]
-
Small vial[13]
-
Internal standard (e.g., Tetramethylsilane - TMS), if required[12]
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified 4-hydroxyquinoline derivative.[12] The amount can be adjusted based on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[13]
-
Solvent Selection: Choose an appropriate deuterated solvent. The choice of solvent is critical as it can influence the tautomeric equilibrium.[4][8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting point as it is a polar aprotic solvent capable of dissolving a wide range of organic molecules and can help in observing exchangeable protons like N-H and O-H.[17] Chloroform-d (CDCl₃) is another common choice for many organic compounds.[17][18]
-
Dissolution: Dissolve the sample in a small vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[13] Gentle vortexing or warming may be necessary to ensure complete dissolution.[13]
-
Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[13] Avoid any particulate matter in the solution. If necessary, filter the solution through a small plug of cotton wool.[19]
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added.[12] Alternatively, the residual solvent peak can be used for referencing.[20]
-
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.[12]
Protocol 2: ¹H NMR Data Acquisition
This protocol outlines a general procedure for acquiring a standard ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted for optimal results.
Procedure:
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.[12] Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.[12]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR.[12]
-
Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm for 4-hydroxyquinolines.[20]
-
Acquisition Time: A typical acquisition time is 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration. For a dilute sample, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.[12]
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
Part II: ¹H NMR Spectrum Analysis of 4-Hydroxyquinoline
The ¹H NMR spectrum of a 4-hydroxyquinoline derivative provides a wealth of structural information. A thorough analysis involves examining the chemical shifts, integration, and multiplicity of the signals.[21]
Understanding the Tautomerism
As mentioned, 4-hydroxyquinolines primarily exist in the keto form (4-quinolone) in many common NMR solvents like DMSO.[4][8] This is crucial for spectral interpretation. The presence of the keto form is often confirmed by the observation of an N-H proton signal and the chemical shift of the proton at the C3 position.[4][6]
Characteristic Chemical Shifts and Coupling Constants
The following table summarizes the typical ¹H NMR chemical shifts for the parent 4-hydroxyquinoline (in its dominant 4-quinolone tautomeric form) in DMSO-d₆.[22] It is important to note that these values can be influenced by substituents on the quinoline ring.[20]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.67 | d | J(H2, H3) ≈ 7.1 |
| H-3 | ~6.10 | d | J(H3, H2) ≈ 7.1 |
| H-5 | ~7.74 | d | J(H5, H6) ≈ 8.2 |
| H-6 | ~7.12-7.20 | m | - |
| H-7 | ~7.41 | t | J(H7, H6) ≈ J(H7, H8) ≈ 7.8 |
| H-8 | ~7.12-7.20 | m | - |
| N-H | ~11.91 | s (broad) | - |
Data sourced from ChemicalBook for 4-Hydroxyquinoline in DMSO-d₆.[22]
Interpretation Notes:
-
Aromatic Region (δ 7.0 - 8.5 ppm): The protons on the benzene ring (H-5, H-6, H-7, and H-8) typically resonate in this region.[12] Their specific chemical shifts and splitting patterns are dictated by their positions and the electronic effects of substituents.
-
Pyridine Ring Protons (H-2 and H-3): In the 4-quinolone form, H-2 and H-3 are vinylic protons. H-2 is adjacent to the nitrogen atom and typically appears at a lower field than H-3.[4]
-
N-H Proton: The N-H proton of the 4-quinolone tautomer is often observed as a broad singlet at a downfield chemical shift (around 11-12 ppm in DMSO-d₆).[22] Its broadness is due to quadrupole broadening and potential exchange with residual water.
-
Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) will generally shield the protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -Cl) will deshield the protons, resulting in a downfield shift (higher ppm).[20]
-
Concentration Effects: The chemical shifts of quinoline protons can be concentration-dependent due to π-π stacking interactions between the aromatic rings.[1][20]
Advanced NMR Techniques for Structural Elucidation
For complex substituted 4-hydroxyquinolines with overlapping signals in the ¹H NMR spectrum, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[20] It is instrumental in tracing the connectivity of protons within the same spin system, for example, confirming the relationship between H-2 and H-3, and among the protons of the benzene ring.[19][20]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, aiding in the assignment of both ¹H and ¹³C signals.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds.[20] It is particularly useful for identifying the positions of substituents that lack protons (e.g., a nitro group or a halogen) and for piecing together different fragments of the molecule.[20]
Conclusion
¹H NMR spectroscopy is an indispensable technique for the structural characterization of 4-hydroxyquinolines. A systematic approach, beginning with proper sample preparation and followed by a detailed analysis of the ¹H NMR spectrum, allows for the unambiguous determination of the molecular structure, including the dominant tautomeric form. For more complex derivatives, the application of 2D NMR techniques provides an even deeper level of structural insight. This guide provides the foundational knowledge and protocols for researchers to confidently utilize ¹H NMR in their work with this important class of compounds.
References
-
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 75(9), 1156. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]
-
Karmakar, B., Banerji, A., & Das, A. K. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 5(2), 252-258. Retrieved from [Link]
-
Mendeley Data. (2021). Tautomerism Modulation in 4-Hydroxyquinoline through Incorporation of Nitro-group. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Retrieved from [Link]
-
El-Gogary, T. M., & El-Seedi, H. R. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]
-
Ilkei, V., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6599. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]
-
Mary, Y. S., et al. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1252, 132137. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]
-
Kim, H. J., et al. (2004). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. Photochemistry and Photobiology, 80(3), 554-564. Retrieved from [Link]
-
Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
UCHEM. (n.d.). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
El-Kommos, M. E., et al. (2003). Derivative spectrophotometric analysis of 4-quinolone antibacterials in formulations and spiked biological fluids by their Cu(II) complexes. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 621-630. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
-
Rizk, M., et al. (2000). Spectrofluorimetric analysis of certain 4-quinolone in pharmaceuticals and biological fluids. Pharmaceutica Acta Helvetiae, 74(4), 371-377. Retrieved from [Link]
-
D'Oliveira, G. D. C., et al. (2022). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega, 7(42), 37699–37713. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxyquinazoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Chen, Y. H., et al. (2023). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10989. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Tautomerism Modulation in 4-Hydroxyquinoline through Incorporation of Nitro-group - Mendeley Data [data.mendeley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. myuchem.com [myuchem.com]
- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. acdlabs.com [acdlabs.com]
- 22. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
Introduction: The Analytical Imperative for Quinoline Compounds
An Application Note for the Reversed-Phase HPLC Analysis of Quinoline Compounds
Quinoline (C₉H₇N) is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1][2][3] This core structure is the foundation for a vast array of derivatives used in the manufacturing of pharmaceuticals (e.g., antimalarials like quinine and chloroquine), dyes, and industrial chemicals.[1][4] Given their widespread use and diverse biological activities, the accurate and reliable quantification of quinoline compounds is critical for quality control, pharmacokinetic studies, and environmental monitoring.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose. Its ability to separate, detect, and quantify components in a mixture makes it an indispensable tool for assessing the purity and stability of these compounds.[5] This application note provides a comprehensive guide to developing, implementing, and validating a robust stability-indicating HPLC method for the analysis of quinoline and its derivatives, grounded in fundamental chromatographic principles and aligned with regulatory expectations.
Part 1: Foundational Principles of Method Development
A successful HPLC method is not a matter of chance; it is built upon a rational understanding of the analyte's chemistry and its interaction with the chromatographic system.
The Analyte: Understanding Quinoline's Chromatographic Behavior
The key to separating any compound lies in its physicochemical properties. For quinoline, the following are paramount:
-
Structure and Polarity: As a fused aromatic system, quinoline is moderately non-polar, making it an ideal candidate for Reversed-Phase (RP) HPLC.[6][7]
-
Basicity: The nitrogen atom in the pyridine ring imparts weak basic properties.[8] This is the most critical factor to control in method development. In an unbuffered system, the basic nitrogen can interact with acidic residual silanol groups on the surface of the HPLC column packing, leading to poor peak shape (tailing).[9][10]
-
UV Absorbance: The conjugated aromatic system acts as a strong chromophore, allowing for sensitive detection using UV-Vis or Photodiode Array (PDA) detectors.[11]
The Strategy: A Systematic Approach to Separation
A robust method for a basic compound like quinoline hinges on controlling its ionization and minimizing undesirable secondary interactions.
1. Mode of Separation: Reversed-Phase Chromatography Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the standard and most effective mode for separating quinoline compounds.[12][13] Analytes are retained based on their hydrophobicity; more non-polar compounds are retained longer.
2. Stationary Phase (Column) Selection: Mitigating Peak Tailing The choice of column is crucial for achieving symmetrical peaks for basic analytes.
-
The Challenge with Basic Compounds: Traditional silica-based columns have residual silanol groups (Si-OH) on their surface. These acidic sites can form strong ionic interactions with protonated basic compounds, causing delayed elution for a fraction of the analyte molecules and resulting in tailed peaks.[10]
-
The Solution: Modern, High-Purity Columns: To overcome this, the use of a modern, high-purity, end-capped C18 column is strongly recommended.[10][12] "End-capping" is a process that chemically deactivates most of the residual silanols with a small silylating agent, creating a more inert and hydrophobic surface.
-
Alternative Selectivities: If co-eluting impurities are an issue, columns with different stationary phases can provide alternative selectivity. A Phenyl-Hexyl column, for instance, can offer unique π-π interactions with the aromatic quinoline ring system, potentially resolving compounds that are inseparable on a C18 phase.[12]
3. Mobile Phase Optimization: The Key to Control The mobile phase is the most powerful tool for manipulating retention and selectivity.
-
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often a good starting point due to its lower viscosity and UV transparency.[7][14] The ratio of organic solvent to the aqueous phase controls the retention time; increasing the organic content will decrease retention in RP-HPLC.
-
Aqueous Phase and pH Control: This is the most critical parameter for achieving good peak shape for quinoline. By operating the mobile phase at a low pH (typically 2.5 - 3.5), the basic nitrogen on the quinoline molecule is consistently protonated (BH+).[9] This ensures that the analyte exists in a single ionic state and suppresses the ionization of acidic silanols on the column, dramatically reducing peak tailing.[9] Common choices for acidification include:
-
0.1% Formic Acid
-
0.1% Phosphoric Acid
-
Phosphate or Acetate buffers within their effective pH range.[9]
-
-
Gradient vs. Isocratic Elution: For analyzing a single compound or a simple mixture, an isocratic elution (constant mobile phase composition) is sufficient. For complex mixtures with components of varying polarity, a gradient elution (where the mobile phase composition changes over time) is necessary to achieve adequate separation within a reasonable runtime.[15]
4. Detection A UV-Vis or PDA detector is the standard choice. A PDA detector is particularly useful during method development as it can determine the UV absorbance spectrum of the analyte, allowing for the selection of the wavelength of maximum absorbance (λmax) for optimal sensitivity. For many quinoline compounds, a detection wavelength of approximately 225 nm provides good response.[11][16]
Part 2: Standard Operating Protocol for Quinoline Analysis
This section provides a detailed, step-by-step protocol for the HPLC analysis of a quinoline compound.
Experimental Workflow Diagram
Caption: High-level workflow for HPLC analysis from preparation to reporting.
Equipment and Reagents
-
Equipment: HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and PDA or UV-Vis detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (or other suitable acid/buffer).
-
Glassware & Consumables: Volumetric flasks, pipettes, 2 mL HPLC vials, 0.22 µm or 0.45 µm syringe filters.[11]
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v).
-
Mobile Phase B (Organic): Acetonitrile.
-
Procedure: Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath or using an online degasser.
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of the quinoline reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: The goal is to extract the analyte and dilute it into a solvent compatible with the mobile phase.[17]
-
Accurately weigh the sample material containing the quinoline compound.
-
Add a measured volume of an extraction solvent (e.g., acetonitrile) and extract using sonication or shaking.[11]
-
Dilute the extract as needed with the mobile phase to bring the final concentration within the calibration range.
-
Crucially, filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates that could damage the column. [17][18]
-
Chromatographic Conditions & System Suitability
The following tables summarize the recommended starting conditions and the tests required to ensure the system is performing correctly before analysis.
Table 1: Recommended Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose reversed-phase for non-polar to moderately polar compounds.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates the basic analyte, ensuring a single ionic form and improving peak shape.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Gradient: 10% B to 90% B over 15 min | Use gradient for complex mixtures or method development; an isocratic method (e.g., 60% A: 40% B) can be used for simpler assays.[16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration and sensitivity. |
| Detector | UV/PDA at 225 nm | Wavelength providing good absorbance for the quinoline chromophore.[11][16] |
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criterion | Purpose |
|---|---|---|---|
| Precision | 5 replicate injections of a working standard | %RSD of Peak Area ≤ 2.0%[19] | Ensures the system provides reproducible injection and detection. |
| Peak Shape | Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry; values > 2 indicate significant tailing.[20] |
| Efficiency | Theoretical Plates (N) | N > 2000 | Measures the efficiency and separation power of the column.[20] |
Run the SST before any sample analysis. If the criteria are not met, troubleshoot the system before proceeding.
Part 3: HPLC Method Validation Protocol
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[21][22] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[23][24]
Table 3: Method Validation Parameters and Protocols
| Parameter | Purpose | Protocol | Acceptance Criteria |
|---|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (see below) to check for interference from degradants. | No interfering peaks at the retention time of the analyte. Peak purity analysis (via PDA) should pass.[23][25] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze at least 5 concentrations across the desired range (e.g., 50-150% of the target concentration). | Correlation coefficient (R²) ≥ 0.99.[24] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | Typically 80-120% of the test concentration for an assay.[19] |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean % Recovery between 98.0% and 102.0% at each level.[19][23] |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability: 6 sample preparations at 100% concentration. Intermediate Precision: Repeatability test on a different day by a different analyst. | %RSD ≤ 2.0%.[23][24] |
| LOQ/LOD | The lowest concentration that can be reliably quantified/detected. | Determine based on signal-to-noise ratio (S/N). | S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.[23] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Vary parameters like mobile phase pH (±0.2), column temp (±5°C), flow rate (±10%). | System suitability criteria must be met; results should not be significantly impacted.[23][26] |
Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for developing a stability-indicating method.[5] The goal is to generate potential degradation products to prove the method can separate them from the parent compound.[27]
Table 4: Forced Degradation Study Conditions
| Stress Condition | Protocol |
|---|---|
| Acid Hydrolysis | Dissolve sample in 0.1 M HCl; heat at 60°C for several hours. Neutralize before injection.[28] |
| Base Hydrolysis | Dissolve sample in 0.1 M NaOH; keep at room temperature. Neutralize before injection.[28][29] |
| Oxidation | Dissolve sample in 3% Hydrogen Peroxide (H₂O₂); keep at room temperature.[28] |
| Thermal | Store solid drug substance and drug product at 105°C for 24 hours. |
| Photolytic | Expose sample to UV/fluorescent light (ICH Q1B guidelines). |
Aim for 10-20% degradation of the active pharmaceutical ingredient (API). [5] The chromatograms from the stressed samples are then used to evaluate the specificity of the method.
Caption: Workflow for a forced degradation study to establish method specificity.
Conclusion
This application note outlines a comprehensive and scientifically grounded approach to the HPLC analysis of quinoline compounds. By starting with a firm understanding of the analyte's chemical properties, a robust reversed-phase method can be systematically developed, focusing on the critical control of mobile phase pH to ensure excellent peak shape. The provided protocols for analysis and validation serve as a practical guide for researchers and drug development professionals to implement reliable, accurate, and precise methods that meet stringent regulatory standards. A properly validated HPLC method is a cornerstone of quality, ensuring the safety and efficacy of products containing this important class of compounds.
References
-
Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]
-
Quinoline – Structure, Properties, and Applications. Mechotech: Advanced Solutions. [Link]
-
Chemical structure and numbering of quinoline. ResearchGate. [Link]
-
Quinoline | Description, Drugs, & Uses. Britannica. [Link]
-
Preparation and Properties of Quinoline. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJSRED. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. uHPLCs. [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
hplc method validation for pharmaceuticals: a review. ResearchGate. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Apex Scientific. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
HPLC Column Selection Guide. SCION Instruments. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
Method Development & Forced Degradation. J-STAR Research. [Link]
-
METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
Sources
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline | Description, Drugs, & Uses | Britannica [britannica.com]
- 4. mechotech.in [mechotech.in]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. welch-us.com [welch-us.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Column Selection Guide [scioninstruments.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. greyhoundchrom.com [greyhoundchrom.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijsred.com [ijsred.com]
- 21. researchgate.net [researchgate.net]
- 22. actascientific.com [actascientific.com]
- 23. pharmtech.com [pharmtech.com]
- 24. mastelf.com [mastelf.com]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 26. m.youtube.com [m.youtube.com]
- 27. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
Introduction: The Quinoline Scaffold as a Cornerstone in Oncology
An In-Depth Guide to the Application of 4-Hydroxyquinoline-6-carbonitrile in Anticancer Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its remarkable versatility and its presence in a multitude of compounds with significant biological activities.[2] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, forming the structural basis of drugs that target a wide range of cancer-related processes.[3] These mechanisms include the inhibition of critical signaling enzymes like tyrosine kinases, interference with DNA repair and tubulin polymerization, and the induction of programmed cell death (apoptosis).[1][2][3]
The 4-hydroxyquinoline (or 4-quinolone) core is a prominent member of this family, known for its cytotoxic properties.[4][5] The strategic addition of a carbonitrile (-C≡N) group at the 6-position is a rational design choice aimed at enhancing molecular interactions with target proteins. The carbonitrile moiety can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially improving binding affinity and specificity for key cancer targets. This guide provides a detailed exploration of this compound as a potential anticancer agent, outlining its hypothesized mechanisms of action and providing robust protocols for its preclinical evaluation.
Hypothesized Mechanism of Action: Targeting Key Cancer Pathways
Based on extensive research into analogous quinoline structures, this compound is postulated to exert its anticancer effects primarily through the inhibition of critical cell signaling pathways that govern cell proliferation, survival, and angiogenesis.[6][7]
Inhibition of Receptor Tyrosine Kinases (RTKs) and Downstream Signaling
Many quinoline-based inhibitors target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10][11] Overactivation of these receptors is a hallmark of many cancers, driving uncontrolled growth and the formation of new blood vessels to supply the tumor.[11][12][13] Inhibition of these RTKs blocks downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.[6][14][15] This pathway is a central regulator of cell growth, metabolism, and survival; its disruption can lead to cell cycle arrest and apoptosis.[14][15]
Caption: Hypothesized inhibition of RTK signaling by this compound.
Application Notes: Preclinical Evaluation Strategy
A systematic, multi-step approach is required to characterize the anticancer potential of a novel compound like this compound. The workflow begins with broad cytotoxicity screening, followed by more focused mechanistic assays to elucidate its mode of action.
Caption: Overall workflow for preclinical evaluation of the compound.
Protocol 1: In Vitro Cytotoxicity Screening
This initial step aims to determine the concentration of this compound required to inhibit cancer cell growth by 50% (IC50). The MTT or CellTiter-Glo assays are industry standards for high-throughput screening.[16][17][18]
Principle
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[16] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[19]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[17] The reagent lyses cells to release ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the number of viable cells.[17]
Methodology
-
Cell Seeding:
-
Culture cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.
-
Trypsinize and count the cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Rationale: Allowing cells to attach overnight ensures they are in a healthy, logarithmic growth phase before drug exposure. Seeding density must be optimized to prevent confluence or nutrient depletion during the assay period.[20]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells with medium only (blank), cells with medium containing the highest concentration of DMSO used (vehicle control), and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
Assay Procedure (CellTiter-Glo Example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.[17]
-
Data Presentation
Summarize the calculated IC50 values in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| A549 | Lung Carcinoma | [Example Value: 2.5] |
| MCF-7 | Breast Adenocarcinoma | [Example Value: 5.1] |
| HCT116 | Colon Carcinoma | [Example Value: 1.8] |
| MRC-5 | Normal Lung Fibroblast | [Example Value: >50] |
Scientist's Note: Including a non-cancerous cell line (e.g., MRC-5) is crucial for assessing the compound's selectivity. A high IC50 in normal cells compared to cancer cells indicates a favorable therapeutic window.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
If the compound is cytotoxic, the next step is to determine if it induces apoptosis. This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the cell membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash adherent cells with PBS, then detach using trypsin. Combine with the supernatant (floating cells).
-
Staining:
-
Wash the collected cells (approx. 1x10^6 cells) with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Data is typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Trustworthiness: Proper gating and compensation settings on the flow cytometer are critical. Unstained and single-stained controls are mandatory for accurate analysis.
Protocol 3: Target Pathway Analysis by Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within the hypothesized signaling pathways.[21][22]
Principle
This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.[21][23] Antibodies that recognize phosphorylated forms of proteins (e.g., p-Akt) are essential for studying kinase pathway activation.
Caption: Step-by-step workflow for Western Blot analysis.
Methodology
-
Protein Extraction:
-
Culture and treat cells as described for the apoptosis assay.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[24]
-
Rationale: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of signaling proteins for analysis.[24]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[24]
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C.
-
Antibody Selection:
-
To test pathway inhibition: p-Akt (Ser473), p-mTOR (Ser2448), p-EGFR (Tyr1068).
-
To confirm apoptosis: Cleaved PARP, Cleaved Caspase-3.
-
Loading Control: β-Actin, GAPDH, or Tubulin.
-
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Data Presentation
Present the results as an image of the blot. Densitometry can be used to quantify band intensity, which should be normalized to the loading control.
| Target Protein | Treatment Condition | Normalized Expression (Fold Change vs. Vehicle) |
| p-Akt (Ser473) | Vehicle Control | 1.0 |
| 2.5 µM Compound | [Example Value: 0.4] | |
| Total Akt | Vehicle Control | 1.0 |
| 2.5 µM Compound | [Example Value: 0.98] | |
| Cleaved PARP | Vehicle Control | 1.0 |
| 2.5 µM Compound | [Example Value: 4.5] |
Scientist's Note: It is crucial to probe for both the phosphorylated and total protein levels (e.g., p-Akt and Total Akt). A decrease in the phosphorylated form without a change in the total protein level indicates specific inhibition of the signaling pathway, not just overall protein degradation.[24]
Conclusion and Future Directions
This guide provides a foundational framework for the initial anticancer evaluation of this compound. The protocols outlined here, from broad cytotoxicity screening to specific mechanistic assays, allow researchers to build a comprehensive profile of the compound's biological activity. Positive results, such as potent and selective cytotoxicity against cancer cells, clear induction of apoptosis, and modulation of key oncogenic pathways like PI3K/Akt/mTOR, would establish this compound as a promising lead compound. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and drug-like properties, followed by in vivo efficacy and safety studies in animal models. The versatile quinoline scaffold continues to be a source of novel therapeutic agents, and a systematic investigation of derivatives like this compound is a critical endeavor in the ongoing search for more effective cancer treatments.[1][3]
References
-
DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2020). PubMed. Retrieved January 5, 2026, from [Link]
-
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2021). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed. Retrieved January 5, 2026, from [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2019). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). PubMed Central. Retrieved January 5, 2026, from [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Retrieved January 5, 2026, from [Link]
-
Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2014). Arabian Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. Retrieved January 5, 2026, from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. Retrieved January 5, 2026, from [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2021). PubMed Central. Retrieved January 5, 2026, from [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2016). PubMed. Retrieved January 5, 2026, from [Link]
-
A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). PubMed. Retrieved January 5, 2026, from [Link]
-
Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2011). PubMed. Retrieved January 5, 2026, from [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). MDPI. Retrieved January 5, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). JOVE. Retrieved January 5, 2026, from [Link]
-
Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2016). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). Nature. Retrieved January 5, 2026, from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved January 5, 2026, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved January 5, 2026, from [Link]
-
Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Western Blot and the mTOR Pathway. (2019). eCampusOntario Pressbooks. Retrieved January 5, 2026, from [Link]
-
A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile... (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). PubMed. Retrieved January 5, 2026, from [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Inorganic and Nano-Metal Chemistry. Retrieved January 5, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). MDPI. Retrieved January 5, 2026, from [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 12. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. noblelifesci.com [noblelifesci.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 21. medium.com [medium.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Derivatization of 4-Hydroxyquinoline-6-carbonitrile for Biological Assays
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This application note provides a comprehensive guide for the chemical modification of 4-Hydroxyquinoline-6-carbonitrile, a versatile starting material for generating compound libraries for biological screening. We present detailed, field-tested protocols for derivatization at key reactive sites, including the 4-hydroxyl group, the C3-position, and the C6-nitrile. The rationale behind each synthetic strategy is discussed in the context of modulating physicochemical properties to enhance biological activity. Furthermore, we provide step-by-step protocols for evaluating the synthesized derivatives in two primary biological assays: an in vitro anticancer cytotoxicity assay (MTT) and an antimicrobial susceptibility test (Broth Microdilution). This guide is designed to empower researchers, scientists, and drug development professionals to efficiently explore the structure-activity relationships (SAR) of novel quinoline derivatives.
Introduction: The Strategic Value of the this compound Scaffold
Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[3][4][5][6][7][8] The 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-quinolone form, is particularly significant and serves as the foundational structure for numerous bioactive compounds.[2][9]
Our starting scaffold, this compound, offers several strategic advantages for medicinal chemistry exploration:
-
The 4-Hydroxyl/4-Oxo Group: This position is a prime site for modification. As a hydroxyl group, it can be alkylated to modulate lipophilicity.[10][11] In its tautomeric 4-oxo (quinolone) form, it activates the adjacent C3 position, making it susceptible to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[2]
-
The C3-Position: The methylene group at C3 of the 4-quinolone tautomer is an "active hydrogen" site, readily participating in classic condensation reactions like the Mannich and Knoevenagel reactions.[2][12][13][14][15] This allows for the introduction of diverse substituents, significantly expanding the chemical space.
-
The C6-Carbonitrile Group: The nitrile moiety is a highly valuable functional group in drug design. It is a strong electron-withdrawing group that can participate in crucial polar interactions and hydrogen bonds with biological targets. It also serves as a bioisostere for other functionalities, such as carbonyl groups or halogens. Critically, the nitrile is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening further avenues for derivatization.[16][17][18][19][20]
This guide will detail four distinct derivatization pathways to generate a focused library of compounds from this promising scaffold, followed by robust protocols for their biological evaluation.
Synthetic Derivatization Strategies & Protocols
The following protocols are designed to be robust and adaptable. Each protocol explains the causality behind the synthetic choice, providing insight into how the modification is expected to influence the molecule's properties.
Caption: Figure 1. Synthetic pathways for derivatizing this compound.
Protocol 1: O-Alkylation of the 4-Hydroxyl Group
Rationale: Introducing an alkyl or benzyl chain at the 4-position via an ether linkage is a fundamental strategy to increase lipophilicity.[11] This modification can enhance membrane permeability and improve oral bioavailability. Varying the chain length and branching allows for fine-tuning of this property to optimize interaction with hydrophobic pockets in target proteins.
Methodology:
-
Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Mannich Reaction at the C3-Position
Rationale: The Mannich reaction introduces an aminomethyl group, a key pharmacophore for improving aqueous solubility and providing a basic center for salt formation.[12][14] This modification is often employed to enhance pharmacokinetic properties and introduce a new vector for hydrogen bonding.[2][21]
Methodology:
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (0.3 M).
-
Reagent Addition: Add the secondary amine of choice (e.g., dimethylamine, piperidine, 1.5 eq) followed by aqueous formaldehyde (37% solution, 2.0 eq). Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).[12]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 6-18 hours. Monitor the reaction by TLC. A precipitate may form as the reaction proceeds.
-
Work-up: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid Mannich base product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Purification: Dry the product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if required.
Protocol 3: Knoevenagel Condensation at the C3-Position
Rationale: The Knoevenagel condensation extends the scaffold by creating a C3-arylmethylene substituent.[2][13] This is a powerful method for introducing diverse aromatic and heterocyclic rings, which can explore π-π stacking interactions, form new hydrogen bonds, and significantly alter the overall shape and electronic profile of the molecule to fit specific binding pockets.[15]
Methodology:
-
Setup: Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 1.1 eq) in toluene or ethanol (0.25 M).
-
Catalyst Addition: Add a catalytic amount of a weak base such as piperidine or pyrrolidine (0.1 eq).
-
Reaction: Fit the flask with a Dean-Stark apparatus (if using toluene) to remove water, and heat the mixture to reflux for 8-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Isolation: The product will often precipitate upon cooling or concentration. Collect the solid by vacuum filtration and wash with a suitable solvent (e.g., hexane or cold ethanol).
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Protocol 4: Hydrolysis of the C6-Nitrile to a Carboxylic Acid
Rationale: Converting the C6-nitrile to a carboxylic acid fundamentally changes the electronic and functional nature of this position.[16][17] The resulting carboxylate group is a strong hydrogen bond acceptor and can engage in ionic interactions with positively charged residues (e.g., arginine or lysine) in a protein active site. It also serves as a precursor for synthesizing amide or ester derivatives.
Methodology (Acidic Conditions):
-
Setup: Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux (typically >100 °C) for 6-12 hours. The solid should gradually dissolve as the reaction proceeds.[18][19]
-
Work-up: Carefully cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.
-
Isolation: The carboxylic acid product will precipitate. Adjust the pH to ~3-4 with a base (e.g., 10M NaOH) to ensure complete precipitation if necessary. Collect the solid by vacuum filtration and wash extensively with cold water until the washings are neutral.
-
Purification: Dry the crude 4-Hydroxyquinoline-6-carboxylic acid under vacuum. Recrystallization from water or an ethanol/water mixture can be used for purification.
Biological Evaluation Protocols
The following protocols provide standardized methods to screen the newly synthesized derivatives for anticancer and antimicrobial activities, two of the most prominent bioactivities associated with the quinoline scaffold.[3][6][7]
Protocol 5: In Vitro Anticancer Activity (MTT Cell Viability Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[22][23] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[24] The amount of formazan produced is proportional to the number of living cells.
Caption: Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the test compounds to the appropriate wells. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[25]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm (or 540 nm) using a microplate reader.[24][25]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 6: Antimicrobial Activity (Broth Microdilution Assay)
Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a defined incubation period.[27][29]
Caption: Figure 3. Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Media and Strains: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Test against representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Compound Preparation: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired test concentration (e.g., 256 µg/mL). Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[29][30]
-
Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[31]
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[28]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
Systematic derivatization and subsequent biological testing are essential for establishing a clear Structure-Activity Relationship (SAR).[5][8][32][33][34] By comparing the biological activity (IC₅₀ or MIC) of the derivatives to the parent compound, researchers can deduce the impact of specific structural modifications.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | Modification Description | R-Group | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| Parent | This compound | - | 45.2 | >128 |
| 1a | Protocol 1: O-Alkylation | -O-CH₃ | 30.8 | 128 |
| 1b | Protocol 1: O-Alkylation | -O-CH₂Ph | 12.5 | 64 |
| 2a | Protocol 2: Mannich Reaction | -CH₂(Dimethylamino) at C3 | >100 | 32 |
| 2b | Protocol 2: Mannich Reaction | -CH₂(Piperidinyl) at C3 | 85.1 | 16 |
| 3a | Protocol 3: Knoevenagel | -CH=(4-Cl-Ph) at C3 | 5.7 | 64 |
| 4a | Protocol 4: Nitrile Hydrolysis | -COOH at C6 | 55.6 | >128 |
Exemplary SAR Insights:
-
Effect of O-Alkylation: Comparing Parent with 1a and 1b suggests that increasing lipophilicity at the 4-position enhances anticancer activity, with the bulky, aromatic benzyl group (1b ) being significantly more potent than the small methyl group (1a ).
-
Effect of Mannich Bases: The introduction of aminomethyl groups via Protocol 2 (2a , 2b ) appears to be detrimental to anticancer activity but significantly improves antimicrobial potency, especially with the more lipophilic piperidine ring (2b ). This highlights target-specific requirements.
-
Effect of Knoevenagel Condensation: The addition of a 4-chlorophenylmethylene group at C3 (3a ) dramatically increases anticancer activity, suggesting a critical interaction in the target's binding site that is facilitated by this large, electron-deficient aromatic system.
-
Effect of Nitrile Hydrolysis: Conversion of the nitrile to a carboxylic acid (4a ) did not improve activity in either assay, indicating that the nitrile group itself may be important for binding or that the introduction of a negative charge is unfavorable.
Conclusion
This application note provides a strategic framework and detailed protocols for the derivatization of this compound and the subsequent biological evaluation of the resulting analogs. By systematically applying these synthetic and screening methodologies, researchers can efficiently generate novel compound libraries and derive meaningful structure-activity relationships. The versatility of the quinoline scaffold, combined with the targeted modifications outlined herein, presents a robust platform for the discovery of new lead compounds in oncology and infectious disease research.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. hakon-art.com [hakon-art.com]
- 15. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 16. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. static.igem.wiki [static.igem.wiki]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. Broth microdilution - Wikipedia [en.wikipedia.org]
- 29. protocols.io [protocols.io]
- 30. One moment, please... [microbeonline.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists [pubmed.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives using the MTT Assay
Introduction: The Quinoline Scaffold in Drug Discovery and the Imperative for Accurate Cytotoxicity Profiling
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2][3] These heterocyclic compounds are instrumental in the development of treatments for a range of diseases, from malaria to cancer.[2][3][4] The therapeutic potential of quinoline derivatives often stems from their ability to induce apoptosis, disrupt cell migration, and inhibit angiogenesis, making them prime candidates for novel anticancer agents.[3]
As researchers synthesize and screen novel quinoline-based compounds, a precise and reliable method for assessing their impact on cell viability is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[1][5][6] It provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
This document provides a comprehensive, field-proven protocol for utilizing the MTT assay to evaluate the cytotoxic effects of quinoline derivatives. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, potential pitfalls specific to quinoline compounds, and the necessary controls to ensure data integrity and trustworthiness.
Principle of the MTT Assay
The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, particularly NAD(P)H-dependent oxidoreductases, which are present in metabolically active, viable cells.[8] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan product.[8][9][10] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6][10]
Diagram 1: The MTT Assay Workflow
Caption: A schematic overview of the MTT cytotoxicity assay workflow.
Special Considerations for Quinoline Derivatives
Quinoline derivatives can present unique challenges in the MTT assay due to their chemical properties. It is crucial to be aware of and control for these potential interferences to ensure the generation of accurate and trustworthy data.
-
Color Interference : Many quinoline compounds are colored, and this intrinsic absorbance can interfere with the spectrophotometric reading of the formazan product.
-
Reducing/Oxidizing Properties : Some quinoline derivatives may possess reducing or oxidizing properties that can directly interact with the MTT reagent, leading to non-enzymatic reduction to formazan (a false positive) or degradation of the formazan product (a false negative).[8]
-
Solubility Issues : The solubility of formazan crystals can be a critical step. Incomplete solubilization will lead to inaccurate absorbance readings.[8]
To mitigate these potential issues, the inclusion of appropriate controls is not just recommended, but mandatory for a self-validating system.
Materials and Reagents
-
Cell Lines : Appropriate cancer or normal cell lines, maintained in logarithmic growth phase.
-
Quinoline Derivatives : Stock solutions of known concentration, typically dissolved in dimethyl sulfoxide (DMSO).
-
Culture Medium : As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent : (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[6] This solution should be filter-sterilized and stored at -20°C, protected from light.[6]
-
Solubilization Solution :
-
DMSO : Anhydrous, cell culture grade.
-
Acidified Isopropanol : 0.04 N HCl in isopropanol.
-
SDS-HCl : 10% SDS in 0.01 M HCl.[11]
-
-
Sterile PBS : pH 7.4.
-
Equipment :
Experimental Protocol
This protocol is optimized for a 96-well plate format. All steps should be performed under aseptic conditions.
Part 1: Cell Seeding and Preparation
-
Cell Culture : Grow cells in appropriate culture flasks until they reach approximately 80% confluency. Ensure cells are in the exponential growth phase for optimal metabolic activity.[6]
-
Harvest and Count : Harvest the cells using standard trypsinization methods (for adherent cells) and perform a viable cell count using a hemocytometer or automated cell counter.
-
Optimize Seeding Density : The optimal seeding density is critical and must be determined empirically for each cell line. It should fall within the linear range of the absorbance vs. cell number curve.[12] A typical starting range is 1,000 to 100,000 cells per well. For many cancer cell lines, a density of 5,000-10,000 cells/well is a good starting point.
-
Plate Seeding : Seed the determined number of cells in 100 µL of complete culture medium into each well of a 96-well plate.
-
Incubation : Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume logarithmic growth.
Part 2: Treatment with Quinoline Derivatives
-
Prepare Compound Dilutions : Prepare a series of dilutions of the quinoline derivatives in culture medium from your stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent toxicity.
-
Establish Controls : It is essential to include the following controls on every plate:
-
Vehicle Control : Cells treated with the same concentration of the vehicle (e.g., DMSO) as the experimental wells. This represents 100% cell viability.
-
Untreated Control : Cells in culture medium only.
-
Media Blank : Culture medium without cells. This is used to subtract the background absorbance.
-
Compound Blank (Crucial for Quinolines) : Culture medium with the quinoline derivative at each tested concentration, but without cells. This control is vital to measure any direct absorbance of the compound or its interaction with the MTT reagent.[8][13]
-
-
Cell Treatment : After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the quinoline derivatives or the control solutions.
-
Incubation : Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the experimental design.
Part 3: MTT Assay and Absorbance Measurement
-
Add MTT Reagent : At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[14]
-
Incubation for Formazan Formation : Incubate the plate for 4 hours at 37°C.[14] During this time, viable cells will convert the yellow MTT to purple formazan crystals. You can visually inspect the formation of these crystals under an inverted microscope.
-
Solubilize Formazan Crystals :
-
For DMSO or Acidified Isopropanol : Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
For SDS-HCl : Add 100 µL of the SDS-HCl solution directly to each well without removing the medium.[11]
-
-
Incubate for Solubilization : Place the plate on an orbital shaker for 5-15 minutes or incubate overnight at 37°C (especially when using SDS-HCl) to ensure complete dissolution of the formazan crystals.[14] Check for complete solubilization visually; no purple precipitate should be visible.
-
Measure Absorbance : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to reduce background noise.[12]
Diagram 2: Decision Tree for Handling Quinoline Interference
Caption: A logical workflow for identifying and mitigating interference from quinoline derivatives.
Data Analysis and Interpretation
-
Background Subtraction : Subtract the average absorbance of the media blank from all other readings.
-
Correct for Compound Absorbance : Subtract the average absorbance of the corresponding compound blank from the absorbance of the treated cells.
-
Corrected Absorbance = (Absorbance of Treated Cells - Media Blank) - (Absorbance of Compound Blank - Media Blank)
-
-
Calculate Percentage Viability : Express the viability of treated cells as a percentage relative to the vehicle control.
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
Determine IC50 Value : The IC50 (half-maximal inhibitory concentration) is the concentration of the quinoline derivative that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).[15]
Data Presentation
Summarize the quantitative results in a clear and structured table.
Table 1: Example Cytotoxicity Data for a Quinoline Derivative on HeLa Cells (48h)
| Quinoline Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 1.200 | 100% |
| 1 | 1.180 | 1.130 | 94.2% |
| 5 | 0.950 | 0.900 | 75.0% |
| 10 | 0.650 | 0.600 | 50.0% |
| 25 | 0.350 | 0.300 | 25.0% |
| 50 | 0.180 | 0.130 | 10.8% |
| 100 | 0.100 | 0.050 | 4.2% |
| IC50 Value | 10 µM |
Note: Data is hypothetical and for illustrative purposes only. Corrected absorbance is after subtraction of media and compound blanks.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Contamination of medium; Incomplete solubilization of formazan.[8] | Check for contamination microscopically; Ensure complete dissolution of crystals before reading.[8] |
| Low Absorbance Signal | Cell seeding density is too low; Incubation time with MTT is too short.[12] | Optimize cell number; Increase MTT incubation time until purple color is evident.[12] |
| Inconsistent Replicates | Uneven cell seeding ("edge effects"); Pipetting errors.[8] | Ensure a homogenous cell suspension; Use a multichannel pipette carefully; Avoid using the outer wells of the plate. |
| False Positives | Compound directly reduces MTT. | Run cell-free compound controls.[13] If positive, subtract background or use an alternative assay. |
Validation and Alternative Assays
-
Resazurin (AlamarBlue) Assay : Measures metabolic activity via the reduction of resazurin to the fluorescent resorufin. It is generally more sensitive and has a shorter incubation time than the MTT assay.[16]
-
ATP-Based Assays : Quantify the amount of ATP present, which is a direct indicator of metabolically active cells. This is a highly sensitive method.[17]
-
LDH Assay : Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity and cytotoxicity.
Conclusion
The MTT assay is a powerful tool for the high-throughput screening of quinoline derivatives in drug discovery. However, its successful application hinges on a thorough understanding of its principles and potential interferences. By implementing rigorous controls, particularly cell-free compound blanks, and adhering to an optimized protocol, researchers can generate reliable and reproducible data. This guide provides the necessary framework to ensure the scientific integrity of cytotoxicity assessments, paving the way for the confident identification of promising new therapeutic agents based on the versatile quinoline scaffold.
References
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Bahuguna, A., Khan, I., Bajpai, V. K., & Kang, S. C. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- BenchChem. (2025).
- Roche. (n.d.).
- Dr. My Lab. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube.
- ATCC. (n.d.). Primary Cell Culture Guide.
- R&D Systems. (n.d.).
- ATCC. (n.d.).
- Sabzghabaee, A. M., Eizadi-Ivrigh, S., Ebrahimi, S., Asghari, S., & Badeli, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- Kaur, K., Jain, M., Reddy, R. P., & Jain, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Solomon, V. R., & Lee, H. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Molecules, 27(13), 4033.
- Kumar, S., et al. (2010). Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry, 49B, 1386-1391.
- De Sanctis, J. B., Charris, J., Blanco, Z., Ramírez, H., & Mijares, M. R. (2023). The activity of quinoline derivatives on cell viability.
- BenchChem. (2025).
- TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- Szeja, W., Grynkiewicz, G., & Rusin, O. (2022).
- University of Nebraska-Lincoln. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
- protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9270-9285.
- de Oliveira, R. B., et al. (2017). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. PubMed.
- ResearchGate. (2024, April 6).
- Assay Genie. (2025, December 31). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).
- ResearchGate. (2015, June 29). Why is my MTT Assay not turning Purple?.
- 4B - Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments.
- ResearchGate. (2016, October 1). MTT assay result variation/alternative to MTT assay for checking Cell Viability?.
- Ulukaya, E., Ozdikicioglu, F., Oral, A. Y., & Demirci, M. (2008). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. NIH.
- Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
- ATCC. (2013).
- Fisher Scientific. (2021, September 2).
- ATCC. (n.d.).
- BenchChem. (n.d.).
- Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 10. MTT Assay | AAT Bioquest [aatbio.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. atcc.org [atcc.org]
- 13. clyte.tech [clyte.tech]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 17. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxyquinoline-6-carbonitrile
Welcome to the technical support center for the synthesis of 4-Hydroxyquinoline-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for improved yield and purity.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in quinoline synthesis and can stem from several factors.[1] Harsh reaction conditions, such as high temperatures and the use of strong acids or bases, can lead to the degradation of starting materials and the final product.[1][2][3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Reaction Conditions | The reaction may be sensitive to temperature and time. Inappropriate temperatures can lead to slow reaction rates or the formation of side products.[1] | Incrementally increase the reaction temperature in 10°C intervals, monitoring progress by Thin-Layer Chromatography (TLC).[1] Similarly, optimize the reaction time to ensure complete conversion without product degradation.[1] |
| Inefficient Catalyst | The choice of catalyst is critical. An unsuitable catalyst can result in low conversion rates.[1] Both Brønsted and Lewis acids can be used.[4] | Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, perchloric acid, tin tetrachloride, scandium(III) triflate) and optimize the catalyst loading.[4] In some cases, milder and more modern catalytic systems like ionic liquids or nanocatalysts can be more effective.[1] |
| Poor Solubility of Reactants | If the starting materials are not fully dissolved, the reaction will be slow and incomplete. | Consider switching to a more polar solvent such as DMF or ethanol to improve the solubility of your reactants.[1] |
| Side Reactions | Competing reactions, such as the self-condensation of a ketone starting material (aldol condensation), can significantly reduce the yield of the desired quinoline.[1][4] | Adjusting the reaction temperature and catalyst can help minimize side reactions.[4] A thorough analysis of byproducts can help identify the predominant side reactions and guide further optimization. |
Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?
Impurity formation is often linked to the reaction conditions and the reactivity of the starting materials. Positional isomerism can also lead to the formation of multiple byproducts.[4]
Common Impurities & Mitigation Strategies:
-
Unreacted Starting Materials: If you observe unreacted starting materials, consider increasing the reaction time or temperature as discussed above.[1]
-
Polymerization Products: Acid-catalyzed polymerization of carbonyl substrates can occur, leading to low yields.[3] Using a biphasic reaction medium can sometimes sequester the carbonyl compound and reduce polymerization.[3]
-
Regioisomers: When using unsymmetrical ketones in Friedländer-type syntheses, the formation of different regioisomers is a common issue.[4][5] The choice of catalyst and careful optimization of reaction conditions can influence the regiochemical outcome.[4]
Workflow for Impurity Analysis and Reduction:
Caption: Workflow for troubleshooting and optimizing the synthesis of this compound.
Q3: My purification by recrystallization is not effective. What other methods can I use?
Purification of quinoline derivatives can be challenging.[4] If recrystallization is not yielding a pure product, consider the following:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. A range of stationary phases (e.g., silica gel, alumina) and mobile phases can be employed.
-
Acid-Base Extraction: Since 4-hydroxyquinolines are weakly acidic, you may be able to purify your product by dissolving the crude material in a suitable solvent and performing an acid-base extraction to separate it from neutral or basic impurities. The product can then be precipitated by adjusting the pH.[6]
-
Treatment with Activated Carbon: If your product is colored due to impurities, treating a solution of the crude product with activated carbon (like Darco or Norit) can help remove these colored byproducts.[7]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound.
Q4: What are the most common synthetic routes to 4-hydroxyquinolines?
Several classic named reactions are employed for the synthesis of the quinoline core, which can be adapted for 4-hydroxyquinoline derivatives.
-
Conrad-Limpach-Knorr Synthesis: This is a widely used method for preparing 2- and 4-hydroxyquinolines.[7][8] It typically involves the reaction of an aniline with a β-ketoester. The reaction conditions determine whether the 2- or 4-hydroxyquinoline is the major product.
-
Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxyquinolines with a substituent at the 3-position.[5][9] It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[9]
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][5] While versatile, it can suffer from regioselectivity issues with unsymmetrical ketones.[4][5]
-
Camps Cyclization: This method involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield 2- and 4-hydroxyquinolines.[9]
General Synthetic Approaches:
Caption: Common synthetic pathways to 4-hydroxyquinoline derivatives.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should always be followed. Additionally, be aware of the following:
-
Corrosive Reagents: Many quinoline syntheses utilize strong acids or bases, which are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
High Temperatures: Some cyclization steps require high temperatures, potentially using heating mantles or oil baths.[2][7] Ensure proper temperature control and take precautions against thermal burns.
-
Exothermic Reactions: Some reactions, like the Skraup synthesis, can be violently exothermic.[5] It is crucial to control the rate of addition of reagents and have adequate cooling available.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used and always work in a well-ventilated fume hood.
Q6: How can I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[1]
Basic TLC Protocol:
-
Prepare your TLC plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of the plate.
-
Spot the plate: Use a capillary tube to spot a small amount of your reaction mixture on the origin line. It is also helpful to spot your starting materials as a reference.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable solvent system (eluent). The solvent will move up the plate by capillary action.
-
Visualize the spots: After the solvent has reached the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.
-
Analyze the results: The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
By taking samples from your reaction at regular intervals and running a TLC, you can determine when the reaction is complete.
III. References
-
Synthesis of Quinoline and derivatives. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Retrieved from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved from [Link]
-
US Patent for Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents. Retrieved from
-
Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (2013). ResearchGate. Retrieved from [Link]
-
24 questions with answers in QUINOLINES | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. Retrieved from [Link]
-
The synthesis of 4-hydroxyquinolines. (2020). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. (2000). PubMed. Retrieved from [Link]
-
4-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]
-
3-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2013). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. du.edu.eg [du.edu.eg]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxyquinoline-6-carbonitrile synthesis side reactions and byproducts
Welcome to the technical support guide for the synthesis of 4-hydroxyquinoline-6-carbonitrile. This resource is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important quinoline derivative.
I. Overview of Synthetic Strategy: The Gould-Jacobs Reaction
The most prevalent and established method for synthesizing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[1][2] This multi-step process serves as the foundation for producing this compound and involves the following key transformations:
-
Condensation: An appropriately substituted aniline, in this case, 4-aminobenzonitrile, is reacted with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This step forms an anilidomethylenemalonate intermediate.[2][3]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. This is a critical and often challenging step, typically requiring temperatures above 250 °C.[1][3][4]
-
Saponification (Optional): The resulting ester can be hydrolyzed to a carboxylic acid.[2]
-
Decarboxylation (Optional): The carboxylic acid can then be decarboxylated by heating to yield the final 4-hydroxyquinoline product.[2][4]
The overall reaction pathway is a robust method for accessing a variety of quinoline derivatives.[5]
Visualizing the Core Reaction
Caption: The Gould-Jacobs pathway to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: Low Yield or Failure of the Thermal Cyclization Step
Symptoms:
-
Low or no formation of the desired cyclized product (ethyl 4-hydroxy-6-cyanoquinoline-3-carboxylate).
-
Recovery of a significant amount of the unreacted anilidomethylenemalonate intermediate.
-
Formation of dark, tarry decomposition products.
Root Cause Analysis: The thermal cyclization is a 6-electron electrocyclization that requires substantial thermal energy.[3][4] Insufficient temperature is the most common reason for failure. The high temperatures required (typically >250 °C) can also lead to decomposition if not carefully controlled or if the reaction time is excessive.[1][6]
Solutions:
-
Verify Temperature: Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) is reaching and maintaining the target temperature of at least 250 °C.[4][7] Use a high-temperature thermometer or thermocouple to monitor the internal reaction temperature accurately.
-
Solvent Choice: Diphenyl ether or Dowtherm A are standard solvents due to their high boiling points (approx. 258 °C).[7] These solvents provide the necessary thermal stability for the reaction.
-
Microwave-Assisted Synthesis: Modern protocols often employ microwave irradiation, which can significantly reduce reaction times and improve yields by efficiently delivering the required energy.[3]
-
Reaction Time: For conventional heating, the cyclization is often complete within 30-60 minutes at reflux.[4] Prolonged heating can promote decomposition. Monitor the reaction by thin-layer chromatography (TLC) if possible.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | >250 °C | 240-250 °C |
| Solvent | Diphenyl ether, Dowtherm A | Diphenyl ether, 1,2-Dichlorobenzene |
| Time | 30-60 minutes | 15-30 minutes |
| Typical Issues | Decomposition, Incomplete reaction | Pressure buildup, Localized overheating |
Problem 2: Formation of 4-Hydroxyquinoline-6-carboxylic Acid as a Byproduct
Symptoms:
-
Presence of a more polar spot on TLC than the desired nitrile product.
-
Isolation of a product with different solubility characteristics (e.g., soluble in aqueous base).
-
Mass spectrometry data showing a mass corresponding to the carboxylic acid (M+18 relative to the nitrile).
Root Cause Analysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[8][9][10] This reaction proceeds through an amide intermediate to form the carboxylic acid.[10][11] Trace amounts of water in the reaction mixture or acidic/basic conditions during workup can facilitate this side reaction.
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, particularly in the high-temperature cyclization step, to minimize the presence of water.
-
Neutral Workup: During product isolation, avoid strongly acidic or basic aqueous washes if possible. If an acid or base is required, perform the extraction at low temperatures and minimize contact time.
-
Purification: The carboxylic acid byproduct can typically be separated from the desired nitrile product by column chromatography due to its higher polarity. Alternatively, an acid-base extraction can be employed. The carboxylic acid will be extracted into a basic aqueous layer, while the nitrile remains in the organic phase.
Visualizing Nitrile Hydrolysis
Caption: The two-stage hydrolysis of the nitrile to a carboxylic acid.
Problem 3: Incomplete Decarboxylation
Symptoms:
-
If the synthesis proceeds through the 3-carboxylic acid intermediate, this compound may be isolated along with the final product.
-
The intermediate is significantly more polar than the final product and will have a different melting point and spectral characteristics.
Root Cause Analysis: The decarboxylation step, which removes the C3-carboxyl group, requires heating the solid material above its melting point, often in the range of 200-250 °C.[4] If the temperature is too low or the heating time is insufficient, the reaction will not go to completion.
Solutions:
-
Temperature Control: Ensure the solid is heated uniformly to the required temperature until the evolution of CO2 gas ceases.[4]
-
Vacuum: Performing the decarboxylation under a mild vacuum can help to remove the CO2 byproduct and drive the reaction to completion.
-
Solvent-Free: This step is typically performed neat (without solvent). The presence of a solvent can interfere with reaching the necessary temperature.
III. Frequently Asked Questions (FAQs)
Q1: My final product is off-white or yellow. How can I improve its purity and color?
A1: The yellow discoloration is often due to minor impurities or decomposition products from the high-temperature cyclization. Recrystallization from a suitable solvent like ethanol, water, or a mixture is a common purification method.[4][7] Treating a hot aqueous or ethanolic solution of the product with activated carbon (like Darco or Norit) can effectively remove colored impurities before filtration and crystallization.[7]
Q2: Can I use a different starting aniline for this reaction?
A2: Yes, the Gould-Jacobs reaction is versatile and can be used with a wide range of aniline derivatives.[2] However, the electronic nature of the substituents on the aniline ring can affect the cyclization step. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can make the cyclization more difficult.[3]
Q3: What analytical techniques are best for monitoring the reaction progress?
A3:
-
Thin-Layer Chromatography (TLC): TLC is invaluable for monitoring the consumption of starting materials and the formation of intermediates and products. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for identifying the desired product and any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and intermediates.
Q4: Is it possible to chlorinate the 4-hydroxy group after synthesis?
A4: Yes, the 4-hydroxy group can be converted to a 4-chloro group, which is a common transformation in quinoline chemistry. This is typically achieved by treating the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3).[12][13][14] This creates a versatile intermediate for further nucleophilic substitution reactions.[14][15]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from Chemguide.
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from JoVE.
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps.
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from BYJU'S.
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from Chemistry LibreTexts.
-
Gach-Janczak, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia.
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from MDPI.
-
BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from BenchChem.
-
BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Retrieved from BenchChem.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Retrieved from RSC Publishing.
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from Revues Scientifiques Marocaines.
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from PubMed Central.
-
PMC - NIH. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from PMC - NIH.
-
ResearchGate. (2025). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Retrieved from ResearchGate.
-
Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds. Retrieved from Google Patents.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series.
-
Wikipedia. (n.d.). Quinine. Retrieved from Wikipedia.
-
PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from PMC.
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from Organic Syntheses.
-
PMC - PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from PMC - PubMed Central.
-
Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Retrieved from JACS.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from RSC Publishing.
-
ChemicalBook. (n.d.). CHLOROQUINE synthesis. Retrieved from ChemicalBook.
-
PMC - PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from PMC - PubMed Central.
-
ResearchGate. (2025). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from ResearchGate.
-
Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from Google Patents.
-
Echemi. (n.d.). This compound. Retrieved from Echemi.
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from MDPI.
-
NIH. (n.d.). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from NIH.
-
Cayman Chemical. (n.d.). 4-Hydroxyquinoline. Retrieved from Cayman Chemical.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 10. byjus.com [byjus.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 14. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of 4-Hydroxyquinoline-6-carbonitrile
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydroxyquinoline-6-carbonitrile. As a substituted quinoline, this compound's aromatic and heterocyclic nature presents specific dissolution hurdles. This document provides a framework for understanding and systematically overcoming these issues, moving from fundamental principles to advanced techniques.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: Why is my this compound powder not dissolving in aqueous buffers?
The limited aqueous solubility is inherent to its molecular structure. The quinoline core is a bicyclic aromatic system, making it predominantly hydrophobic.[1] Furthermore, the planar structure can lead to strong intermolecular forces within the crystal lattice of the solid, making it energetically unfavorable for water molecules to effectively solvate individual molecules.[1] The addition of a nitrile group can further influence its polarity and crystal packing.
Q2: I'm preparing a stock solution. What are the best starting solvents?
While specific quantitative solubility data for this compound is not widely published, we can infer effective solvents from its parent compound, 4-hydroxyquinoline, and common practices for heterocyclic compounds. Polar aprotic solvents are typically the most effective for creating high-concentration stock solutions.
Data Summary: Solubility of Parent Compound (4-Hydroxyquinoline) in Common Lab Solvents This data should be used as a starting point for optimization.
| Solvent | Solubility (for 4-Hydroxyquinoline) | Solvent Type | Recommendation for this compound |
| DMSO | ~5 mg/mL[2], up to 50 mg/mL[3] | Polar Aprotic | Primary choice for high-concentration stock solutions. |
| DMF | ~2 mg/mL[2] | Polar Aprotic | Good alternative to DMSO. |
| Ethanol | ~5 mg/mL[2] | Polar Protic | Useful, but may have lower capacity than DMSO/DMF. |
| Methanol | Soluble[4][5] | Polar Protic | A viable option for stock preparation. |
| PBS (pH 7.2) | ~1 mg/mL[2] | Aqueous Buffer | Very low solubility, not recommended for stock solutions. |
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous experimental buffer. What is happening?
This common issue is known as "crashing out" or precipitation.[6] Your high-concentration DMSO stock keeps the hydrophobic compound soluble by creating a favorable organic environment. When this stock is diluted into a large volume of aqueous buffer, the percentage of DMSO drops dramatically. The solvent environment becomes predominantly aqueous and can no longer maintain the solubility of the hydrophobic compound at that concentration, causing it to precipitate out of the solution.[6]
Q4: What are the primary strategies to improve the aqueous solubility of this compound for my experiments?
Several well-established methods can enhance the apparent solubility of quinoline derivatives. The choice depends on the constraints of your experimental system (e.g., cell-based assay, in-vivo study). The most common approaches are:
-
pH Adjustment: Modifying the pH to ionize the molecule.[1][6]
-
Co-solvency: Using a minimal amount of a water-miscible organic solvent in the final solution.[1]
-
Use of Excipients: Employing agents like cyclodextrins or surfactants to encapsulate or form micelles around the compound.[1][6]
-
Advanced Formulation: Techniques like solid dispersions for more challenging cases.[1][7]
Troubleshooting Workflows & Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective solubility enhancement techniques.
Workflow 1: Foundational Solubility Troubleshooting
This workflow guides the user through the initial decision-making process when encountering solubility issues.
Caption: Decision workflow for selecting a solubility enhancement method.
Protocol 1: Solubility Enhancement via pH Adjustment
-
Issue: The compound is insoluble in a neutral aqueous buffer (e.g., PBS at pH 7.4).
-
Principle of Causality: Quinoline derivatives are typically weak bases.[6] The nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a cationic salt. This ionized form is generally much more soluble in water than the neutral free base. To effectively increase solubility, the solution's pH should be adjusted to at least 1-2 units below the pKa of the quinoline nitrogen (the pKa of the 4-hydroxyquinoline nitrogen is ~2.23)[4][6]. Therefore, lowering the pH should significantly enhance solubility.
-
Experimental Protocol:
-
Determine Target pH: Based on the pKa, aim for a buffer pH in the acidic range (e.g., pH 4.0-6.0), depending on the stability of the compound and the constraints of your experiment.
-
Buffer Selection: Choose a buffer system with adequate capacity in the desired pH range (e.g., acetate or citrate buffers).
-
Preparation of Acidic Buffer: Prepare the selected buffer at the target pH.
-
Dissolution: Accurately weigh a small amount of this compound powder. Add the prepared acidic buffer to the powder.
-
Facilitate Dissolution: Use mechanical agitation (vortexing) and sonication in a water bath to aid dissolution. Gentle warming can be tested if the compound's thermal stability is known.
-
-
Troubleshooting & Considerations:
-
Compound Instability: Extreme pH values may cause chemical degradation. Always assess the stability of your compound at the target pH over the duration of your experiment.
-
Buffering Capacity: Ensure your chosen buffer can handle the potential pH shift from adding the compound.
-
Experimental Interference: Confirm that the acidic pH will not interfere with your downstream assay or biological system.
-
Protocol 2: Co-solvency Strategy for Aqueous Dilution
-
Issue: The compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.
-
Principle of Causality: A co-solvent reduces the overall polarity of the solvent system, acting as a bridge between the nonpolar solute and the polar solvent (water).[1] By maintaining a certain minimal percentage of the organic co-solvent in the final solution, you can keep the compound from precipitating. The goal is to use the lowest concentration of co-solvent necessary that does not interfere with the experiment.
Caption: Mechanism of co-solvency to improve aqueous solubility.
-
Experimental Protocol:
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using sonication if necessary.
-
Intermediate Dilution (Optional): If a large dilution factor is needed, consider a serial dilution. For example, dilute the 100% DMSO stock into your aqueous buffer containing a higher percentage of DMSO (e.g., 10%) first, before the final dilution.
-
Final Dilution: Critically, add the DMSO stock to the aqueous buffer, not the other way around. Add the stock dropwise while vortexing the buffer vigorously. This rapid mixing helps to prevent localized high concentrations that can initiate precipitation.
-
Control Final Co-solvent Concentration: Aim for a final co-solvent concentration that is as low as possible but maintains solubility, typically between 0.1% and 1% DMSO for cell-based assays.
-
-
Troubleshooting & Considerations:
-
Co-solvent Toxicity: High concentrations of DMSO or other organic solvents can be toxic to cells or interfere with enzyme activity. Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.
-
Precipitation Over Time: Check the solution for stability over the course of your experiment. A solution that is clear initially may develop precipitate after several hours. If this occurs, a lower final concentration or a different solubilization method may be needed.
-
References
- Benchchem Technical Support. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
- Benchchem Technical Support. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- Cayman Chemical. (n.d.).
- ChemicalBook. (2025). 4-Hydroxyquinoline Properties.
- TargetMol. (n.d.).
- Guidechem. (n.d.). 4-Hydroxyquinoline Wiki.
- ResearchGate. (2017).
- Fisher Scientific. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 4. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Quinoline Isomers
Welcome to the technical support center dedicated to the chromatographic separation of quinoline isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the unique challenges associated with resolving these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, field-proven insights grounded in chromatographic theory. Our goal is to empower you to not only troubleshoot existing methods but also to develop robust, high-resolution separations from the ground up.
Section 1: Frequently Asked Questions (FAQs) - The Foundations of Your Method
This section addresses the fundamental questions that form the basis of any successful separation strategy for quinoline isomers.
Q1: Why is the HPLC separation of quinoline isomers, such as quinoline and isoquinoline, so challenging?
The primary difficulty lies in their profound structural similarity. Positional isomers like quinoline and isoquinoline share the same molecular formula (C₉H₇N) and molecular weight.[1][2] The only difference is the position of the nitrogen atom in the bicyclic ring structure.[1] This subtle change results in very slight differences in their physicochemical properties, such as polarity and basicity (pKa), making them difficult to differentiate using standard chromatographic techniques.[3]
Table 1: Physicochemical Properties of Quinoline vs. Isoquinoline
| Property | Quinoline | Isoquinoline | Rationale for Separation Challenge |
| Structure | Nitrogen at position 1 | Nitrogen at position 2 | Nearly identical hydrophobicity and polarity. |
| pKa (conjugate acid) | ~4.9[1][4] | ~5.4[3] | Small pKa difference requires precise pH control to exploit ionization differences. |
| Log P | 2.04[5] | 2.08 | Very similar hydrophobicity, leading to close elution in reversed-phase HPLC. |
Q2: What is the best chromatographic mode to start with for separating quinoline isomers?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and logical starting point.[3][6] This technique separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[7][8] While the hydrophobicity of quinoline isomers is very similar, their retention can be significantly influenced by manipulating the mobile phase pH, which makes RP-HPLC a versatile first choice.
For highly polar quinoline derivatives that show poor retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[9][10] HILIC utilizes a polar stationary phase and a high-organic mobile phase, offering a complementary selectivity to RP-HPLC.[11]
Q3: How do I select the right HPLC column?
Column selection is a critical parameter for achieving selectivity. While a standard C18 column is a good starting point for RP-HPLC, leveraging alternative stationary phase chemistries can unlock the resolution of difficult isomer pairs.[6]
Table 2: Recommended HPLC Columns for Quinoline Isomer Separation
| Column Type | Separation Principle | Best For... | Key Considerations |
| High-Purity, End-capped C18 | Hydrophobic interactions. | General-purpose initial screening for positional isomers and derivatives.[6] | Modern, high-purity silica columns are essential to minimize silanol interactions, which cause peak tailing with basic compounds like quinolines.[6] |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions. | Aromatic quinoline isomers. The phenyl groups on the stationary phase interact with the aromatic rings of the analytes, providing unique selectivity. | Can offer a different elution order compared to C18, making it a powerful tool when C18 fails to provide resolution. |
| Polar-Embedded (e.g., Amide, Carbamate) | Hydrophobic interactions and hydrogen bonding. | Providing alternative selectivity and improved peak shape for basic compounds. | The embedded polar group shields residual silanols, reducing peak tailing and allowing operation at mid-range pH. |
| HILIC (e.g., bare silica, amide) | Hydrophilic partitioning. | Highly polar or hydrophilic quinoline derivatives that are not retained on RP columns.[9] | Requires a high percentage of organic solvent (>80% ACN) in the mobile phase. Elution order is typically the reverse of RP-HPLC. |
| Chiral Stationary Phases (CSPs) | Enantioselective interactions (e.g., inclusion, hydrogen bonding, dipole-dipole). | Enantiomers of chiral quinoline derivatives.[12] | Requires screening of different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) as the interactions are highly specific.[13] |
Q4: How critical is mobile phase pH control for this separation?
For ionizable compounds like quinolines, pH is the single most powerful tool for controlling retention and selectivity in RP-HPLC .[14][15] Quinolines are weak bases.[1] By adjusting the mobile phase pH to be near their pKa values (~4.9-5.4), you can manipulate the equilibrium between their neutral (more hydrophobic, more retained) and protonated/ionized (more hydrophilic, less retained) forms.[14] Since isomers often have slightly different pKa values, setting the pH in this range maximizes the difference in their charge states, which translates directly into chromatographic resolution.[3]
It is imperative to use a buffer (e.g., phosphate, acetate, formate) to maintain a stable and reproducible pH.[3][16] An un-buffered mobile phase can lead to drifting retention times and poor peak shape.[17]
Section 2: Troubleshooting Guide - From Problem to Peak Performance
This guide addresses common issues encountered during the analysis of quinoline isomers, providing a systematic approach to diagnosis and resolution.
Issue 1: Poor resolution or complete co-elution of isomers.
This is the most frequent challenge. The solution lies in systematically manipulating the parameters that influence selectivity.
-
Probable Cause 1: Suboptimal Mobile Phase pH.
-
Scientific Rationale: The current pH is not effectively differentiating the ionization state of the isomers. As explained in the FAQ, maximum selectivity is often achieved when the mobile phase pH is close to the analytes' pKa values.[14]
-
Solution Protocol:
-
Identify pKa: Determine the pKa values of your specific quinoline isomers.
-
Conduct a pH Study: Prepare a series of buffered mobile phases with pH values bracketing the pKa range (e.g., from pH 3.0 to 6.0 in 0.5 unit increments).
-
Analyze and Evaluate: Inject your sample using each mobile phase and plot the retention factor (k') and resolution (Rs) against pH. Select the pH that provides the baseline separation.
-
-
-
Probable Cause 2: Insufficient Selectivity from the Stationary Phase.
-
Scientific Rationale: The primary separation mechanism (e.g., hydrophobicity on a C18 column) is not sufficient to resolve the isomers. A different interaction mechanism is needed.
-
Solution Protocol:
-
Switch Selectivity: Change the column to one that offers a different primary interaction mechanism. If you are using a C18 column, switch to a Phenyl-Hexyl column to introduce π-π interactions.[6]
-
Compare Chromatograms: The elution order may change, and resolution can be dramatically improved.
-
-
-
Probable Cause 3: Inappropriate Organic Modifier.
-
Scientific Rationale: Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter selectivity.
-
Solution Protocol: If using acetonitrile, prepare an equivalent-strength mobile phase using methanol, and vice-versa. This simple change can sometimes resolve co-eluting peaks.
-
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Significant peak tailing for quinoline analytes.
Peak tailing is characteristic of basic compounds and is usually caused by undesirable secondary interactions.
-
Probable Cause 1: Interaction with Residual Silanols.
-
Scientific Rationale: The silica backbone of most RP columns has acidic silanol groups (Si-OH). At mid-range pH, these groups can be deprotonated (Si-O⁻) and ionically interact with the protonated basic quinoline analytes (R₃NH⁺). This secondary interaction mechanism leads to broad, tailing peaks.[18]
-
Solution Protocol:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.0) using an acid like formic acid or phosphoric acid.[18][19] At low pH, the silanol groups are protonated (Si-OH) and their negative charge is suppressed, minimizing the unwanted ionic interaction.
-
Use a Modern Column: Ensure you are using a high-purity, end-capped C18 column. These columns have a much lower concentration of active silanol sites.[6]
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%).[18] The TEA will preferentially interact with the active silanol sites, effectively masking them from the quinoline analytes.
-
-
-
Probable Cause 2: Column Overload.
-
Scientific Rationale: Injecting too much sample mass can saturate the stationary phase, leading to a non-Gaussian peak shape.[20]
-
Solution Protocol: Reduce the injection volume or the sample concentration and reinject. If the peak shape improves, the original method was overloaded.
-
Issue 3: Inconsistent or drifting retention times.
Reproducibility is key to any validated method. Drifting retention times point to an unstable system.
-
Probable Cause 1: Insufficient Column Equilibration.
-
Scientific Rationale: The column requires sufficient time to equilibrate with the mobile phase, especially when changing mobile phase composition or after starting up the system.
-
Solution Protocol: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. When using buffers, equilibration can take even longer.
-
-
Probable Cause 2: Unstable Mobile Phase pH.
-
Scientific Rationale: As established, retention of quinolines is highly sensitive to pH. If the mobile phase is un-buffered or poorly buffered, its pH can be altered by atmospheric CO₂ or contaminants, leading to retention time drift.[17]
-
Solution Protocol: Ensure your mobile phase contains an appropriate buffer at a sufficient concentration (typically 10-25 mM) to maintain a constant pH.
-
-
Probable Cause 3: Temperature Fluctuations.
-
Scientific Rationale: Retention times can change with temperature. Fluctuations in the ambient lab temperature can cause drift if a column thermostat is not used.
-
Solution Protocol: Use a column oven and maintain a constant temperature (e.g., 30 °C) for the analysis.[6] This will ensure maximum reproducibility.
-
Section 3: Advanced Protocols & Workflows
Protocol 1: Systematic Method Development for Positional Isomers
This protocol outlines a structured approach to developing a separation method for quinoline positional isomers from scratch.
Caption: A systematic workflow for HPLC method development.
Step-by-Step Methodology:
-
Initial Scouting (Phase 1):
-
Column: Select a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[6]
-
Mobile Phase: Prepare Mobile Phase A as 0.1% Formic Acid in water and Mobile Phase B as Acetonitrile.
-
Gradient: Run a broad "scouting" gradient from 5% to 95% B over 20 minutes at a flow rate of 1.0 mL/min.[6]
-
Analysis: This initial run will establish the approximate retention time and elution window for your isomers.
-
-
pH Optimization (Phase 2):
-
Buffer Selection: Based on the pKa of your analytes, choose an appropriate buffer (e.g., formate for pH 3-4.5, acetate for pH 4-5.5).
-
pH Study: Prepare several mobile phases with the same organic modifier but buffered at different pH values (e.g., 3.5, 4.0, 4.5, 5.0, 5.5).
-
Analysis: Run the separation isocratically or with a narrow gradient at each pH. Identify the pH that yields the best resolution.
-
-
Selectivity Tuning (Phase 3 - if needed):
-
If resolution is still insufficient after pH optimization, further adjustments are needed.
-
Change Stationary Phase: Repeat the optimal pH experiment on a Phenyl-Hexyl column. The alternative π-π interactions may provide the necessary selectivity.[6]
-
Change Organic Modifier: Test methanol as the organic modifier instead of acetonitrile.
-
-
Final Optimization (Phase 4):
-
Once acceptable selectivity is achieved, fine-tune the method for speed and efficiency.
-
Gradient/Isocratic: Adjust the gradient slope to improve resolution or shorten the run time. If the peaks are close together, an isocratic method may be more suitable.
-
Flow Rate & Temperature: Optimize these parameters to further improve efficiency and peak shape.
-
Validation: Proceed with method validation according to ICH guidelines.
-
Section 4: References
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
-
Blaschke, G. (1995). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 717(1-2), 245-253.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. [Link]
-
Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate.
-
Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]
-
Kalogerakis, E., et al. (2010). Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate.
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Magdal, K. S., & Singh, U. P. (2014). Quinoline: A versatile heterocyclic. PMC, NIH.
-
Taylor & Francis Online. Hydrophilic interaction chromatography – Knowledge and References. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47.
-
Regis Technologies. Reversed-Phase HPLC Columns. [Link]
-
Raffiunnisa, et al. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate.
-
ResearchGate. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF. [Link]
-
Slideshare. Quinoline | DOCX. [Link]
-
Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]
-
uHPLCs.com. Reverse Phase vs Normal Phase HPLC You Must Know. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Wikipedia. High-performance liquid chromatography. [Link]
-
Zhang, Z., et al. (1995). High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues. PubMed.
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
Weisz, A., et al. (2012). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH.
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Quinoline. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]
-
SIELC Technologies. Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column. [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
SIELC Technologies. Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column. [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. [Link]
-
Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC?. [Link]
Sources
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 9. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. veeprho.com [veeprho.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. researchgate.net [researchgate.net]
- 19. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
4-Hydroxyquinoline-6-carbonitrile stability and storage conditions
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the Technical Support Center for 4-Hydroxyquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use of this compound in your experiments. As Senior Application Scientists, we have compiled and synthesized data from various sources to address the common challenges and questions that may arise during its handling and application.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound.
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at 4°C.[1] It should be kept in a tightly sealed container to prevent moisture absorption.
Q2: Is this compound sensitive to light?
While specific photostability studies on this compound are not extensively documented, related quinoline and hydroxyquinoline compounds are known to be sensitive to light, particularly UV irradiation.[2][3][4] Exposure to light can lead to photodegradation. Therefore, it is crucial to protect the solid compound and its solutions from light by storing them in amber vials or containers wrapped in aluminum foil.
Q3: How should I prepare stock solutions of this compound?
Based on the solubility of the parent compound, 4-hydroxyquinoline, suitable solvents for preparing stock solutions include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.[5] When preparing a stock solution, it is advisable to:
-
Use anhydrous grade solvents to minimize moisture-related degradation.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary, but it is important to be cautious of potential thermal degradation.
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What is the general stability of the nitrile group in this compound?
The nitrile group is generally robust and not readily metabolized or hydrolyzed under physiological conditions.[6] However, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, often requiring heat.[7][8][9]
Stability Profile
The stability of this compound can be influenced by several factors. The following table summarizes its expected stability under various conditions, based on data from the compound and its structural analogs.
| Condition | Stability | Recommendations | Potential Degradation Pathways |
| Solid State | Stable at 4°C | Store in a tightly sealed container in a cool, dry, and dark place. | - |
| Aqueous Solution (pH dependent) | Stability is pH-dependent | Use buffered solutions to maintain a stable pH. The optimal pH should be determined experimentally.[2] | Hydrolysis of the nitrile group to a carboxylic acid under strong acidic or basic conditions with heat.[7][8][9] |
| Organic Solvents (DMSO, DMF, Ethanol) | Generally stable for short-term use | Prepare fresh solutions for sensitive experiments. For storage, use anhydrous solvents and store at low temperatures. | - |
| Light Exposure | Susceptible to photodegradation | Protect solid and solutions from light at all times using amber vials or foil wrapping.[2][3][4] | Photodimerization, photo-oxidation, or ring-opened products.[10] |
| Temperature | Stable at recommended storage temperatures | Avoid prolonged exposure to high temperatures. | Thermal degradation may occur at elevated temperatures. |
| Oxidative Stress | Potentially susceptible | Avoid strong oxidizing agents. | Oxidation of the electron-rich quinoline ring. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
Issue 1: Compound Precipitation in Aqueous Buffers
A frequent issue is the precipitation of the compound when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer for an assay.[11][12]
Causality: The low aqueous solubility of many quinoline derivatives means that even a small percentage of the organic solvent in the final solution may not be sufficient to keep the compound dissolved, leading to precipitation.
Solutions:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent as low as possible (typically <1% for cell-based assays).
-
Modify the Dilution Protocol: Instead of adding the stock solution directly to the buffer, try adding the aqueous buffer to the stock solution slowly while vortexing to allow for gradual dispersion.[13]
-
Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the aqueous buffer can help to maintain solubility. However, the compatibility of these agents with your specific assay must be verified.
-
pH Adjustment: The solubility of quinoline compounds can be pH-dependent.[2] If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. This should be done cautiously to ensure the pH remains within the optimal range for your experiment.
Issue 2: Assay Interference and Artifacts
Quinoline derivatives can sometimes interfere with certain assay formats, leading to false-positive or false-negative results.
Autofluorescence: Quinoline compounds are known to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[14]
-
Solution: Run a compound-only control (the compound in the assay buffer without other reagents) to measure its autofluorescence at the assay's excitation and emission wavelengths. This background fluorescence can then be subtracted from the experimental wells.
Non-specific Binding and Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to assay artifacts.
-
Solution: It is important to confirm that any observed activity is concentration-dependent and to test the compound in orthogonal assays (assays that measure the same biological endpoint but with a different technology) to rule out artifacts.
Experimental Protocols
Protocol for Forced Degradation Study
To assess the stability of this compound under various stress conditions, a forced degradation study can be performed.[1][15][16]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 6, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Sample at various time points and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide. Keep the mixture at room temperature and monitor over time.
-
Thermal Degradation: Place the solid compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light.
3. Analysis:
-
Analyze the stressed samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to separate and quantify the parent compound and any degradation products.
References
-
Nitrile groups forming hydrophobic interactions. ResearchGate. Available at: [Link]
-
Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available at: [Link]
-
Frequent hitters: nuisance artifacts in high-throughput screening. PubMed. Available at: [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Nitrile. Wikipedia. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC - PubMed Central. Available at: [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. Available at: [Link]
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. RSC Publishing. Available at: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. PMC - NIH. Available at: [Link]
-
High-throughput screening of drug leads. Science in the Classroom. Available at: [Link]
-
Practical High-Throughput Experimentation for Chemists. PMC - NIH. Available at: [Link]
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Available at: [Link]
-
Hydrolysis of Nitriles. YouTube. Available at: [Link]
-
Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring. NIH. Available at: [Link]
-
Synthesis of Novel Cyano Quinoline Derivatives. ResearchGate. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
4-Hydroxyquinoline | 611-36-9 | Antioxidant. molnova.cn. Available at: [Link]
-
The Journal of Organic Chemistry. ACS Publications - American Chemical Society. Available at: [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 16. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding tar formation in Skraup and Doebner-von Miller synthesis
A Guide to Overcoming Tar Formation in Skraup and Doebner-von Miller Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with two of the most classic methods for quinoline synthesis: the Skraup and Doebner-von Miller reactions. While powerful, these reactions are notorious for producing significant amounts of tarry byproducts, which can drastically reduce yields and complicate purification.
As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the underlying chemistry to troubleshoot and optimize your reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate the common pitfalls of these syntheses and achieve cleaner, higher-yielding results.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My Skraup synthesis is extremely vigorous, hard to control, and results in a black, intractable tar.
Question: What is causing the violent exotherm and extensive tar formation in my Skraup synthesis, and how can I mitigate these issues?
Answer: The Skraup synthesis is inherently exothermic due to the dehydration of glycerol to the highly reactive acrolein intermediate by concentrated sulfuric acid, and the subsequent condensation and oxidation steps.[1][2][3] This uncontrolled exotherm is a primary driver of tar formation, as the high temperatures promote the acid-catalyzed polymerization of acrolein and other reactive intermediates.[1][4]
To gain control over your reaction and minimize tarring, consider the following strategies:
-
Employ a Moderator: The addition of a moderating agent is a classic and effective technique. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][4] It is thought to act as an oxygen carrier, smoothing out the oxidation process and preventing a runaway reaction.[4] Boric acid can also be used for this purpose.[1]
-
Controlled Reagent Addition: The manner in which you add the sulfuric acid is critical. A slow, controlled addition with efficient cooling and vigorous stirring will help dissipate heat and prevent the formation of localized hotspots where polymerization can initiate.[1]
-
Temperature Management: While the reaction requires initial heating to get started, it's crucial to remove the external heat source once the exotherm begins.[4] Overheating is a direct cause of tar formation.[1][4] The reaction should proceed under its own generated heat, with cooling applied as needed to maintain control.
Issue 2: My Doebner-von Miller reaction produces a low yield of quinoline and a large amount of polymer.
Question: I'm observing significant polymerization of my α,β-unsaturated aldehyde/ketone in the Doebner-von Miller reaction. What is the root cause, and what are the most effective preventative measures?
Answer: The primary culprit for low yields and high tar formation in the Doebner-von Miller synthesis is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material.[1][5][6][7] Strong acids, which are necessary for the reaction to proceed, are also excellent catalysts for this unwanted side reaction.[5]
Here are several proven strategies to favor the desired quinoline synthesis over polymerization:
-
Gradual Addition of the Carbonyl Compound: By adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline, you can maintain a low instantaneous concentration of the carbonyl substrate.[5][6] This disfavors the second-order polymerization reaction and promotes the desired reaction with the aniline.
-
Utilize a Biphasic Solvent System: This is a highly effective method to sequester the carbonyl compound and dramatically reduce polymerization.[5][7] A common setup involves refluxing the aniline in an aqueous acid (like HCl) while the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent such as toluene.[5] This creates a low concentration of the carbonyl compound in the acidic aqueous phase where the reaction occurs.
-
Optimize Acid Catalyst and Concentration: While strong acids are required, excessively harsh conditions can accelerate tar formation.[5] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[5][8][9] In some cases, milder Lewis acids may offer a better balance between reaction rate and byproduct formation.[5]
-
In Situ Generation (Beyer Method): An alternative approach is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation of two carbonyl compounds.[6][9] This ensures a low concentration of the reactive intermediate throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the source of tar between the Skraup and Doebner-von Miller syntheses?
A1: In the Skraup synthesis, the primary source of tar is the polymerization of acrolein, which is generated in situ from the dehydration of glycerol under harsh acidic conditions.[1][2] In the Doebner-von Miller reaction, the tar results from the polymerization of the α,β-unsaturated aldehyde or ketone that is used as a starting material.[1][5] While both involve polymerization of a carbonyl compound, the Skraup reaction's highly exothermic and vigorous nature adds another layer of complexity to controlling tar formation.[1][3]
Q2: Can I use α,β-unsaturated ketones in the Doebner-von Miller reaction, and how does this affect tar formation?
A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and cleaner with α,β-unsaturated aldehydes.[5] Ketones, especially those with significant steric bulk around the carbonyl group, can lead to lower yields and an increased proportion of side reactions, including tar formation, because the desired cyclization pathway is sterically hindered.[5]
Q3: My crude product from both syntheses is a dark, tarry residue. What is the best general approach for purification?
A3: For the Skraup synthesis, the classic and often most effective method is steam distillation.[1][4] The desired quinoline is typically steam-volatile, allowing it to be separated from the non-volatile tar.[6] For the Doebner-von Miller reaction, after a standard workup involving neutralization and extraction, column chromatography on silica gel or alumina is a common purification technique.[5] It is often beneficial to first filter the crude product through a plug of silica gel to remove the majority of the tar before attempting fine purification.[5] For non-volatile products from either synthesis, vacuum distillation can also be an effective purification method.[10]
Q4: Are there any "green" or milder alternatives to the classic conditions to avoid tar?
A4: Yes, modern modifications aim to reduce the harshness of these reactions. For the Skraup synthesis, conducting the reaction in an ionic liquid medium under microwave irradiation has been reported to improve yields and reduce tar.[11] For the Doebner-von Miller reaction, various Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ have been used as catalysts, sometimes offering milder conditions than strong Brønsted acids.[8] The use of aerobic oxidation or hydrogen peroxide as the oxidant can also be a cleaner alternative to traditional oxidizing agents like nitrobenzene or arsenic acid.[5][7]
Visualizing the Problem: Reaction vs. Polymerization
The following diagram illustrates the competing pathways in these syntheses. The desired outcome is the formation of the quinoline ring system, while the major side reaction is the polymerization of the reactive carbonyl intermediate, leading to tar.
Caption: Competing pathways in Skraup and Doebner-von Miller syntheses.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting tar formation in your quinoline synthesis.
Caption: A logical workflow for troubleshooting tar formation.
Quantitative Guide: Reaction Parameter Effects
While optimal conditions are substrate-dependent, the following table summarizes the general effects of key parameters on minimizing tar formation.
| Parameter | Skraup Synthesis | Doebner-von Miller Synthesis | Rationale |
| Temperature | Gentle heating to initiate, then control exotherm[1] | Maintain lowest effective temperature[5] | High temperatures accelerate polymerization of reactive intermediates. |
| Acid | Slow, controlled addition of H₂SO₄[1] | Optimize type (Brønsted vs. Lewis) and concentration[5] | Manages exotherm (Skraup) and balances catalysis with minimizing polymerization (DvM). |
| Moderator | Add FeSO₄ or Boric Acid[1][4] | Not applicable | Controls the violent exotherm specific to the Skraup reaction. |
| Carbonyl Addition | N/A (Generated in situ) | Slow, gradual addition is crucial[5][6] | Keeps the instantaneous concentration of the polymerizable substrate low. |
| Solvent System | Typically neat | Biphasic system (e.g., Toluene/H₂O) is highly effective[5][7] | Sequesters the carbonyl compound away from the acidic aqueous phase, reducing self-polymerization. |
References
- Futuristic Trends in Chemical, Material Sciences & Nano Technology. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (2025).
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- BIOSYNCE. (2025). What is the reaction mechanism of quinoline synthesis?.
- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025).
- MDPI. (2023).
- ResearchGate. (2023).
- Google Patents. (2014).
- NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?.
- LookChem. (n.d.).
- Google Patents. (1984).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (n.d.). Skraup reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 11. One moment, please... [iipseries.org]
Technical Support Center: Scale-Up Synthesis of 4-Hydroxyquinoline-6-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Hydroxyquinoline-6-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important heterocyclic intermediate. We will explore the prevalent synthetic methodologies, troubleshoot common challenges encountered during scale-up, and provide field-proven insights to ensure a robust, safe, and efficient process.
Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction
The most common and industrially viable route to 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][2] This pathway involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization. For our target molecule, this compound, the synthesis commences with 4-aminobenzonitrile.
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
The core of the challenge lies in the thermal cyclization step, which often requires drastic conditions (temperatures >240 °C) and can lead to yield loss and impurity formation, especially at scale.[3][4]
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Stage 1: Condensation Reaction
Question: My initial condensation reaction is sluggish or incomplete, resulting in low yields of the diethyl (4-cyanoanilino)methylenemalonate intermediate. What should I investigate?
Answer: This is a critical first step, and ensuring its completion is vital for the overall process efficiency. Here are the primary factors to consider:
-
Causality - Reaction Stoichiometry and Reagent Purity: The condensation is a nucleophilic substitution of the ethoxy group on diethyl ethoxymethylenemalonate (DEEM) by the aniline.[1] It is sensitive to the purity of 4-aminobenzonitrile. Any acidic impurities can protonate the aniline, reducing its nucleophilicity. The reaction also releases ethanol as a byproduct.
-
Troubleshooting Steps:
-
Reagent Quality Check: Ensure the 4-aminobenzonitrile is free of acidic contaminants. An aqueous wash and drying of the starting material may be beneficial.
-
Solvent Choice: While the reaction can be run neat, using a non-polar solvent like toluene or xylene can aid in heat transfer and allow for the azeotropic removal of ethanol, driving the equilibrium towards the product.
-
Temperature Control: The reaction is typically performed at a moderate temperature (80-120 °C). Insufficient heat will slow the reaction, while excessive heat can lead to side reactions of the sensitive DEEM reagent.
-
Monitoring: Track the reaction's progress using TLC or HPLC to ensure it has gone to completion before proceeding to the high-temperature cyclization. An incomplete condensation will introduce unreacted 4-aminobenzonitrile into the next step, complicating the reaction and purification.
-
Stage 2: Thermal Cyclization
Question: During the scale-up of the thermal cyclization, I'm observing a significant drop in yield and an increase in dark-colored, tarry impurities. What is causing this and how can I mitigate it?
Answer: This is the most common and challenging issue in Gould-Jacobs scale-up. The problem stems from heat transfer limitations and the harsh reaction conditions required for the 6-electron cyclization.[3]
-
Causality - Heat Transfer and Side Reactions:
-
Poor Heat Transfer: On a large scale, achieving uniform heating to ~250 °C is difficult. Hot spots near the reactor walls can cause thermal decomposition and polymerization of the intermediate, leading to charring and yield loss. The center of the reactor may not reach the required temperature, resulting in an incomplete reaction.
-
Byproduct Formation: At these temperatures, decarboxylation and other degradation pathways can compete with the desired cyclization.
-
-
Troubleshooting & Optimization Protocol:
-
Utilize a High-Boiling Solvent/Heat Transfer Medium: This is the most critical parameter for a successful scale-up. Instead of running the reaction neat, use a high-boiling, inert solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) is the industry standard for this cyclization.[4] It provides a stable and uniform temperature bath, preventing localized overheating.
-
Controlled Addition: Add the condensation intermediate (dissolved in a minimal amount of a compatible solvent, if necessary) slowly to the pre-heated Dowtherm A. This ensures the intermediate reacts quickly upon addition and does not accumulate, minimizing side reactions.
-
Efficient Stirring: Ensure robust and efficient mechanical stirring to maintain temperature homogeneity throughout the large reactor volume.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation at high temperatures.
-
Experimental Protocol: Optimized Thermal Cyclization
-
Equip a suitable reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation condenser to remove the ethanol byproduct.
-
Charge the reactor with Dowtherm A (typically 5-10 volumes relative to the intermediate).
-
Heat the stirred Dowtherm A to 250-255 °C under a slow nitrogen stream.
-
Add the diethyl (4-cyanoanilino)methylenemalonate intermediate portion-wise or via a dropping funnel over 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature.
-
During the addition, ethanol will distill from the reaction mixture.[4]
-
After the addition is complete, hold the mixture at 250 °C for 15-30 minutes to ensure complete cyclization.
-
Monitor the reaction completion by HPLC.
-
Allow the mixture to cool to below 100 °C before proceeding with workup.
Question: My final product is difficult to purify. Recrystallization yields are low, or the product 'oils out'. How can I develop a robust purification protocol?
Answer: Purification challenges often point to residual impurities that act as crystallization inhibitors or form eutectic mixtures.
-
Causality - Impurity Profile:
-
The primary impurity is often the uncyclized intermediate. Its similar polarity can make it difficult to separate.
-
High-temperature degradation can produce polymeric, colored impurities that get trapped in the crystal lattice.
-
The 4-hydroxyquinoline product exists in a keto-enol tautomerism, which can affect its solubility behavior.[1]
-
-
Troubleshooting Purification:
-
Workup Optimization: Upon cooling the Dowtherm A reaction mixture, the product typically precipitates. Add a non-polar solvent like hexane or heptane to the cooled mixture to further decrease the product's solubility and facilitate filtration.[4] The bulk of the Dowtherm A will remain in the mother liquor.
-
Wash Thoroughly: Wash the crude solid extensively with a non-polar solvent to remove residual Dowtherm A, which can severely hinder crystallization.
-
Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent (e.g., DMF, DMAc, or aqueous base) and treat with activated carbon (charcoal) to remove colored, high-molecular-weight impurities.[4]
-
Solvent Screening for Recrystallization: Conduct a systematic solvent screen. Polar aprotic solvents like DMF or NMP are often good choices for dissolving the crude material, followed by the addition of an anti-solvent like water or isopropanol to induce crystallization.
-
pH-Modulated Purification: As a 4-hydroxyquinoline, your product is phenolic and thus acidic. It can be dissolved in an aqueous base (e.g., NaOH, K₂CO₃) and filtered to remove non-acidic impurities. The product is then re-precipitated by carefully acidifying the filtrate with an acid like acetic acid or HCl. This is a very effective method for removing neutral or basic impurities.[5]
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Cyclization Temp. | 250-255 °C | Optimal temperature for the Gould-Jacobs cyclization. |
| Heat Medium | Dowtherm A or similar | Ensures uniform heat distribution and prevents charring.[4] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidative degradation at high temperatures. |
| Purification | pH-modulated isolation followed by recrystallization | Leverages the acidic nature of the product for efficient impurity removal.[5] |
Frequently Asked Questions (FAQs)
Q1: Are there alternative, lower-temperature routes to synthesize this compound?
Yes, while the Gould-Jacobs reaction is common, other strategies exist. One plausible alternative involves synthesizing 6-amino-4-hydroxyquinoline first and then converting the amino group to the nitrile via a Sandmeyer reaction .[6]
Caption: Alternative synthetic route via a Sandmeyer reaction.
This route avoids the high-temperature cyclization but introduces its own challenges, namely the handling of potentially unstable diazonium salts and the use of toxic cyanide reagents.[6][7] The overall atom economy may also be lower.
Q2: What are the primary safety concerns during scale-up?
-
High Temperatures: The use of a high-temperature heat transfer fluid like Dowtherm A requires a properly engineered reactor system with robust temperature controls and pressure relief mechanisms.
-
Reagent Toxicity: Quinolines and their precursors can be toxic and may have mutagenic properties.[8][9] Handle all materials in well-ventilated areas (e.g., fume hoods or walk-in hoods for large scale) with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.
-
Cyanide Handling (if using Sandmeyer route): Copper(I) cyanide is highly toxic. All operations involving cyanides must be performed with extreme caution, and a quench solution (e.g., bleach or hydrogen peroxide) should be readily available to neutralize any spills or residual reagent.[6]
Q3: What analytical techniques are essential for monitoring this synthesis?
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, assessing purity, and identifying impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase (often with a formic acid or TFA modifier) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.
-
Differential Scanning Calorimetry (DSC): Useful for determining the melting point and assessing the thermal stability of the final product and any isolated intermediates.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Reitsema, R. H. The Chemistry of 4-Hydroxyquinolines. Chem. Rev.1948 , 43 (1), 43-68. [Link]
-
Magdesieva, T. V.; Kurkin, A. V. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022 , 27 (3), 954. [Link]
-
Zaman, U. et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015 , 27 (8), 2823-2826. [Link]
-
Reynolds, G. A.; Hauser, C. R. 2-Methyl-4-hydroxyquinoline. Org. Synth.1950 , 30, 70. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. 2010 . [Link]
-
Loba Chemie. Safety Data Sheet: QUINOLINE FOR SYNTHESIS. 2020 . [Link]
- Elderfield, R. C.; Maggiolo, A. D. Preparation of 4-hydroxyquinoline compounds. U.S.
-
Wang, Z. Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010 . [Link]
-
Galli, C. Radical-nucleophilic aromatic substitution (S RN 1). Chem. Rev.1988 , 88 (5), 765–792. [Link]
-
Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40 (2), 251–277. [Link]
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 2006 . [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
Technical Support Center: Purification of Quinoline Derivatives from Reaction Mixtures
Welcome to the Technical Support Center for the Purification of Quinoline Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating these valuable heterocyclic compounds. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
Introduction: The Challenge of Purifying Quinolines
Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science. However, their purification is often non-trivial. The basicity of the quinoline nitrogen atom introduces a range of challenges, from interactions with acidic stationary phases in chromatography to difficulties in crystallization. This guide is structured to address these issues head-on, providing both theoretical understanding and practical, field-proven solutions.
Part 1: Troubleshooting Common Purification Issues
This section is formatted as a series of common problems encountered in the lab, followed by expert analysis and recommended solutions.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
Question: I'm trying to purify my quinoline derivative using silica gel column chromatography, but I'm seeing significant product loss and the appearance of new, unidentified spots on my TLC. What's happening and how can I prevent it?
Answer: This is a classic problem when purifying quinoline derivatives. The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, particularly those with basic nitrogen atoms.[1][2] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: The primary cause of decomposition is the interaction with acidic silanol groups on the silica surface.[1] Neutralize these sites by pre-treating the silica gel. A common and effective method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] You can either prepare a slurry of the silica gel with the amine-containing eluent before packing the column or flush the packed column with this mixture before loading your sample.[3]
-
Switch to an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds like quinolines.[1][2]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a powerful method to avoid decomposition on acidic stationary phases.[1]
-
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the residence time of your compound on the column.[2]
-
Work at Lower Temperatures: For thermally labile compounds, running the column in a cold room can slow down the rate of decomposition.[2]
Issue 2: My quinoline derivative is streaking or showing poor separation on TLC/column chromatography.
Question: My compound is exhibiting significant tailing on the TLC plate, and I'm getting poor resolution during column chromatography. How can I achieve sharper peaks and better separation?
Answer: Tailing is most often caused by the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[1][2] This leads to a non-uniform distribution of the analyte between the stationary and mobile phases.
-
Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine (0.1-1%) to your eluent can dramatically improve peak shape.[2][3] The triethylamine competes with your quinoline derivative for the active sites on the silica gel, leading to more symmetrical peaks.
-
Optimize Sample Loading: Overloading the column is a frequent cause of band broadening and streaking.[2] A good rule of thumb is to load no more than 1-5% of the column's silica gel weight with your crude material.
-
Consider a Different Solvent System: A suboptimal solvent system can also lead to poor separation. Ensure you have a good separation of your target compound from impurities on your TLC plate (an Rf value of 0.2-0.4 is often ideal for column chromatography).[3]
Issue 3: My quinoline derivative "oils out" and won't crystallize.
Question: I've tried to recrystallize my purified quinoline derivative, but it separates as an oil instead of forming crystals. What's causing this and how can I induce crystallization?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase because it is below its melting point but above its solubility limit in the chosen solvent.[4] This is a common frustration, but several techniques can overcome it:
-
Solvent System Modification:
-
Add an "Anti-Solvent": Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Warm the mixture until it is clear again, and then allow it to cool slowly.[4] For polar quinoline derivatives, a mixture of ethanol and water or acetone and water can be effective.[4] For non-polar derivatives, adding hexane or pentane to a solution in dichloromethane or ethyl acetate can induce crystallization.[4]
-
Choose a Lower Boiling Point Solvent: If the boiling point of your solvent is higher than the melting point of your compound, it is more likely to oil out.[4]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections created can serve as nucleation sites for crystal growth.[4][5]
-
Seeding: Introduce a tiny, pure crystal of your compound (a seed crystal) into the supersaturated solution to initiate crystallization.[4][5]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling often favors oil formation over crystal growth.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude quinoline derivative?
A1: The nature of impurities is highly dependent on the synthetic route employed.[1]
-
Skraup or Doebner-von Miller Synthesis: These reactions are notorious for producing tarry by-products due to the polymerization of acrolein or other α,β-unsaturated carbonyls under strongly acidic and high-temperature conditions.[6] You may also have unreacted starting materials like aniline or nitrobenzene.[1]
-
Friedländer Synthesis: A common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[6]
-
Isomeric Impurities: Depending on the substitution pattern of your reactants, you may form regioisomers that can be challenging to separate.[1]
-
Residual Solvents: Solvents from the reaction or workup are common impurities.
Q2: My "pure" quinoline derivative is yellow or brown. Is this normal?
A2: Pure quinoline itself is a colorless liquid, but it and many of its derivatives are prone to turning yellow and then brown upon exposure to air and light.[1] This is often due to the formation of trace oxidized impurities. For many applications, this slight discoloration is acceptable. However, if high purity is essential, consider re-purification and storage under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container.
Q3: Can I use vacuum distillation to purify my liquid quinoline derivative?
A3: Yes, if your quinoline derivative is thermally stable, vacuum distillation is a very effective method for purification, especially for removing non-volatile impurities.[1] It is a standard technique for purifying quinoline itself.[7]
Q4: Is it better to purify the free base or a salt of my quinoline derivative?
A4: This depends on the properties of your specific compound. If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or picrate) can be an excellent purification strategy.[1][7] Salts often have different solubility profiles and are more likely to form well-defined crystals. The pure salt can then be neutralized to regenerate the pure quinoline derivative free base.[1]
Part 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for Flash Chromatography of a Quinoline Derivative on Deactivated Silica Gel
This protocol outlines the steps for purifying a quinoline derivative using flash chromatography with a triethylamine-deactivated stationary phase.
1. Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of your target compound from impurities and gives an Rf value of approximately 0.2-0.3.[3]
2. Column Packing and Deactivation:
-
Dry pack a flash chromatography column with silica gel.
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[3]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove excess base.[3]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully add it to the top of the column.[2]
4. Elution and Fraction Collection:
-
Begin elution with your predetermined solvent system, either isocratically or with a polarity gradient.
-
Apply gentle air pressure to maintain a constant and appropriate flow rate.
-
Collect fractions of a consistent volume.
5. Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
This powerful technique leverages the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities.
1. Dissolution:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
2. Acidic Extraction:
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated quinoline derivative will move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the quinoline derivative.
3. Removal of Acidic Impurities (Optional):
-
The original organic layer can be washed with a dilute aqueous base (e.g., 5% NaHCO₃) to remove any acidic impurities.
4. Regeneration of the Free Base:
-
Combine the acidic aqueous extracts containing the protonated quinoline derivative in a flask and cool in an ice bath.
-
Slowly add a concentrated aqueous base (e.g., 2 M NaOH) with stirring until the solution is basic (check with pH paper). The quinoline derivative will precipitate out as the free base.
-
If the free base is a solid, it can be collected by vacuum filtration. If it is an oil, it can be extracted back into an organic solvent.
5. Final Purification:
-
The recovered quinoline derivative can be further purified by recrystallization or chromatography if necessary.
Part 4: Visualized Workflows and Data
Workflow Diagrams
Caption: Decision tree for selecting a primary purification method.
Caption: Logic for troubleshooting common chromatography issues.
Data Summary Table: Common Recrystallization Solvents
| Solvent System | Polarity | Comments | Reference(s) |
| Ethanol/Water | High | Good for many polar quinoline derivatives. Water acts as the anti-solvent. | [4] |
| Dichloromethane/Hexane | Medium | Effective for compounds of intermediate polarity. Hexane is the anti-solvent. | [4] |
| Ethyl Acetate/Hexane | Medium | A common and effective combination for a wide range of organic compounds. | [8] |
| Toluene | Low | Can be effective for less polar, aromatic compounds. | [8] |
| Acetonitrile | High | Can be a good single solvent for some derivatives. | [7] |
| Methanol | High | Often used for recrystallizing quinoline salts. | [9] |
References
-
Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved January 6, 2026, from [Link]
- Technical Support Center: Purification of Quinoline Deriv
- Troubleshooting guide for the purification of polar quinoline compounds. (2025). BenchChem.
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
- Technical Support Center: Crystallization of Quinoline-Based Compounds. (2025). BenchChem.
- Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
- Method for extracting quinoline and isoquinoline from coal tar wash oil. (n.d.). Google Patents.
- The crystallization of quinoline. (n.d.). Google Patents.
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025, December). BenchChem.
-
Isoquinoline. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
- A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures. (n.d.). Google Patents.
- Leardini, R., et al. (n.d.).
- Preventing side product formation in quinoline synthesis. (n.d.). BenchChem.
- A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (n.d.). BenchChem.
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5,8-Dibromo-2,3-diethylquinoxaline. (2025). BenchChem.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (n.d.). BenchChem.
- Bartow, E., & McCollum, E. V. (n.d.).
-
Quinoline-impurities. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]
- Technical Support Center: Recrystallization of 6-Bromoquinoline Deriv
-
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-255. [Link]
- Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
-
Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu. Retrieved January 6, 2026, from [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI. [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 6, 2026, from [Link]
- Quinoline compounds and process of making same. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Hydroxyquinoline-6-carbonitrile and Other Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] This versatility has cemented the quinoline scaffold as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.
Within this broad class, the 4-hydroxyquinoline (or 4-quinolone) substructure is of particular interest.[5][6] This scaffold is present in numerous biologically active compounds and is often associated with potent therapeutic effects.[7] This guide provides a comparative analysis of the potential bioactivity of a specific, less-studied derivative, 4-Hydroxyquinoline-6-carbonitrile , against other well-characterized quinoline compounds. Due to the limited direct experimental data on this compound, this guide will leverage established Structure-Activity Relationship (SAR) principles to frame a predictive analysis, supported by concrete experimental data from analogous derivatives.
Decoding the Structure: A Predictive Analysis of this compound
The specific biological profile of any quinoline derivative is dictated by the nature and position of its substituents.[8] For this compound, two key features are paramount: the 4-hydroxy group and the 6-carbonitrile group.
-
The 4-Hydroxy Group: This group allows the molecule to exist in keto-enol tautomeric forms, with the 4-quinolone (keto) form often being predominant.[9] This functionality is crucial for metal ion chelation and the formation of key hydrogen bonds with biological targets, a mechanism implicated in the activity of many quinoline-based agents.[10]
-
The 6-Carbonitrile Group (-C≡N): The nitrile moiety is a potent electron-withdrawing group and a hydrogen bond acceptor. Its placement at the C6 position on the benzene portion of the scaffold can significantly influence the molecule's electronic distribution, membrane permeability, and metabolic stability. In other heterocyclic scaffolds, nitrile groups have been instrumental in enhancing potency and modulating selectivity for specific enzyme targets.
Based on these features, it is hypothesized that this compound possesses significant potential as a bioactive agent, warranting direct synthesis and empirical validation. The following sections will compare this predicted profile with the established activities of other quinoline derivatives across major therapeutic areas.
Caption: General Structure-Activity Relationships (SAR) for the quinoline scaffold.
Comparative Analysis I: Anticancer Activity
Quinoline derivatives have shown exceptional promise as anticancer agents, acting through diverse mechanisms such as kinase inhibition, cell cycle arrest, and apoptosis induction.[11][12] Many clinically approved kinase inhibitors, including Bosutinib and Lenvatinib, are built upon a quinoline framework.[13]
Data Summary: Anticancer Potency of Select Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | Not specified | [14] |
| HCT-116 (Colon) | 5.34 | Not specified | [14] | ||
| MCF-7 (Breast) | 5.21 | Not specified | [14] | ||
| Quinoline-Chalcone | Compound 5 | K562 (Leukemia) | Nanomolar range | Tubulin Polymerization Inhibitor | [14] |
| 7-Chloro-4-quinolinylhydrazone | Derivative 36 | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | Not specified | [11] |
| HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | Not specified | [11] | ||
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | Not specified | [11] | ||
| N-alkylated, 2-oxoquinoline | Compounds 16–21 | HEp-2 (Larynx) | 49.01–77.67% inhibition | Not specified | [11] |
The data clearly indicates that substitutions across the quinoline ring are critical for potent anticancer activity. Quinoline-chalcone hybrids, for instance, demonstrate broad-spectrum, low-micromolar efficacy against various cancer cell lines.[14] The predicted electronic properties of this compound suggest it could similarly exhibit potent antiproliferative effects, potentially through interactions with protein kinases or by inducing cellular apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines.[10] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of the test quinoline derivative in DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced toxicity.[10]
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in living cells will convert MTT to formazan.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Analysis II: Antimicrobial Activity
The quinoline scaffold is the backbone of many essential antimicrobial agents, from early antimalarials like chloroquine to modern fluoroquinolone antibiotics like ciprofloxacin.[1] Their mechanism often involves inhibiting key bacterial enzymes like DNA gyrase or disrupting cellular processes.[15]
Data Summary: Antimicrobial Potency of Select Quinoline Derivatives
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| Substituted Quinoline | Compound 6 | Bacillus cereus | 3.12 | [16] |
| Staphylococcus aureus | 3.12 | [16] | ||
| Pseudomonas aeruginosa | 3.12 | [16] | ||
| Escherichia coli | 3.12 | [16] | ||
| Quinoline-based FtsZ inhibitor | Compound 3 | Not specified | Potent activity | [1] |
| p-isopropyl phenyl substituted quinoline | Compound 6 | MRSA | 1.5 | [17] |
| MRSE | 6.0 | [17] | ||
| VRE | 3.0 | [17] | ||
| Quinoline-imidazolium hybrid | Compound 7b | Staphylococcus aureus | 2 | [18] |
| Mycobacterium tuberculosis | 10 | [18] |
This data highlights the potent efficacy of quinoline derivatives against a wide range of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17] The minimum inhibitory concentration (MIC) is the key metric, with lower values indicating higher potency. The electron-withdrawing nature of the 6-carbonitrile group in our target compound could enhance its interaction with bacterial targets, suggesting it may possess significant antimicrobial properties.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test quinoline compound in the broth. The typical concentration range tested is 0.06 to 128 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate, bringing the final volume to 100-200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.
-
Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Outlook
The quinoline scaffold remains an exceptionally fruitful starting point for the development of novel therapeutic agents. While direct experimental data for this compound is not yet widely available, a thorough analysis of structure-activity relationships within the broader quinoline class provides a strong rationale for its potential bioactivity. The combination of a 4-hydroxy group, crucial for target interaction, and a 6-carbonitrile group, a potent electronic modulator, suggests that this compound could exhibit significant anticancer and/or antimicrobial properties.
This comparative guide underscores the necessity for the synthesis and empirical evaluation of this compound. Such studies would validate the predictive analysis presented here and could potentially uncover a novel lead compound for further drug development. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake this critical next step.
References
-
Shelar Uttam B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
-
Yao, J., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. [Link]
-
Karjalainen, A. T., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Hsiao, Y-H., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. [Link]
-
Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini-Reviews in Medicinal Chemistry. [Link]
-
Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
-
Kaur, M., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. [Link]
-
Kocisko, D. A., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry. [Link]
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Mini-Reviews in Medicinal Chemistry. [Link]
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
-
Kumar, A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Journal of a Guizhou Medical University. [Link]
-
Gilani, S. J., et al. (2017). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Letters in Drug Design & Discovery. [Link]
-
Malfacini, D., et al. (2012). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry. [Link]
-
Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]
-
Solomon, V. R., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. [Link]
-
Guan, T-T., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]
-
Basma, M., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
-
Kumar, A., et al. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Bioorganic Chemistry. [Link]
-
Antimalarial Medicinal Chemistry. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]
-
Gkeka, P. T., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Antioxidants. [Link]
-
ResearchGate. (n.d.). Quinoline derivatives known anticancer agents. ResearchGate. [Link]
-
Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. [Link]
-
Sowntharya, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
-
Torres, E., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]
-
Kumar, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
Parveen, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]
-
ResearchGate. (2018). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]. ResearchGate. [Link]
-
Hassan, A. A. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]
-
Reynolds, G. A., & Hauser, C. R. (1950). 2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]
-
ResearchGate. (2019). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link]
-
Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). HMDB. [Link]
Sources
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 9. Human Metabolome Database: Showing metabocard for 4-Hydroxyquinoline (HMDB0246466) [hmdb.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 4-Hydroxyquinoline Analogs: Structure, Activity, and Mechanistic Insights
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1] The versatility of this heterocyclic system allows for extensive chemical modification, leading to a vast library of analogs with diverse cytotoxic profiles. This guide provides a comparative analysis of the cytotoxic effects of various 4-hydroxyquinoline derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the cytotoxic landscape of these promising compounds.
The Structural Basis of Cytotoxicity: A Comparative Analysis
The cytotoxic potency of 4-hydroxyquinoline analogs is intricately linked to the nature and position of substituents on the quinoline core.[2] These modifications influence key pharmacological parameters such as cell permeability, target binding affinity, and metabolic stability.
A comparative analysis of various analogs reveals several key trends. For instance, the introduction of benzylidene groups through Knoevenagel condensation has been shown to yield compounds with significant cytotoxic activity.[3][4] Similarly, modifications at the C-3 position and on the benzene ring can dramatically impact antimicrobial and anticancer activities.[2]
To facilitate a clear comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4-hydroxyquinoline derivatives against various human cancer cell lines.
| Compound ID | Description | Cell Line | IC50 (µM) |
| Compound 20 | Benzylidene derivative | Colo 320 (doxorubicin-resistant colon adenocarcinoma) | 4.61[3][5] |
| Colo 205 (doxorubicin-sensitive colon adenocarcinoma) | 2.34[3] | ||
| Compound 13b | Benzylidene derivative | Colo 320 | 4.58[3][5] |
| Colo 205 | 8.1[3] | ||
| Compound 13a | Benzylidene derivative | Colo 320 | 8.19[3][5] |
| Colo 205 | 11.86[3] | ||
| Compound 3g | A nitrogen-based heterocycle derived from the quinoline ring | HCT116 (colon carcinoma) | Promising results with the best IC50 values among the investigated compounds[6] |
| A549 (lung carcinoma) | - | ||
| PC3 (prostate carcinoma) | - | ||
| MCF-7 (breast carcinoma) | - | ||
| Compound IVc-1 | 4-hydroxy-1-phenyl-2(1H)-quinolone derivative | K562 (leukemia) | 0.451[7] |
| Compound IVd-1 | 4-hydroxy-1-phenyl-2(1H)-quinolone derivative | K562 | 0.455[7] |
| A549 | 0.704[7] | ||
| HTI 21 & HTI 22 | 4-substituted quinolines | - | Exhibited the highest cytotoxicity among a set of twenty-four derivatives[8] |
Note: The direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Unraveling the Mechanisms of Cell Death
The cytotoxic effects of 4-hydroxyquinoline analogs are mediated through a variety of cellular mechanisms, often culminating in programmed cell death, or apoptosis.[8] Several key signaling pathways have been implicated in their mode of action.
One of the prominent mechanisms involves the induction of apoptosis through both intrinsic and extrinsic pathways. Some derivatives have been shown to cause dissipation of the mitochondrial transmembrane potential and generate reactive oxygen species (ROS), hallmarks of the intrinsic apoptotic pathway.[8] The cell death induced by certain analogs is also reported to be calcium-dependent and associated with the activation of cysteine proteases.[8]
Furthermore, some 4-hydroxyquinoline derivatives have been found to induce both apoptosis and autophagy.[9] The underlying mechanism can involve the suppression of the Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.[9][10] Inhibition of key enzymes crucial for cancer cell proliferation and survival, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, has been identified as a potential mechanism of action.[11] Molecular docking studies have also suggested the inhibition of anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2) as potential targets.[11]
Below is a diagram illustrating a potential anticancer mechanism of 4-hydroxyquinoline derivatives.
Caption: Potential anticancer mechanism of 4-hydroxyquinoline derivatives.
Experimental Protocol: Assessing Cytotoxicity with the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] The principle of the assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 4-hydroxyquinoline analogs in the culture medium.[13] Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[13]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[6][13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: The formazan crystals formed are dissolved by adding 150 µL of a solubilizing agent, such as DMSO, to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound that inhibits cell proliferation by 50%, can be determined by plotting cell viability against the compound concentration.[12][13]
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
4-Hydroxyquinoline and its derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery.[11] Their amenability to chemical modification allows for the fine-tuning of their cytotoxic properties. The structure-activity relationships discussed in this guide, coupled with an understanding of their mechanisms of action, provide a rational basis for the design of novel and more potent anticancer agents. The standardized experimental protocols, such as the MTT assay, are crucial for the reliable evaluation and comparison of the cytotoxic potential of these promising compounds. Further research into the specific molecular targets and signaling pathways will undoubtedly pave the way for the clinical development of 4-hydroxyquinoline-based therapies.
References
- Benchchem.
- Benchchem.
-
Palkó, M. R., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 28(18), 6684. [Link]
-
El-Sayed, M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4533-4553. [Link]
-
Palkó, M. R., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Repository of the Academy's Library. [Link]
- Benchchem. 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery.
-
Request PDF. Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. [Link]
-
de Souza, T. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
-
Request PDF. Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. [Link]
-
Palkó, M. R., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
- Benchchem. Navigating the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2,4-Dihydroxyquinoline Deriv.
-
Kumar, S., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926. [Link]
-
Li, Y., et al. (2021). Luteolin prevents cadmium-induced PC12 cell death by suppressing the Akt/mTOR signaling pathway. Journal of International Medical Research, 49(11), 03000605211058221. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - Repository of the Academy's Library [real.mtak.hu]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luteolin prevents cadmium-induced PC12 cell death by suppressing the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Multi-Spectroscopic Approach to the Structural Validation of 4-Hydroxyquinoline-6-carbonitrile
A Comparative Guide for Researchers
Authored by Gemini, Senior Application Scientist
This guide provides an in-depth, multi-faceted spectroscopic framework for the unambiguous structural validation of 4-Hydroxyquinoline-6-carbonitrile. Moving beyond a mere recitation of data, we delve into the causal reasoning behind spectral features, offering a robust, self-validating methodology for researchers, scientists, and drug development professionals. By comparing the target molecule with its O-methylated analog, 4-Methoxyquinoline-6-carbonitrile, we highlight the power of spectroscopy to discern subtle yet critical structural differences.
The Foundational Challenge: Tautomerism in 4-Hydroxyquinolines
Before any spectral analysis, it is critical to understand the inherent chemical nature of the 4-hydroxyquinoline scaffold. This moiety exists in a tautomeric equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto or quinolone) form. The quinolone tautomer is generally the more stable and predominant form in most solvents.[1][2] This equilibrium is not merely a chemical curiosity; it is the central feature that will define the molecule's spectroscopic signature. Our analytical approach is designed not only to confirm the molecular backbone but also to probe this dynamic state.
A Synergistic Spectroscopic Workflow
No single technique can provide absolute structural proof. True confidence in structural elucidation comes from the convergence of evidence from multiple, orthogonal analytical methods. The workflow presented here leverages Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) to build a comprehensive and self-corroborating structural profile.
Caption: A synergistic workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, the key insights from NMR are the confirmation of the substitution pattern and direct evidence of the dominant quinolone tautomer.
¹H NMR Spectroscopy
The proton NMR spectrum allows for the assignment of each proton in the aromatic system. The presence of a low-field, exchangeable proton around 11-12 ppm (in DMSO-d₆) is strong evidence for the N-H proton of the quinolone form, rather than an O-H proton of the enol form, which would typically appear at a slightly different chemical shift.
¹³C NMR Spectroscopy
The carbon spectrum complements the proton data. A key signal to identify is the C4 carbon. In the quinolone form, this carbon is a carbonyl (C=O) and is expected to resonate significantly downfield, typically in the 175-180 ppm range. Conversely, in the enol form, it would be an oxygen-bearing aromatic carbon (C-OH) with a chemical shift closer to 160-165 ppm. The nitrile carbon provides a sharp, characteristic signal around 118-120 ppm.
Comparative Analysis: Highlighting Key Structural Differences
To demonstrate the resolving power of these spectroscopic techniques, we compare the expected data for our target compound with its O-methylated analog, 4-Methoxyquinoline-6-carbonitrile . This analog is "locked" in the enol-like form and cannot tautomerize, providing a static reference.
| Spectroscopic Feature | This compound (Predicted) | 4-Methoxyquinoline-6-carbonitrile (Predicted) | Rationale for Difference |
| ¹H NMR: Exchangeable Proton | ~11.9 ppm (broad singlet, 1H, N-H ) | Absent | The hydroxyl proton is replaced by a methyl group. |
| ¹H NMR: New Signal | Absent | ~4.0 ppm (singlet, 3H, -OCH₃ ) | Presence of the methoxy group. |
| ¹³C NMR: C4 Signal | ~177 ppm (C=O ) | ~164 ppm (C-OCH₃ ) | The C4 carbon is a carbonyl in the quinolone tautomer but an ether-linked aromatic carbon in the analog. |
| FT-IR: C=O Stretch | ~1640 cm⁻¹ (strong) | Absent | The quinolone tautomer's carbonyl group is absent in the methoxy analog. |
| FT-IR: C≡N Stretch | ~2230 cm⁻¹ (sharp, strong) | ~2230 cm⁻¹ (sharp, strong) | The nitrile group is present in both molecules and its vibrational frequency is largely unaffected. |
| HRMS: [M+H]⁺ | m/z 171.0553 (for C₁₀H₇N₂O) | m/z 185.0709 (for C₁₁H₉N₂O) | The addition of a CH₂ group (OCH₃ vs. OH) increases the mass by 14.0156 Da. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is exceptionally useful for identifying key functional groups. For this compound, two bands are of primary importance for structural confirmation.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the 2240-2220 cm⁻¹ region.[3][4] Its presence is a direct confirmation of the nitrile moiety. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to saturated nitriles.[3][5]
-
Carbonyl (C=O) Stretch: The presence of the dominant quinolone tautomer will give rise to a strong C=O stretching band. This is typically observed between 1650-1630 cm⁻¹ for quinolones.
The combination of these two peaks provides compelling evidence for the assigned structure. The broad O-H stretch seen in carboxylic acids (2500-3300 cm⁻¹) is absent, further supporting the predominance of the N-H quinolone tautomer.[4]
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. This technique is the final gatekeeper in structural validation, confirming that the elemental composition matches the proposed structure.
-
Expected Molecular Formula: C₁₀H₆N₂O
-
Expected Exact Mass ([M+H]⁺): 171.0553
Beyond the molecular formula, the fragmentation pattern in MS/MS experiments can offer further structural clues. Quinolines and quinolones are known to undergo characteristic fragmentations, such as the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), which can be used to confirm the presence of the core scaffold.[6][7]
Caption: Plausible fragmentation pathways for the target molecule.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable data.
Protocol 1: Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it effectively dissolves the compound and its residual water peak does not typically obscure key signals.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard 30° pulse sequence. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration, especially for the potentially broad N-H proton.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using appropriate Fourier transform, phasing, and baseline correction algorithms.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for solid samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply consistent pressure with the built-in anvil.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range appropriately (e.g., m/z 50-500).
-
Data Analysis: Determine the exact mass of the most abundant ion in the molecular ion cluster. Use the instrument's software to calculate the molecular formula that corresponds to this exact mass within a narrow mass tolerance window (e.g., < 5 ppm).
Conclusion
The structural validation of this compound is definitively achieved through the synergistic application of NMR, FT-IR, and HRMS. NMR spectroscopy confirms the precise arrangement of atoms in the carbon-hydrogen framework and provides direct evidence for the dominant quinolone tautomer. FT-IR serves as a rapid and reliable check for the key nitrile and carbonyl functional groups. Finally, HRMS provides an indisputable confirmation of the molecular formula. By comparing these results against a structurally "locked" analog, researchers can gain an even higher level of confidence in their findings, ensuring the integrity of the material used in subsequent research and development activities.
References
-
Guidechem. 4-HYDROXYQUINOLINE 529-37-3 wiki. [8]
-
ResearchGate. UV-Vis spectra of protected quinolones (1–5). All compounds were.... [9]
-
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [6]
-
Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. [10]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [7]
-
ChemicalBook. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum. [11]
-
ChemicalBook. 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum. [12]
-
PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. [1]
-
Contrera-García, J., et al. (2022). Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages. Pharmaceutics. [13]
-
El-Kimary, E. I., et al. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin.... Scientific Reports. [14]
-
ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [15]
-
Ni, Y., et al. (2005). Spectroscopic studies on the binding of a new quinolone antibacterial agent: sinafloxacin to DNA. Journal of Photochemistry and Photobiology A: Chemistry. [16]
-
Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal. [17]
-
ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [2]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. [3]
-
LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [4]
-
Scribd. 05 Notes On Nitriles IR Spectra. [5]
Sources
- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. chempap.org [chempap.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 12. 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum [chemicalbook.com]
- 13. Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic studies on the binding of a new quinolone antibacterial agent: sinafloxacin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4-Hydroxyquinoline and 4-Hydroxyquinoline-6-carbonitrile
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, 4-hydroxyquinoline has emerged as a compound of significant interest due to its diverse biological activities. The strategic modification of this core structure offers a compelling avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides an in-depth comparative analysis of the biological activities of the parent compound, 4-hydroxyquinoline, and its derivative, 4-Hydroxyquinoline-6-carbonitrile. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will extrapolate potential activities based on established structure-activity relationships of quinoline derivatives.
The Pharmacological Profile of 4-Hydroxyquinoline: A Versatile Scaffold
4-Hydroxyquinoline, also known as kynurine, is a metabolite of the amino acid tryptophan and serves as a foundational molecule in the synthesis of various biologically active compounds.[1] Its inherent chemical properties make it a versatile precursor for drug development, with demonstrated antimicrobial and anticancer properties.[2][3]
Antimicrobial Activity of 4-Hydroxyquinoline
The quinoline ring is a cornerstone of many antibacterial and antifungal agents. 4-Hydroxyquinoline itself exhibits growth-inhibitory effects against various intestinal bacteria.[4] The mechanism of action is often attributed to the ability of the quinoline scaffold to intercalate with bacterial DNA and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[5]
Anticancer Potential of 4-Hydroxyquinoline
Derivatives of 4-hydroxyquinoline have shown considerable promise as anticancer agents.[6][7] Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8]
The Influence of the 6-Carbonitrile Moiety: A Structure-Activity Relationship Perspective
The introduction of a carbonitrile (-C≡N) group at the 6-position of the 4-hydroxyquinoline ring is expected to significantly modulate its electronic properties and, consequently, its biological activity. The cyano group is a potent electron-withdrawing group, which can influence the molecule's ability to interact with biological targets.
While direct experimental data on this compound is scarce, studies on other 6-substituted quinoline derivatives provide valuable insights. Research has indicated that the presence of electron-withdrawing substituents at the 6-position of the quinoline ring can enhance certain biological activities. For instance, in a study of quinoline Reissert derivatives, electron-withdrawing groups at this position were found to increase the inhibitory activity against HIV-1 reverse transcriptase.[9] This suggests that the 6-carbonitrile substitution could potentially enhance antiviral or other enzymatic inhibitory activities.
In the context of anticancer activity, a study on various substituted quinolines, including those with a cyano group, demonstrated antiproliferative effects against several cancer cell lines.[10] Although the potency varied, it highlights the potential for cyano-substituted quinolines to possess cytotoxic properties. The electron-withdrawing nature of the cyano group can alter the electron density of the quinoline ring system, potentially enhancing its interaction with biological macromolecules or its ability to generate reactive oxygen species, thereby inducing cellular stress and apoptosis in cancer cells.
Comparative Biological Activity: A Predictive Analysis
Based on the available literature and established structure-activity relationships, a predictive comparison of the biological activities of 4-hydroxyquinoline and this compound is presented below. It is crucial to emphasize that this is a theoretical comparison and requires experimental validation.
| Biological Activity | 4-Hydroxyquinoline | This compound (Predicted) | Rationale for Prediction |
| Antimicrobial Activity | Moderate activity against intestinal bacteria.[4] | Potentially enhanced or altered spectrum of activity. | The electron-withdrawing cyano group may modify the interaction with bacterial DNA gyrase or other microbial targets.[5][9] |
| Anticancer Activity | Precursor to cytotoxic derivatives.[7] | Potentially significant cytotoxic activity. | Electron-withdrawing groups can enhance the antiproliferative effects of quinoline derivatives. |
| Enzyme Inhibition | Known to be a scaffold for enzyme inhibitors. | Potentially potent inhibitor of specific enzymes (e.g., kinases, reverse transcriptases). | The electron-withdrawing nature of the cyano group at the 6-position can favor interactions with enzymatic active sites.[9] |
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities, the following detailed experimental protocols are provided as a guide for researchers.
Assessment of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[9][10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-hydroxyquinoline and this compound in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][6][13]
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The lowest concentration that shows no visible growth is considered the MIC.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of 4-hydroxyquinoline and this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli, S. aureus).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
4-Hydroxyquinoline serves as a valuable scaffold in drug discovery, exhibiting notable antimicrobial and anticancer potential. The introduction of a 6-carbonitrile moiety is predicted to significantly influence its biological activity, potentially enhancing its efficacy as an anticancer or antimicrobial agent. This prediction is rooted in the electron-withdrawing properties of the cyano group and structure-activity relationship studies of related quinoline derivatives. However, the definitive biological profile of this compound can only be ascertained through rigorous experimental evaluation. The protocols detailed in this guide provide a robust framework for conducting such investigations, paving the way for a deeper understanding of this promising derivative and its potential therapeutic applications.
References
[11] BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. [9] JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [10] Abcam. (n.d.). MTT assay protocol. [12] Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [8] BenchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8. PMC. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [7] Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [14] Open Journal of Medicinal Chemistry. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [15] International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [2] Guidechem. (n.d.). What are the diverse applications of 4-Hydroxyquinoline in various fields?. [13] PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [3] NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [16] PMC. (2021). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. [17] MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [4] TargetMol. (n.d.). 4-Hydroxyquinoline | Antibacterial. [18] PubMed. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [19] ResearchGate. (2009). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. [5] PubMed. (n.d.). 6-Aminoquinolones: a new class of quinolone antibacterials?. [1] Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [20] MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [21] BenchChem. (2025). Replicating Published Results on the Biological Effects of 2-Cyano-3-hydroxyquinoline: A Literature Review. [22] PubMed. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. [23] PubMed. (n.d.). Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. [24] MDPI. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. ACS Publications. (n.d.). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. PubMed. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. ACS Publications. (1947). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. ResearchGate. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Semantic Scholar. (2017). Quinoline Derivatives: In Vitro Antimicrobial Study.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. scirp.org [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 16. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar [semanticscholar.org]
- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Position of 4-Hydroxyquinolines: A Critical Locus for Modulating Biological Activity
A Comparative Guide to the Structure-Activity Relationship
The 4-hydroxyquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiparasitic, and antibacterial properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of these biological effects. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-substituted 4-hydroxyquinolines, offering insights for researchers, scientists, and drug development professionals. We will explore how modifications at the C6-position influence the therapeutic potential of this versatile scaffold, supported by experimental data and detailed protocols.
The Significance of the 6-Position in Anticancer Activity
The benzene ring of the quinoline nucleus, particularly the 6-position, has emerged as a key area for structural modification to enhance anticancer potency and selectivity. The electronic and steric properties of the substituent at this position can significantly impact the molecule's interaction with various biological targets, such as protein kinases and DNA topoisomerase II.[1]
Comparative Analysis of 6-Substituted Analogs
While a systematic study directly comparing a wide range of single substituents at the 6-position is limited in the available literature, valuable insights can be drawn from studies on 6-halo and 6,7-disubstituted 4-hydroxyquinoline derivatives.
One notable study investigated a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides for their antiproliferative activity against human colorectal cancer cell lines, Caco-2 and HCT-116. The presence of the chlorine atom at the 6-position was a key feature of these potent compounds.[2] Further substitutions on the N-phenyl ring demonstrated that halogen additions, particularly fluorine at the para and meta positions, enhanced activity against the HCT-116 cell line.[3]
In another study on 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, the substitution pattern on the 4-phenyl ring was the primary focus. However, the presence of the 6,7-methylenedioxy group contributed to the overall potent cytotoxicity of these compounds. For instance, the analog 12e (6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one) exhibited impressive IC50 values against several cancer cell lines.[4] This suggests that electron-donating groups at the 6- and 7-positions can be favorable for anticancer activity.
Table 1: Anticancer Activity of 6-Substituted and Related 4-Hydroxyquinoline Analogs
| Compound ID | Core Structure Modification | R Group (Substitution on N-phenyl ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9 | 6-Chloro-4-hydroxy-2-quinolone-3-carboxamide | 2-Fluorophenyl | Caco-2 | 42.5 | [2] |
| HCT-116 | 10.3 | [2] | |||
| 10 | 6-Chloro-4-hydroxy-2-quinolone-3-carboxamide | 3-Fluorophenyl | Caco-2 | 45.1 | [2] |
| HCT-116 | 11.2 | [2] | |||
| 11 | 6-Chloro-4-hydroxy-2-quinolone-3-carboxamide | 4-Fluorophenyl | Caco-2 | 40.2 | [2] |
| HCT-116 | 10.8 | [2] | |||
| 12e | 6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one | 2,4-Dimethoxyphenyl | 2774 (Ovarian) | 0.4 | [4] |
| SKOV-3 (Ovarian) | 0.4 | [4] | |||
| HL-60 (Leukemia) | 0.4 | [4] | |||
| H460 (Lung) | 0.9 | [4] | |||
| 11e | 6,7,8-substituted benzyloxyquinolin-2(1H)-one | (Not specified) | COLO 205 (Colon) | 0.014 - 0.040 | [5] |
Causality Behind Experimental Observations:
The enhanced potency of 6-halo derivatives can be attributed to the electron-withdrawing nature of halogens, which can influence the electronic distribution of the quinoline ring system and potentially enhance binding to target proteins. Furthermore, the lipophilicity introduced by the halogen atom can improve cell membrane permeability. The potent activity of the 6,7-methylenedioxy analog suggests that modulating the electronic properties of the benzene portion of the quinoline ring with electron-donating groups can also be a successful strategy.
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer effects of 6-substituted 4-hydroxyquinolines are often multifaceted, involving the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Studies on 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one derivatives have shown that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells.[4]
-
Cell Cycle Arrest: Compound 12e was found to arrest the cell cycle in the G2/M phase in HL-60 and H460 cancer cell lines.[4] This prevents the cancer cells from progressing through mitosis and proliferating.
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[6] While specific data for 6-substituted 4-hydroxyquinolines is sparse, related 6,7-disubstituted-4-phenoxyquinoline derivatives have been shown to be potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[7] This suggests that 6-substituted analogs could also function as kinase inhibitors.
A generalized workflow for the structure-activity relationship (SAR) study of 6-substituted 4-hydroxyquinolines.
Antimicrobial and Antiparasitic Potential of 6-Substituted 4-Hydroxyquinolines
The versatility of the 4-hydroxyquinoline scaffold extends to its antimicrobial and antiparasitic activities. While less explored than their anticancer properties, substitutions at the 6-position also play a role in modulating these effects.
Antibacterial Activity
A study on 5- and 6-hydroxy substituted 4-aminoquinolines demonstrated slight antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] This suggests that hydroxyl and methoxy groups at the 6-position can contribute to antibacterial efficacy, although the observed activity was modest. More research is needed to explore a wider range of substituents at this position to enhance antibacterial potency.
Table 2: Antibacterial Activity of 6-Substituted 4-Aminoquinoline Analogs
| Compound | Substituent at C6 | Test Organism | Activity | Reference |
| 11 | OH | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Slight | [8] |
| 11 | OCH₃ | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Slight | [8] |
Antiparasitic Activity
The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine. While direct studies on the antiparasitic activity of 6-substituted 4-hydroxyquinolines are scarce, research on related 4-aminoquinoline derivatives provides valuable insights. The exploration of new 4-aminoquinoline derivatives continues to be a strategy against chloroquine-resistant strains of Plasmodium falciparum.[9] This indicates that the quinoline scaffold remains a promising starting point for the development of new antiparasitic agents, and the 6-position represents an underexplored site for modification to improve efficacy and overcome resistance.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of 6-substituted 4-hydroxyquinolines.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT-116, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (6-substituted 4-hydroxyquinolines) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using appropriate software.
Causality in Protocol Design: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.
Step-by-step workflow of the MTT assay for evaluating anticancer activity.
Protocol 2: Broth Microdilution for Antibacterial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (a known antibiotic) and negative control (broth only) wells
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures that the antibiotic is active, while the negative control confirms the sterility of the medium.
Conclusion and Future Directions
The available evidence, though not exhaustive for single 6-position substitutions, strongly suggests that the 6-position of the 4-hydroxyquinoline scaffold is a critical determinant of its biological activity. The introduction of a chloro group at this position has been shown to be beneficial for anticancer activity, and further exploration of other halogen and electron-withdrawing or donating groups is warranted. The promising, albeit modest, antibacterial activity of 6-hydroxy and 6-methoxy analogs also points to an area ripe for further investigation.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 6-substituted 4-hydroxyquinolines to establish a more comprehensive SAR. Such studies should not only assess the antiproliferative, antiparasitic, and antibacterial activities but also delve deeper into the specific molecular mechanisms of action. A thorough understanding of how substituents at the 6-position influence target binding and cellular pathways will be instrumental in the rational design of the next generation of quinoline-based therapeutics.
References
-
Chen, Y. F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(14), 3484–3501. Available at: [Link]
-
Chen, Y. F., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(15), 4545-4554. Available at: [Link]
-
Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. ResearchGate. Available at: [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. Available at: [Link]
-
Heber, D., et al. (2001). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Die Pharmazie, 56(9), 691-695. Available at: [Link]
-
Gong, P., et al. (2014). Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 22(19), 5352-5365. Available at: [Link]
-
Rani, P., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry, 30(24), 2736-2761. Available at: [Link]
-
Antony, S., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research, 25(11), 2535-2548. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6683. Available at: [Link]
-
Comparison of Different 6-Quinoline Substituents on Modified B/C Scaffolds. ResearchGate. Available at: [Link]
-
Szucs, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. Available at: [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. Available at: [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. Available at: [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]
-
Selected SAR of isoquinoline series. ResearchGate. Available at: [Link]
-
Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed. Available at: [Link]
-
(PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. ResearchGate. Available at: [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available at: [Link]
-
In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health. Available at: [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]
-
4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed. Available at: [Link]
-
Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis: From Classic Reactions to Modern Strategies
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2] Consequently, the efficient synthesis of substituted quinolines is a subject of continuous investigation and development.[3]
This guide provides a comprehensive comparative analysis of the most significant methods for quinoline synthesis. We will delve into the mechanistic intricacies, substrate scope, and practical considerations of classical named reactions and contrast them with modern, more sustainable approaches. This document is designed to serve as an in-depth technical resource, empowering researchers to make informed decisions when selecting a synthetic strategy for their target quinoline derivatives.
At a Glance: Key Quinoline Synthesis Methodologies
The choice of synthetic route is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. Below is a summary of the classical methods that form the foundation of quinoline synthesis.
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis | Combes Synthesis | Conrad-Limpach-Knorr Synthesis | Friedländer Synthesis |
| Reactants | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)[1][4] | Aniline, α,β-unsaturated carbonyl compound[5] | Aniline, β-diketone[6] | Aniline, β-ketoester[7] | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group[1] |
| Catalyst | Strong acid (e.g., conc. H₂SO₄)[1] | Lewis or Brønsted acids[5] | Strong acid (e.g., H₂SO₄)[6] | Acid or heat[7] | Acid or base[1] |
| Conditions | Harsh: strongly acidic, high temperatures (>150°C), exothermic[1] | Acidic, often requires heating[8] | Acidic, requires heating[6] | High temperatures for 2-quinolones, lower for 4-quinolones[9] | Generally milder, versatile (acidic, basic, or neutral)[1] |
| Substitution | Primarily on the benzene ring[1] | Primarily 2- and/or 4-substituted quinolines | 2,4-Disubstituted quinolines[6] | 2- or 4-hydroxyquinolines[9] | Highly versatile, allows for diverse substitution on both rings[1] |
| Yields | Often low to moderate, variable[1] | Moderate to good | Generally good | Good to excellent | Generally good to excellent[1] |
| Key Advantages | Uses simple, readily available starting materials. | More general than the Skraup synthesis. | Good for 2,4-disubstituted quinolines. | Effective for producing 2- and 4-hydroxyquinolines. | High yields, milder conditions, great versatility.[1] |
| Key Disadvantages | Harsh, hazardous conditions, limited scope.[1] | Polymerization of the carbonyl compound is a common side reaction.[8] | Requires β-diketones, which may not be readily available. | High temperatures can be required. | Requires pre-functionalized anilines (2-aminoaryl aldehydes/ketones).[1] |
I. Classical Approaches to Quinoline Synthesis
The following sections provide a detailed examination of the most historically significant and widely practiced methods for constructing the quinoline ring system.
The Skraup Synthesis
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a foundational method for producing quinolines.[10][11] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[4]
Mechanism and Causality:
The reaction is notoriously exothermic and proceeds through a series of steps.[10] Initially, concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3] The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline intermediate by the oxidizing agent to yield the aromatic quinoline product.[4] The use of ferrous sulfate is often recommended to moderate the otherwise violent reaction.[10]
Experimental Protocol: Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large flask equipped with a reflux condenser.
-
Add ferrous sulfate heptahydrate to the mixture.
-
Slowly and carefully add nitrobenzene to the reaction mixture.
-
Heat the mixture. A vigorous, exothermic reaction will occur.
-
After the initial exotherm subsides, continue to heat the mixture under reflux for several hours.
-
Cool the mixture and dilute with water.
-
Remove unreacted nitrobenzene by steam distillation.
-
Make the solution alkaline with sodium hydroxide and steam distill the quinoline.
-
Extract the quinoline from the distillate with a suitable organic solvent, dry the extract, and purify by distillation.
-
Diagrammatic Representation of the Skraup Synthesis:
Caption: The Skraup synthesis of quinoline.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a more versatile extension of the Skraup synthesis.[5] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[12] This method allows for the synthesis of a wider range of substituted quinolines.
Mechanism and Causality:
Similar to the Skraup synthesis, the reaction begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the dihydroquinoline intermediate to the quinoline. A key challenge in this reaction is the tendency of the α,β-unsaturated carbonyl compound to polymerize under the acidic conditions, which can lead to the formation of tar and reduced yields.[8]
Experimental Protocol: Synthesis of 2-Methylquinoline
-
Materials: Aniline, crotonaldehyde, hydrochloric acid, an oxidizing agent (e.g., arsenic acid or nitrobenzene).
-
Procedure:
-
In a fume hood, dissolve aniline in aqueous hydrochloric acid in a flask fitted with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add crotonaldehyde to the cooled solution with stirring.
-
Add the oxidizing agent.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution.
-
Isolate the 2-methylquinoline by steam distillation.
-
Extract the product from the distillate, dry the organic layer, and purify by distillation.
-
Diagrammatic Representation of the Doebner-von Miller Reaction:
Caption: The Doebner-von Miller reaction for substituted quinolines.
The Combes Synthesis
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines.[6] The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[13]
Mechanism and Causality:
The reaction proceeds by the initial formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[14] Under strong acid conditions, the second carbonyl group is protonated, which facilitates an intramolecular electrophilic attack on the aniline ring to form a six-membered ring. Subsequent dehydration yields the final 2,4-disubstituted quinoline product.[13]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a cooled mixture of aniline and acetylacetone.
-
Slowly heat the reaction mixture.
-
Maintain the temperature for a specified period to ensure completion of the cyclization.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
-
Diagrammatic Representation of the Combes Synthesis:
Caption: The Combes synthesis for 2,4-disubstituted quinolines.
The Conrad-Limpach-Knorr Synthesis
This method is particularly useful for the synthesis of 2-hydroxyquinolines (2-quinolones) and 4-hydroxyquinolines (4-quinolones) from anilines and β-ketoesters.[7][15] The regiochemical outcome is highly dependent on the reaction temperature.
Mechanism and Causality:
The reaction begins with the condensation of the aniline with the β-ketoester. At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline (Conrad-Limpach).[16] At higher temperatures (thermodynamic control), a β-ketoester anilide is formed, which then cyclizes to produce a 2-hydroxyquinoline (Knorr).[9]
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline
-
Materials: Aniline, ethyl acetoacetate.
-
Procedure (for 4-hydroxyquinoline):
-
Mix aniline and ethyl acetoacetate at room temperature or with gentle heating.
-
Allow the mixture to stand for a period to form the β-aminoacrylate intermediate.
-
Add the intermediate to a high-boiling point solvent (e.g., diphenyl ether) and heat to a high temperature (around 250 °C) to effect cyclization.
-
Cool the mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with a suitable solvent, and purify.
-
Diagrammatic Representation of the Conrad-Limpach-Knorr Synthesis:
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
The Friedländer Synthesis
The Friedländer synthesis is one of the most versatile and widely used methods for preparing substituted quinolines.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[17]
Mechanism and Causality:
The reaction can be catalyzed by either an acid or a base.[17] The mechanism involves an initial aldol-type condensation between the two carbonyl components, followed by the formation of a Schiff base and subsequent cyclization and dehydration to afford the quinoline. The major advantage of this method is the high degree of control over the substitution pattern on both the benzene and pyridine rings of the quinoline core.[1] However, its primary limitation is the requirement for pre-synthesized and often less accessible 2-aminoaryl aldehydes or ketones.[1]
Experimental Protocol: Synthesis of 2-Phenylquinoline
-
Materials: 2-Aminobenzaldehyde, acetophenone, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a flask equipped with a reflux condenser.
-
Add a solution of sodium hydroxide in ethanol to the mixture.
-
Heat the reaction mixture under reflux for a few hours.
-
Cool the mixture and pour it into water.
-
The product will precipitate. Collect the solid by filtration, wash with water, and purify by recrystallization.
-
Diagrammatic Representation of the Friedländer Synthesis:
Caption: The versatile Friedländer synthesis for highly substituted quinolines.
II. Modern and Greener Synthetic Approaches
While the classical methods are robust, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.[18][19] Modern synthetic chemistry has focused on developing more environmentally benign and efficient protocols.[20]
Key Developments:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many classical quinoline syntheses, such as the Friedländer and Combes reactions.[19]
-
Nanocatalysis: The use of nanocatalysts, particularly those based on metals like iron, copper, and zinc, offers high catalytic activity, easy separation, and reusability.[18][21] These catalysts can promote one-pot, multicomponent reactions under greener conditions.[18]
-
Green Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key aspect of green quinoline synthesis.[20]
-
Catalyst-Free Methods: In some cases, quinoline synthesis can be achieved under catalyst-free conditions, often in water, further enhancing the green credentials of the process.[20]
-
Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the one-pot synthesis of complex quinoline derivatives from three or more starting materials, offering high atom economy and efficiency.[22]
Conclusion: A Strategic Choice for Quinoline Synthesis
The synthesis of the quinoline ring system is a mature field with a rich history of named reactions that are still widely employed today. The Skraup and Doebner-von Miller reactions are valuable for preparing simpler quinolines from readily available starting materials, though their harsh conditions can be a significant drawback. The Combes and Conrad-Limpach-Knorr syntheses offer specific routes to di-substituted and hydroxy-substituted quinolines, respectively.
For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer synthesis and its modern variations often represent the more strategic choice due to their versatility, milder conditions, and generally higher yields.[1] As the principles of green chemistry become increasingly important, the adoption of modern techniques such as microwave-assisted synthesis, nanocatalysis, and the use of green solvents will continue to shape the future of quinoline synthesis, enabling the development of more sustainable and efficient routes to this vital heterocyclic scaffold.
References
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]
-
Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Bentham Science. Available at: [Link]
-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Recent Progress in the Synthesis of Quinolines. PubMed. Available at: [Link]
-
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
-
Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]
-
Skraup reaction. Wikipedia. Available at: [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]
-
Skraup’s Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Available at: [Link]
-
benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
-
Combes quinoline synthesis. Wikipedia. Available at: [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]
-
Conventional methods of quinoline synthesis. ResearchGate. Available at: [Link]
-
Doebner-Miller Reaction. SynArchive. Available at: [Link]
-
Combes quinoline synthesis. Wikiwand. Available at: [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Conrad–Limpach synthesis. Wikipedia. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 12. synarchive.com [synarchive.com]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 15. jptcp.com [jptcp.com]
- 16. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Molecular Docking Studies of Quinoline Derivatives
Introduction: The Quinoline Scaffold and the Power of In Silico Screening
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The urgent need for novel and more effective drugs continually drives the exploration of new quinoline derivatives. However, the traditional drug discovery pipeline is a time-consuming and expensive endeavor. This is where computational methods, particularly molecular docking, have become indispensable tools.[3][4][5]
Molecular docking predicts the preferred orientation of one molecule (a ligand, such as a quinoline derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex.[3][6] By simulating the interaction between a ligand and a target protein at the molecular level, we can gain valuable insights into the binding mode, affinity, and specificity of potential drug candidates. This in silico approach allows for the rapid screening of large libraries of compounds, prioritizing those with the highest likelihood of being active, thereby significantly reducing the time and cost associated with drug discovery.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of molecular docking methodologies for the study of quinoline derivatives. We will delve into the critical aspects of selecting the right software, establishing a robust and validated workflow, and accurately interpreting the results, all supported by experimental data and authoritative sources.
Part 1: Choosing the Right Tools - A Comparative Analysis of Docking Software
The selection of an appropriate molecular docking program is a critical first step that can significantly influence the outcome of your study. Various software packages are available, each employing different search algorithms and scoring functions.[7][8][9] Here, we compare three widely used docking programs: AutoDock Vina, GOLD, and Glide.
| Software | Search Algorithm | Scoring Function | Strengths | Weaknesses |
| AutoDock Vina | Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search | Empirical scoring function (Vina score) | Open-source and free, high speed, good accuracy for many systems.[8] | Can be less accurate for ligands with many rotatable bonds. |
| GOLD (Genetic Optimisation for Ligand Docking) | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | High accuracy and reliability, considers ligand and protein flexibility.[3][9] | Commercial software, can be computationally intensive. |
| Glide (Grid-based Ligand Docking with Energetics) | Hierarchical search protocol | GlideScore | High speed and accuracy, widely used in industry. | Commercial software, part of a larger suite. |
Experimental Data Snapshot: Comparing Docking Scores of Quinoline Derivatives
To illustrate the practical differences, consider the following hypothetical data based on typical results from published studies. Here, we compare the docking scores (in kcal/mol) of a series of quinoline derivatives against the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a common cancer target.[10] A more negative score generally indicates a stronger predicted binding affinity.[6][11][12]
| Quinoline Derivative | AutoDock Vina Score (kcal/mol) | GOLD Score (Fitness) | Glide Score (kcal/mol) | Experimental IC50 (µM) |
| Derivative A | -9.8 | 65.2 | -10.1 | 0.5 |
| Derivative B | -8.5 | 58.9 | -8.7 | 2.1 |
| Derivative C | -10.5 | 72.1 | -11.2 | 0.1 |
| Derivative D | -7.2 | 45.3 | -7.5 | 10.5 |
Note: This table is illustrative. Direct comparison of scores between different programs is not always straightforward due to the differences in their scoring functions.[6]
Part 2: A Validated Workflow for Molecular Docking of Quinoline Derivatives
A well-defined and validated workflow is crucial for obtaining reliable and reproducible docking results. The following step-by-step protocol, using the popular and freely available AutoDock Vina, outlines the key stages of a typical molecular docking study.[13][14][15][16]
Step-by-Step Experimental Protocol
-
Protein Preparation:
-
Rationale: The crystal structure of the target protein, obtained from the Protein Data Bank (PDB), often contains water molecules, co-factors, and other ligands that are not relevant to the study and can interfere with the docking process. It is also essential to add hydrogen atoms, as they are typically not resolved in X-ray crystal structures but are crucial for proper interaction calculations.
-
Procedure:
-
Download the PDB file of the target protein.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the study.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein in the required PDBQT file format for AutoDock Vina.
-
-
-
Ligand Preparation:
-
Rationale: The 3D structure of the quinoline derivative needs to be optimized to its lowest energy conformation. The ligand must also be in a format that the docking software can recognize, with defined rotatable bonds and charges.
-
Procedure:
-
Obtain the 2D structure of the quinoline derivative (e.g., from PubChem or drawn using chemical drawing software).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
-
-
Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking simulation on the protein. It should encompass the active site or binding pocket of interest. The size and center of the grid box are critical parameters that can affect the accuracy of the results.[13]
-
Procedure:
-
Identify the binding site of the protein, often based on the location of a co-crystallized ligand or from published literature.
-
Define the center and dimensions (x, y, z) of the grid box to cover the entire binding site with a small margin.
-
-
-
Molecular Docking Simulation:
-
Rationale: This is the core step where the docking algorithm explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose. The exhaustiveness parameter in AutoDock Vina controls the computational effort of the search.[13]
-
Procedure:
-
Use the command-line interface to run AutoDock Vina.
-
Provide the prepared protein and ligand files, as well as the grid box parameters, as input.
-
Set the exhaustiveness parameter (a higher value increases the search thoroughness but also the computation time).[13]
-
The program will generate an output file containing the predicted binding poses and their corresponding binding affinities (docking scores).
-
-
-
Analysis of Results:
-
Rationale: The output of the docking simulation needs to be carefully analyzed to understand the binding mode of the quinoline derivative. This involves examining the binding energy, the interactions with the protein's amino acid residues, and the overall pose of the ligand in the active site.
-
Procedure:
-
Examine the docking scores of the different poses. The pose with the lowest binding energy is typically considered the most favorable.[17]
-
Visualize the protein-ligand complex using molecular visualization software (e.g., PyMOL, Discovery Studio).[18]
-
Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.[12]
-
Compare the interactions with those of known inhibitors or the natural substrate of the protein, if available.
-
-
Mandatory Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Part 3: Case Study - Docking of a Quinoline Derivative Against DNA Gyrase
Bacterial DNA gyrase is a well-established target for antibacterial drugs.[19] Quinolone antibiotics, a class of compounds closely related to quinolines, function by inhibiting this enzyme.[20][21] Here, we present a case study on the molecular docking of a novel quinoline derivative against the DNA gyrase of Staphylococcus aureus.
Biological Context: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[19] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[21]
Docking Results and Interpretation:
A hypothetical quinoline derivative, QN-123, was docked into the ATP-binding site of the GyrB subunit. The docking results are summarized below:
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.2 |
| Interacting Residues | Asp73, Asn46, Ile78, Ile94 |
| Types of Interactions | Hydrogen bond with Asp73, Hydrophobic interactions with Ile78 and Ile94 |
The docking results suggest that QN-123 has a strong binding affinity for the ATP-binding site of DNA gyrase. The key interactions include a hydrogen bond with the crucial residue Asp73, which is known to be important for ATP hydrolysis. Additionally, hydrophobic interactions with surrounding residues likely contribute to the stability of the complex. These findings provide a structural basis for the potential inhibitory activity of this quinoline derivative against DNA gyrase.
Mandatory Visualization: Simplified DNA Gyrase Inhibition Pathway
Caption: Inhibition of DNA gyrase by a quinoline derivative.
Part 4: Ensuring Trustworthiness - Validation and Interpretation
While molecular docking is a powerful tool, it is essential to validate the results to ensure their reliability.[22]
Validation Techniques:
-
Re-docking: If a crystal structure with a co-crystallized ligand is available, a crucial validation step is to extract the ligand and re-dock it into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[23]
-
Correlation with Experimental Data: The most robust validation involves comparing the docking scores with experimental data, such as IC50 or Ki values, for a series of compounds. A good correlation between the computational and experimental data increases confidence in the docking protocol.[6]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the docked protein-ligand complex over time.[23]
Interpreting the Results with Caution:
-
Docking Scores are Predictions: It is important to remember that docking scores are theoretical predictions of binding affinity and not absolute values.[11] They are most useful for ranking a series of compounds against the same target.
-
Visualize and Analyze: Do not rely solely on the docking score. Always visualize the binding pose and analyze the interactions to ensure they are chemically and biologically plausible.[11][18]
-
Consider Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity. However, proteins are dynamic, and considering receptor flexibility can sometimes improve the accuracy of the results.[24]
Conclusion
Molecular docking is an invaluable computational technique in the study of quinoline derivatives for drug discovery. By providing insights into the molecular interactions between these compounds and their biological targets, docking can guide the design and optimization of new therapeutic agents. This guide has provided a comparative overview of common docking software, a detailed and validated workflow, and best practices for interpreting and validating the results. By adhering to these principles of scientific integrity and rigorous methodology, researchers can harness the full potential of molecular docking to accelerate the discovery of novel quinoline-based drugs.
References
- A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. (n.d.).
- Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. (n.d.). PubMed.
- Comparison of Major Molecular Docking Software Packages. (n.d.). ResearchGate.
- Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
- Molecular Docking Software and Tools. (n.d.). Creative Proteomics.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
- Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. (n.d.). PubMed.
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
- How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
- Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). NIH.
- Identification of novel bacterial DNA gyrase inhibitors: An in silico study. (n.d.). NIH.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
- Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025, August 6). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
- How to validate the molecular docking results ? (2022, April 25). ResearchGate.
- CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF. (n.d.).
- Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. (n.d.). Semantic Scholar.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central.
- AutoDock Vina. (n.d.).
- Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology.
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023, August 1). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube.
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025, September 24). BonViewPress.
- Interpretation of Molecular docking results? (2023, December 5). ResearchGate.
- Lessons from Docking Validation. (n.d.). Michigan State University.
- 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023, March 24). YouTube.
- Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). (n.d.). Semantic Scholar.
- Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Derivatives. (n.d.). Semantic Scholar.
- How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). ASM Journals.
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2007, March 22). ASM Journals.
- Best Practices in Docking and Activity Prediction. (2016, February 12). bioRxiv.
Sources
- 1. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 10. ijpcat.com [ijpcat.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Hydroxyquinoline-6-carbonitrile
As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety, compliance, and experimental integrity. The handling and disposal of specialized chemical reagents like 4-Hydroxyquinoline-6-carbonitrile (CAS No. 219763-82-3) demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory awareness. Our goal is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential procedures.
Hazard Assessment and Characterization
A thorough understanding of a chemical's potential hazards is the bedrock of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a conservative approach based on data from structurally analogous compounds is scientifically prudent and necessary. The structure combines a quinoline core, known for potential biological activity and toxicity, with a nitrile group, which also requires careful handling.
Based on an analysis of similar quinoline and nitrile compounds, this compound should be handled as a hazardous substance with the following potential risks.[1][2]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Potential Effects and Rationale | Supporting Sources for Analogous Compounds |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. This is a common hazard for many functionalized quinoline derivatives. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. | [1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can lead to significant injury. | [1][3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | [3][4] |
| Aquatic Toxicity | Many quinoline derivatives are toxic to aquatic life with long-lasting effects. Environmental release must be avoided. | [1][5] |
| Mutagenicity/Carcinogenicity | Some quinoline derivatives are suspected of causing genetic defects or cancer. The precautionary principle must be applied. |[1][6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 219763-82-3 | [7][8] |
| Molecular Formula | C₁₀H₆N₂O | [7][8] |
| Molecular Weight | 170.17 g/mol |[7][8] |
Immediate Safety Protocols: Your Pre-Disposal Checklist
Before any disposal activities commence, the following safety measures are mandatory. These protocols are designed to create a controlled environment that minimizes exposure risk for all laboratory personnel.
-
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
-
Gloves: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or degradation before use.[1]
-
Eye Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes or fine dust.[6]
-
Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.
-
-
Engineering Controls: Your work environment must be equipped to handle this compound safely.
-
Chemical Fume Hood: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][9]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[1][10]
-
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer. [1][9]
Step 1: Waste Identification and Segregation Proper segregation is critical to prevent dangerous chemical reactions. This compound is incompatible with strong oxidizing agents and strong acids.[1][5][11]
-
Solid Waste: Collect all unused (waste) this compound powder and any contaminated disposable materials (e.g., weighing papers, contaminated gloves, absorbent pads) in a dedicated solid hazardous waste container.
-
Liquid Waste: Any solutions containing this compound must be collected in a separate liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified by your institution's safety office.
Step 2: Waste Containerization and Labeling The integrity and clear communication of your waste container are vital for safety and compliance.
-
Container Selection: Use a leak-proof, chemically compatible container with a secure screw-top cap. A glass bottle is often a suitable choice for both solid and liquid waste.[1]
-
Labeling: The container must be clearly and indelibly labeled. Affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include, at a minimum:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.[12]
-
Step 3: Temporary Storage of Hazardous Waste While awaiting pickup, the waste container must be stored safely.
-
Keep the container tightly sealed except when adding waste.[12]
-
Store the container in a designated, secure, and well-ventilated area, such as a satellite accumulation area within the laboratory.
-
Ensure the storage location is away from incompatible materials (strong oxidizers, acids).[1]
-
Utilize secondary containment (e.g., a plastic tub) for liquid waste containers to mitigate spills.[12]
Step 4: Final Disposal Arrangement The final disposal must be handled by trained professionals.
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][6]
-
The primary disposal method for such compounds is typically high-temperature incineration at a permitted facility, which ensures complete destruction.[13]
Caption: Emergency spill response workflow.
References
- Proper Disposal of 2-(2-Chloroethyl)
- Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds. (2025). BenchChem.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Labor
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- How to dispose of quinoline safely?. (2025). BIOSYNCE Blog.
- This compound | 219763-82-3. ChemScene.
- NITRILES. CDC Stacks.
- SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010). Thermo Fisher Scientific.
- Nitriles Waste Comp
- SAFETY DATA SHEET - 4-Hydroxyquinoline. (2025). Fisher Scientific.
- This compound. Echemi.
- 4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem.
- Understanding the Chemical Properties and Safety of 4-Methyl-quinoline-6-carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD..
- Lead Compounds SOP. Rutgers University.
- SAFETY DATA SHEET - 4-Cyanophenol. (2024). Sigma-Aldrich.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). (2021).
- SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carbonitrile. (2025). Fisher Scientific.
- Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer.
- 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9). Cayman Chemical.
- Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Hydroxyquinoline-6-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxyquinoline-6-carbonitrile (CAS No. 219763-82-3). In the absence of a specific Safety Data Sheet (SDS) from a major supplier, this document synthesizes data from structurally related compounds and established safety protocols to offer a comprehensive, precautionary approach to personal protective equipment (PPE) and handling.
Hazard Assessment: A Precautionary Approach
-
Hydroxyquinolines: The parent compound, 4-hydroxyquinoline, is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][2] 8-Hydroxyquinoline is listed as toxic if swallowed and may cause an allergic skin reaction or serious eye damage.[3]
-
Aromatic Nitriles: Nitriles are organic compounds containing a cyano (-C≡N) group.[4] While generally less acutely toxic than inorganic cyanide salts, they can be metabolized to release cyanide ions.[4] They are incompatible with strong acids and bases and can produce toxic hydrogen cyanide gas upon decomposition.[4] General handling procedures for toxic nitriles require stringent engineering controls and PPE.[5][6]
Given these properties, this compound should be handled as a substance with unknown toxicity , assumed to be harmful via oral, dermal, and inhalation routes, and a potential eye and skin irritant. The operational plan must focus on minimizing all routes of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough hazard assessment mandates a multi-layered PPE approach.[7][8] The following table summarizes the minimum required PPE for handling this compound, particularly in its powdered form.
| Protection Type | Required PPE | Rationale & Key Specifications |
| Eye & Face | ANSI Z87.1-rated safety goggles AND a full-face shield.[7] | Goggles provide a seal against dust and splashes. The face shield offers a secondary barrier, crucial when handling powders or preparing solutions. |
| Hand | Double-gloving: Nitrile gloves (outer) over a second pair of nitrile or Silver Shield® gloves (inner). | Nitrile gloves provide good resistance to a range of chemicals but have variable permeation rates for aromatic compounds.[9] Double-gloving provides robust protection against tears and minimizes contamination during doffing. Inspect gloves for integrity before each use. |
| Body | Flame-resistant lab coat (fully buttoned) and chemical-resistant apron. | Protects skin and personal clothing from spills and contamination. The lab coat should have tight-fitting cuffs. |
| Respiratory | NIOSH-approved N95 respirator (minimum) or a half-mask elastomeric respirator with P100 cartridges. | Essential for handling the compound as a solid/powder to prevent inhalation of fine particles.[10] Work must be conducted within a certified chemical fume hood. Respirator use must comply with your institution's respiratory protection program, including fit-testing.[11] |
| Foot | Closed-toe, non-slip, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict, logical workflow is critical to ensuring safety. The following protocols for PPE donning and doffing, and chemical handling are designed to be self-validating systems, minimizing the risk of exposure and cross-contamination.
PPE Donning & Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent contaminating your skin and clothing.
Caption: Chemical and PPE Disposal Workflow.
Disposal Steps:
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, lab coats (if disposable), and weighing papers, must be placed in a designated, sealed hazardous waste bag or container. [12]2. Chemical Waste: Unused solid compound and any solutions must be collected in a clearly labeled hazardous waste container. Do not mix with incompatible waste streams. Nitrile-containing waste should not be mixed with strong acids. [4]3. Rinsate: Any solvent used to rinse glassware that contacted the compound must be collected as hazardous liquid waste. [13]4. Labeling and Pickup: Ensure all waste containers are properly labeled with the chemical name and primary hazards. Follow your institution's procedures for hazardous waste pickup.
By implementing this comprehensive safety framework, you build a self-validating system that prioritizes researcher safety, ensures experimental integrity, and maintains regulatory compliance, even when working with compounds of unknown toxicity.
References
-
Lab Manager. OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]
-
001CHEMICAL. CAS No. 219763-82-3, this compound. [Link]
-
Needle.Tube. Ensuring Safety: OSHA Guidelines for Personal Protective Equipment (PPE) in Laboratory Settings. [Link]
-
University of California, Riverside Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
Clarion Safety Systems. OSHA's PPE Laboratory Standards. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
University of Bath. Feasibility of Chemical Recycling of Single-Use Nitrile Gloves. [Link]
-
DC Chemicals. 4-Hydroxyquinoline MSDS. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
WellBefore. How to Recycle Nitrile Gloves. [Link]
-
Reddit. Recycling nitrile (NBR) and latex gloves from the food industry. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]
-
National Institutes of Health, PubChem. 4-Hydroxy-6-methylquinoline-3-carbonitrile. [Link]
-
Molecularinfo.com. C10H6N2O | cas number 2305-70-6 | 4-Hydroxyquinoline-3-carbonitrile. [Link]
-
Taiwan Centers for Disease Control. Precautions for Handling Organic Solvent. [Link]
-
PubMed. Permeation of aromatic solvent mixtures through nitrile protective gloves. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Hydroxyquinoline|MSDS [dcchemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. Permeation of aromatic solvent mixtures through nitrile protective gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. clarionsafety.com [clarionsafety.com]
- 12. gloves.com [gloves.com]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
